molecular formula C8H18O2 B1360202 2-Pentylpropane-1,3-diol CAS No. 25462-23-1

2-Pentylpropane-1,3-diol

Katalognummer: B1360202
CAS-Nummer: 25462-23-1
Molekulargewicht: 146.23 g/mol
InChI-Schlüssel: RHYUFGNCUXTFTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pentylpropane-1,3-diol is an aliphatic diol compound of interest in scientific research and development. Its molecular structure, featuring a pentyl side chain and two primary hydroxyl groups, makes it a valuable bifunctional building block for organic synthesis . Researchers utilize this diol as a key precursor in constructing more complex molecules, particularly in the synthesis of polymers and fine chemicals where its alkyl chain can impart specific properties like flexibility or hydrophobicity . In material science, it can be investigated as a monomer for polyesters or polyurethanes, and its properties may be applicable in cosmetic formulations as a humectant or solvent . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-pentylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-2-3-4-5-8(6-9)7-10/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYUFGNCUXTFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60948353
Record name 2-Pentylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25462-23-1
Record name 2-Pentyl-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25462-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediol, 2-pentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Pentylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Pentylpropane-1,3-diol (CAS Number: 25462-23-1), a valuable chemical intermediate. This document collates its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and includes relevant safety information. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

This compound, also known as 2-n-pentyl-1,3-propanediol, is a colorless liquid with a mild, sweet odor.[1] It is characterized by a propane-1,3-diol backbone with a pentyl group attached to the second carbon. This structure imparts both hydrophilic (from the diol group) and lipophilic (from the pentyl chain) characteristics, making it soluble in water and useful in a variety of applications.[1]

Table 1: General and Chemical Properties
PropertyValueSource(s)
CAS Number 25462-23-1[1][2][3][4][5]
Molecular Formula C₈H₁₈O₂[1][2][3][5]
Molecular Weight 146.23 g/mol [2][3]
IUPAC Name This compound[1]
Synonyms 2-n-Pentylpropane-1,3-diol, 1,1-Bis(hydroxymethyl)hexane[1][6]
pKa (Predicted) 14.55 ± 0.10[1][6]
Table 2: Physical Properties
PropertyValueSource(s)
Appearance Colorless, transparent liquid[1][2]
Boiling Point 255.8 - 256.0 °C at 760 mmHg100 - 106 °C at 0.2 Torr[6][7][8]
Density (Predicted) 0.937 g/cm³[6][9]
Vapor Pressure (Predicted) 0.00242 mmHg at 25°C[1]
Refractive Index (Predicted) 1.452[1]
Solubility Soluble in water[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of diethyl pentylmalonate. This method provides a reliable and scalable route to the target diol.

Logical Workflow for Synthesis

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Work-up and Purification A Diethyl Pentylmalonate D Mixing and Cooling (5-15°C) A->D B Sodium Borohydride (NaBH4) E Controlled Addition of NaBH4 B->E C Ethanol (Solvent) C->D D->E F Reaction Stirring E->F G Quenching (e.g., with dilute HCl) F->G H Solvent Removal (Distillation) G->H I Liquid-Liquid Extraction H->I J Drying of Organic Phase I->J K Final Purification (e.g., Vacuum Distillation) J->K L This compound (Final Product) K->L

Synthesis workflow for this compound.
Detailed Experimental Protocol

The following protocol is adapted from a similar procedure for the synthesis of 2-phenyl-1,3-propanediol by reduction of the corresponding diethyl malonate ester.[10]

Materials:

  • Diethyl pentylmalonate

  • Sodium borohydride (NaBH₄)

  • Absolute Ethanol

  • Sodium dihydrogen phosphate monohydrate (optional, as buffer)

  • 10% Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl pentylmalonate in absolute ethanol. If a buffer is desired to control the pH, sodium dihydrogen phosphate monohydrate can be added at this stage.[10] Cool the mixture to between 5°C and 15°C using an ice bath.[10]

  • Reduction: Slowly add solid sodium borohydride to the cooled solution in portions, ensuring the temperature remains controlled.[10] Alternatively, a solution of sodium borohydride in a small amount of 0.2% NaOH solution can be added dropwise.[10]

  • Reaction Monitoring: Stir the mixture for several hours at a low temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting ester.

  • Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of a 10% HCl solution until the effervescence ceases.[10]

  • Solvent Removal: Remove the ethanol from the reaction mixture by rotary evaporation.[10]

  • Extraction: Add water to the residue and extract the aqueous layer multiple times with ethyl acetate.[10] Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain a colorless, pure liquid.

Safety and Handling

According to available safety data sheets, this compound is not classified as a hazardous substance.[8] However, standard laboratory safety precautions should always be observed.

Table 3: Hazard and Precautionary Information
AspectRecommendationSource(s)
Health Hazards The product is not considered to be hazardous to health at its given concentration.[8]
Eye Contact Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]
Skin Contact Wash off immediately with plenty of water.[8]
Inhalation Move to fresh air.[8]
Ingestion Clean mouth with water and drink plenty of water afterwards.[8]
Fire Fighting Use extinguishing measures appropriate for the local circumstances and surrounding environment.[8]
Storage Store sealed in a dry place at room temperature.[1][6]

Applications

This compound is utilized in several industrial and commercial applications:

  • Polymers and Resins: It can be used as a plasticizer and solvent in the production of various polymers.[1]

  • Personal Care Products: Due to its humectant properties, it is incorporated into cosmetics, moisturizers, and lotions to help retain skin moisture.[1]

  • Chemical Intermediate: It serves as a building block for the synthesis of other, more complex molecules in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Pentylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentylpropane-1,3-diol, a member of the alkyl-substituted 1,3-propanediol family, presents a unique combination of hydrophilic and lipophilic characteristics. This document provides a comprehensive overview of its core physicochemical properties, offering a valuable resource for its application in research and development, particularly within the pharmaceutical and chemical industries. This guide summarizes key quantitative data, outlines detailed experimental protocols for property determination, and provides a visual representation of a general synthetic workflow.

Core Physicochemical Properties

This compound, with the CAS number 25462-23-1 and molecular formula C8H18O2, is a diol characterized by a pentyl group at the second position of the propane-1,3-diol backbone. Its structure imparts both polar and non-polar characteristics, influencing its solubility and interaction with biological systems and other chemicals.

Data Presentation

The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that while some of these values are experimentally determined, others are predicted based on computational models.

PropertyValueSource
Molecular Weight 146.23 g/mol Calculated
Boiling Point 255.8 °C at 760 mmHg[1]
Melting Point Data Not Available-
Density Data Not Available-
ACD/LogP 1.43Predicted[2]
Water Solubility Soluble[2]
pKa 14.55 ± 0.10Predicted[2]
Polar Surface Area 40.46 ŲPredicted[1]
Index of Refraction 1.452Predicted[2]
Molar Refractivity 42.14 cm³Predicted[2]
Molar Volume 155.9 cm³Predicted[2]
Polarizability 16.7 x 10⁻²⁴ cm³Predicted[2]
Surface Tension 35.7 dyne/cmPredicted[2]
Enthalpy of Vaporization 57.3 kJ/molPredicted[2]
Vapor Pressure 0.00242 mmHg at 25°CPredicted[2]

Experimental Protocols

Synthesis of 2-Alkyl-1,3-Propanediols

A general method for the synthesis of 2-alkyl-1,3-propanediols involves the hydroformylation of an α-olefin followed by a crossed aldol condensation with formaldehyde and subsequent reduction.

Materials:

  • α-Olefin (e.g., 1-heptene for this compound)

  • Synthesis gas (CO/H₂)

  • Rhodium-based catalyst (e.g., Rh(CO)₂(acac))

  • Formaldehyde solution

  • Basic catalyst (e.g., NaOH or KOH)

  • Reducing agent (e.g., NaBH₄ or catalytic hydrogenation)

  • Organic solvent (e.g., Toluene)

  • Deionized water

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • Hydroformylation: The α-olefin is reacted with synthesis gas in the presence of a rhodium catalyst in a high-pressure reactor to produce the corresponding aldehyde.

  • Crossed Aldol Condensation: The resulting aldehyde is then reacted with formaldehyde in the presence of a basic catalyst. This reaction introduces the hydroxymethyl group at the α-position.

  • Reduction: The intermediate from the aldol condensation is reduced to the diol. This can be achieved using a chemical reducing agent like sodium borohydride or through catalytic hydrogenation.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.

Determination of Boiling Point

The boiling point can be determined using a distillation method or a micro-boiling point apparatus.

Materials:

  • This compound sample

  • Distillation apparatus (distilling flask, condenser, receiving flask, thermometer) or Thiele tube setup

  • Heating mantle or oil bath

  • Boiling chips

Procedure (Distillation Method):

  • Assemble the distillation apparatus.

  • Place a small volume of the sample and a few boiling chips into the distilling flask.

  • Heat the flask gently.

  • Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Determination of Solubility

The solubility in various solvents can be determined by the shake-flask method.

Materials:

  • This compound sample

  • Solvents (e.g., water, ethanol, acetone, hexane)

  • Vials with screw caps

  • Shaker or vortex mixer

  • Analytical balance

Procedure:

  • Add a known excess amount of the diol to a vial containing a known volume of the solvent.

  • Seal the vial and shake it at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow the undissolved solute to settle.

  • Carefully remove an aliquot of the supernatant.

  • Determine the concentration of the diol in the aliquot using a suitable analytical technique (e.g., gas chromatography, mass spectrometry).

Determination of pKa

The pKa of the hydroxyl groups can be estimated using potentiometric titration.

Materials:

  • This compound sample

  • Standardized solution of a strong base (e.g., NaOH)

  • pH meter and electrode

  • Burette

  • Beaker and magnetic stirrer

Procedure:

  • Dissolve a known amount of the diol in a suitable solvent (e.g., a water-alcohol mixture).

  • Titrate the solution with the standardized strong base, recording the pH after each addition of titrant.

  • Plot the pH versus the volume of base added.

  • The pKa is the pH at the half-equivalence point.

Mandatory Visualization

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of a 2-alkyl-1,3-propanediol, which is applicable to this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start Materials (α-Olefin, CO/H₂, Formaldehyde) hydroformylation Hydroformylation (Rh Catalyst) start->hydroformylation aldol Crossed Aldol Condensation (Base Catalyst) hydroformylation->aldol reduction Reduction (e.g., NaBH₄) aldol->reduction workup Aqueous Work-up & Extraction reduction->workup drying Drying of Organic Phase (e.g., MgSO₄) workup->drying evaporation Solvent Evaporation drying->evaporation purification_method Purification (Distillation or Chromatography) evaporation->purification_method final_product Pure this compound purification_method->final_product

Caption: General workflow for the synthesis and purification of 2-alkyl-1,3-propanediols.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available information regarding the specific biological activities or associated signaling pathways for this compound. However, related 1,3-propanediol derivatives have been investigated for various applications, including their use as antimicrobial agents and their potential in drug delivery systems. Further research is warranted to explore the biological profile of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some experimental data is available, further research is required to fully characterize this compound, particularly its melting point, density, and biological activities. The provided general experimental protocols offer a starting point for researchers aiming to work with and further investigate this and related 2-alkyl-1,3-propanediols. The unique structural features of this compound suggest its potential utility in various chemical and pharmaceutical applications, making it a compound of interest for future studies.

References

2-Pentylpropane-1,3-diol molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of 2-Pentylpropane-1,3-diol. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at its chemical characteristics.

Molecular Structure and Formula

This compound, also known by its IUPAC name this compound, is a chemical compound with the CAS number 25462-23-1. It is a colorless to light yellow or light red transparent liquid. The molecular formula for this compound is C₈H₁₈O₂.[1] Its molecular weight is 146.23 g/mol .

The structure of this compound consists of a propane backbone with two hydroxyl (-OH) groups attached to the first and third carbon atoms. A pentyl group (a five-carbon alkyl chain) is substituted at the second carbon atom of the propane chain.

Molecular Structure:

Caption: 2D molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

PropertyValue
Molecular Formula C₈H₁₈O₂
Molecular Weight 146.23 g/mol
CAS Number 25462-23-1
Appearance Colorless to light yellow or light red transparent liquid[1]
Solubility Soluble in water
ACD/LogP 1.43
Polar Surface Area 18.46 Ų
Index of Refraction 1.452
Molar Refractivity 42.14 cm³
Molar Volume 155.9 cm³
Polarizability 16.7 x 10⁻²⁴ cm³
Surface Tension 35.7 dyne/cm
Enthalpy of Vaporization 57.3 kJ/mol
Vapor Pressure 0.00242 mmHg at 25°C

Experimental Protocols

A general workflow for such a synthesis is outlined below.

G start Start with Diethyl Malonate step1 Deprotonation with a strong base (e.g., Sodium Ethoxide) start->step1 step2 Alkylation with a pentyl halide (e.g., 1-bromopentane) step1->step2 step3 Reduction of the diester to a diol (e.g., with LiAlH4) step2->step3 end This compound step3->end

Caption: A potential synthetic workflow for this compound.

Biological Activity and Applications in Drug Development

Currently, there is limited publicly available information on the specific biological activities of this compound and its direct applications in drug development. However, related 2-substituted-1,3-propanediol derivatives have been investigated for their potential biological effects. For instance, some 1,3-propanediol derivatives have been explored as bioactive compounds.[2] The structural features of this compound, particularly the presence of a lipophilic pentyl group and hydrophilic diol moiety, suggest it may have interesting properties as a modulator of biological membranes or as a scaffold for the synthesis of more complex molecules with therapeutic potential. Further research is required to elucidate the specific biological functions and pharmacological applications of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely available in public databases. For researchers investigating this compound, it would be necessary to acquire this data through experimental analysis.

Note: This technical guide has been compiled from available chemical and scientific databases. The absence of detailed experimental protocols and biological data highlights an area for future research and investigation.

References

An In-depth Technical Guide to the Synthesis of 2-Pentylpropane-1,3-diol from Diethyl Pentylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-pentylpropane-1,3-diol, a valuable diol intermediate in organic synthesis. The described methodology focuses on the reduction of diethyl pentylmalonate using lithium aluminum hydride (LAH), a robust and widely used reducing agent. This document outlines the complete synthetic pathway, including the preparation of the precursor, detailed experimental protocols, expected outcomes, and the underlying chemical principles.

Synthetic Strategy Overview

The synthesis of this compound from diethyl malonate is a two-step process. The first step involves the alkylation of diethyl malonate with a suitable pentyl halide to introduce the pentyl group at the α-position, yielding diethyl pentylmalonate. The second and final step is the reduction of the two ester functionalities of diethyl pentylmalonate to the corresponding primary alcohols, resulting in the formation of this compound. Lithium aluminum hydride is the reagent of choice for this transformation due to its high reactivity towards esters.[1]

Synthesis_Workflow start Diethyl Malonate step1 Step 1: Alkylation (NaOEt, 1-Bromopentane) start->step1 intermediate Diethyl Pentylmalonate step1->intermediate step2 Step 2: Reduction (LiAlH4, THF) intermediate->step2 product This compound step2->product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl Pentylmalonate

This procedure details the alkylation of diethyl malonate with 1-bromopentane using sodium ethoxide as the base.[2][3]

Materials and Reagents:

  • Diethyl malonate

  • 1-Bromopentane

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • 5% aqueous sodium hydroxide

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide: In a dry three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.

  • Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at a controlled temperature (e.g., 50°C) with stirring. The formation of the sodium salt of diethyl malonate may result in the formation of a precipitate.[2]

  • Alkylation: Add 1-bromopentane dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator. To the residue, add water and diethyl ether. Transfer the mixture to a separatory funnel and separate the layers.

  • Purification: Wash the organic layer with 5% aqueous sodium hydroxide, followed by water, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl pentylmalonate.

  • Final Purification: Purify the crude product by vacuum distillation.

Step 2: Synthesis of this compound

This protocol describes the reduction of diethyl pentylmalonate to this compound using lithium aluminum hydride (LAH).[1][4]

Materials and Reagents:

  • Diethyl pentylmalonate

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Ethyl acetate

  • 10% aqueous sulfuric acid

  • Saturated aqueous sodium sulfate

  • Anhydrous sodium sulfate

Equipment:

  • Dry three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried three-necked flask under an inert atmosphere, prepare a suspension of LAH in anhydrous THF. Cool the suspension in an ice bath.

  • Addition of Ester: Dissolve diethyl pentylmalonate in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or at reflux for 30-60 minutes.[5] Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add ethyl acetate to quench the excess LAH. This should be followed by the slow, dropwise addition of water, then a 15% aqueous sodium hydroxide solution, and finally more water (Fieser work-up).

  • Work-up: A granular precipitate of aluminum salts should form. Filter the mixture and wash the precipitate thoroughly with THF or diethyl ether.

  • Extraction: Combine the organic filtrates and wash with a saturated aqueous solution of sodium sulfate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation.

Quantitative Data

ParameterDiethyl Pentylmalonate (Precursor)This compound (Product)
Molecular Formula C12H22O4C8H18O2
Molecular Weight 230.30 g/mol 146.23 g/mol
Typical Yield >80% (from diethyl malonate)High (typically >90% for LAH reductions)
Boiling Point ~245-247 °C (at 760 mmHg)Estimated ~220-230 °C (at 760 mmHg)
Appearance Colorless liquidColorless, viscous liquid

Reaction Mechanism and Visualization

The reduction of the ester groups in diethyl pentylmalonate by LAH proceeds via nucleophilic acyl substitution. A hydride ion from the aluminohydride complex attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced by another hydride equivalent to the corresponding alkoxide. Finally, an aqueous workup protonates the alkoxides to yield the diol.

LAH_Reduction_Mechanism ester Diethyl Pentylmalonate C=O EtO intermediate1 Tetrahedral Intermediate O- C-H EtO ester->intermediate1 1. Hydride attack LAH LiAlH4 LAH->ester aldehyde Intermediate Aldehyde C=O H LAH->aldehyde intermediate1->aldehyde 2. Elimination of EtO- intermediate2 Alkoxide O- C-H2 aldehyde->intermediate2 3. Hydride attack diol This compound OH C-H2 intermediate2->diol 4. Protonation workup Aqueous Work-up workup->intermediate2

Caption: Mechanism of LAH reduction of one ester group.

Predicted Spectroscopic Data

1H NMR (proton NMR):

  • A broad singlet corresponding to the two hydroxyl (-OH) protons. The chemical shift of this peak will be concentration-dependent.

  • A multiplet for the methine proton (-CH-) at the C2 position.

  • A multiplet for the four methylene protons (-CH2-) of the propanediol backbone.

  • A series of multiplets for the methylene protons (-CH2-) of the pentyl chain.

  • A triplet for the terminal methyl (-CH3) group of the pentyl chain.

13C NMR (carbon NMR):

  • A peak for the C2 carbon atom bonded to the pentyl group and two hydroxymethyl groups.

  • A peak for the two equivalent hydroxymethyl carbons (-CH2OH).

  • Several distinct peaks for the five carbons of the pentyl chain.

IR (Infrared) Spectroscopy:

  • A strong, broad absorption band in the region of 3200-3600 cm-1, characteristic of the O-H stretching of the hydroxyl groups.

  • Strong C-H stretching absorptions in the region of 2850-3000 cm-1.

  • A C-O stretching absorption band in the region of 1000-1100 cm-1.

Disclaimer: This document is intended for informational purposes for qualified professionals. All experimental work should be conducted in a properly equipped laboratory, following all appropriate safety precautions, including the use of personal protective equipment. Special care must be taken when working with sodium metal and lithium aluminum hydride, as they are highly reactive and flammable.

References

Spectral Analysis of 2-N-Pentyl-1,3-Propanediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-N-pentyl-1,3-propanediol (CAS No: 25462-23-1), a substituted diol of interest in various chemical and pharmaceutical research domains. This document presents available experimental infrared (IR) spectroscopy data, alongside predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to facilitate compound identification, characterization, and further research. Detailed experimental protocols for these analytical techniques are also provided.

Spectroscopic Data

The following sections summarize the key spectral data for 2-N-pentyl-1,3-propanediol.

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) IR spectrum of 2-N-pentyl-1,3-propanediol exhibits characteristic absorption bands corresponding to its functional groups. The broad O-H stretching band is indicative of the hydroxyl groups, while the C-H stretching and bending vibrations confirm the presence of the alkyl backbone. The C-O stretching vibrations are also clearly visible.

Wavenumber (cm⁻¹)Assignment
~3350 (broad)O-H stretch (hydroxyl)
~2925, ~2855C-H stretch (alkyl)
~1465C-H bend (alkyl)
~1040C-O stretch (primary alcohol)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the lack of publicly available experimental NMR spectra for 2-N-pentyl-1,3-propanediol, the following data are predicted based on standard chemical shift values and fragmentation patterns. These predictions serve as a guide for researchers in analyzing experimentally obtained spectra.

1.2.1. Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.90t3H-CH₃
~1.30m6H-CH₂- (pentyl chain)
~1.55m2H-CH₂- (pentyl chain, adjacent to CH)
~2.05m1H-CH- (propanediol backbone)
~2.50 (broad s)s2H-OH
~3.65dd2H-CH₂OH (a)
~3.80dd2H-CH₂OH (b)

1.2.2. Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~14.1-CH₃
~22.6-CH₂- (pentyl chain)
~28.5-CH₂- (pentyl chain)
~31.9-CH₂- (pentyl chain)
~32.8-CH₂- (pentyl chain, adjacent to CH)
~45.5-CH- (propanediol backbone)
~65.0-CH₂OH
Mass Spectrometry (MS)

The predicted electron ionization (EI) mass spectrum of 2-N-pentyl-1,3-propanediol would likely exhibit a weak or absent molecular ion peak due to the lability of the hydroxyl groups. The fragmentation pattern is expected to be dominated by alpha-cleavage and dehydration.

Predicted Mass Spectrometry Data

m/zProposed Fragment
[M-18]⁺[C₈H₁₆O]⁺ (Loss of H₂O)
[M-31]⁺[C₇H₁₅O]⁺ (Loss of •CH₂OH)
[M-45]⁺[C₆H₁₃O]⁺ (Loss of •CH₂CH₂OH)
73[CH(CH₂OH)₂]⁺
57[C₄H₉]⁺ (Pentyl fragment)
43[C₃H₇]⁺
31[CH₂OH]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented. Researchers should adapt these protocols based on the specific instrumentation and sample characteristics.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of liquid 2-N-pentyl-1,3-propanediol directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of 2-N-pentyl-1,3-propanediol and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used. The number of scans for ¹³C NMR will be significantly higher than for ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of 2-N-pentyl-1,3-propanediol in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

  • GC Method Setup:

    • Injector: Set the injector temperature (e.g., 250 °C) and select a suitable injection volume (e.g., 1 µL) and split ratio.

    • Column: Use a capillary column appropriate for the analysis of polar compounds (e.g., a wax or mid-polar phase column).

    • Oven Program: Set an appropriate temperature program to ensure good separation of the analyte from any impurities and the solvent. A typical program might start at a low temperature (e.g., 50 °C), ramp to a higher temperature (e.g., 250 °C), and hold for a few minutes.

    • Carrier Gas: Use a high-purity carrier gas, typically helium, at a constant flow rate.

  • MS Method Setup:

    • Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Range: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 30-300).

    • Temperatures: Set the ion source and transfer line temperatures (e.g., 230 °C and 280 °C, respectively).

  • Data Acquisition and Analysis: Inject the sample and acquire the data. Analyze the resulting chromatogram to identify the peak corresponding to 2-N-pentyl-1,3-propanediol and examine its mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Synthesis Synthesis of 2-N-pentyl-1,3-propanediol Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation (¹H & ¹³C) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Analysis MS->MS_Data Structure_Confirmation Structure Confirmation IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectral characterization of a chemical compound.

The Genesis of 2-Substituted Propane-1,3-diols: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-substituted propane-1,3-diol scaffold is a cornerstone in modern medicinal chemistry and materials science. This seemingly simple three-carbon backbone, featuring hydroxyl groups at the 1 and 3 positions and a point of diversification at the central carbon, has given rise to a vast array of molecules with profound biological activities and unique material properties. From the potent immunosuppressant Fingolimod to the widely used antimicrobial agent Bronopol, the strategic modification of the C2 position has proven to be a powerful approach for modulating molecular function. This technical guide provides an in-depth exploration of the discovery and history of 2-substituted propane-1,3-diols, detailed experimental protocols for their synthesis, and an overview of their significance, particularly in the realm of drug development.

Historical Perspective: The Dawn of C2 Functionalization

The journey into the synthesis of 2-substituted propane-1,3-diols is intrinsically linked to fundamental reactions in organic chemistry that enable the formation of carbon-carbon and carbon-heteroatom bonds. While the direct synthesis of the parent 1,3-propanediol has its own rich industrial history, the deliberate and controlled substitution at the C2 position emerged from the application of classical organic reactions to specific building blocks.

A pivotal moment in the history of synthesizing these compounds was the discovery of the Henry Reaction by the Belgian chemist Louis Henry in 1895.[1] Also known as the nitroaldol reaction, this versatile carbon-carbon bond-forming reaction involves the addition of a nitroalkane to an aldehyde or ketone in the presence of a base, yielding a β-nitro alcohol.[1][2] The significance of this reaction lies in its ability to introduce a nitro group, which can be readily transformed into other functional groups, most notably an amine, providing a direct route to 2-amino-1,3-propanediols. A particularly relevant variation for this class of compounds is the "double Henry reaction," which can occur with formaldehyde, leading to the formation of a 2-nitro-1,3-diol.[2]

Another classical and powerful method for accessing 2-substituted propane-1,3-diols is through the use of diethyl malonate and its derivatives. Diethyl malonate's acidic α-hydrogen allows for its facile alkylation or acylation, introducing a wide variety of substituents at what will become the C2 position of the propanediol. Subsequent reduction of the two ester groups, typically with a strong reducing agent like lithium aluminum hydride, yields the desired 2-substituted propane-1,3-diol. This approach offers broad flexibility in the nature of the C2 substituent.

These foundational reactions paved the way for the exploration of a diverse chemical space around the 2-substituted propane-1,3-diol core, leading to the discovery of molecules with significant biological and commercial importance.

Key Classes of 2-Substituted Propane-1,3-diols and Their Synthesis

The versatility of the 2-substituted propane-1,3-diol scaffold is evident in the wide range of functional groups that can be introduced at the C2 position. Below are key classes with representative synthetic approaches.

2-Nitro and 2-Amino-1,3-Propanediols

The synthesis of 2-nitro-1,3-propanediols is often achieved through the aforementioned Henry reaction. For instance, the reaction of nitromethane with two equivalents of formaldehyde yields 2-nitro-1,3-propanediol. The subsequent reduction of the nitro group is a common strategy to produce 2-amino-1,3-propanediols (also known as serinols), which are crucial chiral building blocks in pharmaceutical synthesis.[3]

A prominent example is the synthesis of Bronopol (2-bromo-2-nitropropane-1,3-diol) , a widely used antimicrobial agent. Early work by Hodge, Dawkins, and Kropp, as well as Zsolnai, hinted at the antifungal activity of germinal bromo nitro alkanes.[4] The synthesis of Bronopol itself involves the reaction of nitromethane with formaldehyde, followed by bromination.

The reduction of the nitro group in compounds like Bronopol can lead to the corresponding amino derivative, 2-amino-2-bromo-1,3-propanediol.[4]

2-Alkyl and 2-Aryl-1,3-Propanediols

The synthesis of 2-alkyl and 2-aryl-1,3-propanediols is commonly achieved via the malonic ester synthesis. This involves the alkylation or arylation of diethyl malonate followed by reduction. For example, the synthesis of the immunosuppressive drug Fingolimod (FTY720) , which is 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol, utilizes a malonic ester derivative as a key intermediate. The synthesis involves reacting a suitable electrophile with diethyl acetamidomalonate, followed by reduction of the ester groups and deprotection of the amino group.[5]

Experimental Protocols

The following are detailed methodologies for the synthesis of representative 2-substituted propane-1,3-diols.

Synthesis of 2-Amino-2-bromo-propane-1,3-diol from Bronopol[5]

Materials:

  • Bronopol (2-bromo-2-nitropropane-1,3-diol)

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (20-40%)

  • Ethanol (ETOH)

  • Diethyl ether

Procedure:

  • In a 50 ml flask equipped with a reflux condenser, a mixture of 1.0 g of Bronopol and 3 g of granulated tin is prepared.

  • To this mixture, 10 ml of concentrated HCl is added in small portions with thorough shaking to ensure mixing.

  • After 10 minutes, the mixture is warmed under reflux at 100°C with vigorous shaking until the Bronopol has dissolved and its odor is no longer apparent. A few ml of ethanol can be added if the dissolution is slow.

  • The reaction mixture is then cooled and cautiously made alkaline with a 20-40% NaOH solution.

  • The liberated amine is isolated by extraction with diethyl ether.

  • The product is purified to obtain a white solid.

Synthesis of Fingolimod Intermediate (2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol)[6]

This synthesis involves multiple steps, with a key step being the alkylation of diethyl acetamidomalonate.

Step 1: Synthesis of 2-(Acetylamino)-2-(2-(4-octylphenyl)ethyl)propanedioic acid diethyl ester

  • A compound of the formula 4-octylphenethyl halide (e.g., bromide or iodide) is reacted with diethyl acetamidomalonate in the presence of a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol).

Step 2: Reduction to N-(1,1-bis(hydroxymethyl)-3-(4-octylphenyl)propyl)acetamide

  • The resulting ester from Step 1 is reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable solvent (e.g., tetrahydrofuran or ethanol).

Step 3: Hydrolysis to 2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol

  • The acetamide from Step 2 is hydrolyzed under acidic or basic conditions to remove the acetyl protecting group and yield the final amino diol.

Quantitative Data Summary

Compound NameStarting Material(s)Reagent(s)Yield (%)Reference
2-Amino-2-bromo-propane-1,3-diolBronopol, TinHCl, NaOH-[4]
2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol4-octylphenethyl halide, diethyl acetamidomalonateNaOEt, LiAlH₄, Acid/Base-[5]

Note: Specific yield data is often dependent on the scale and precise reaction conditions and may not be explicitly stated in all literature.

Signaling Pathways and Mechanisms of Action

The biological significance of 2-substituted propane-1,3-diols is exemplified by the distinct mechanisms of action of Fingolimod and Bronopol.

Fingolimod (FTY720) Signaling Pathway

Fingolimod is a structural analog of sphingosine and acts as a sphingosine-1-phosphate (S1P) receptor modulator. In vivo, it is phosphorylated by sphingosine kinase 2 to form fingolimod-phosphate. This active metabolite binds with high affinity to four of the five S1P receptor subtypes (S1P₁, S1P₃, S1P₄, and S1P₅).

The primary therapeutic effect of Fingolimod in multiple sclerosis is attributed to its action on the S1P₁ receptor on lymphocytes. It initially acts as an agonist, but subsequently leads to the internalization and degradation of the S1P₁ receptor, thereby acting as a functional antagonist. This down-regulation of S1P₁ prevents lymphocytes from egressing from lymph nodes, leading to a reduction of circulating lymphocytes and their infiltration into the central nervous system (CNS).

Fingolimod_Signaling cluster_blood Bloodstream cluster_cell Cell Interior cluster_lymphocyte Lymphocyte Fingolimod Fingolimod (FTY720) SphK2 Sphingosine Kinase 2 Fingolimod->SphK2 Enters cell FingolimodP Fingolimod-Phosphate SphK2->FingolimodP Phosphorylation S1P1 S1P1 Receptor FingolimodP->S1P1 Binds to Internalization S1P1 Internalization & Degradation S1P1->Internalization Causes LymphocyteEgress Lymphocyte Egress from Lymph Node Internalization->LymphocyteEgress Inhibits

Caption: Fingolimod is phosphorylated and acts on the S1P1 receptor, leading to its internalization and the inhibition of lymphocyte egress from lymph nodes.

Bronopol Antimicrobial Mechanism

Bronopol exerts its antimicrobial effect through a complex mechanism involving the oxidation of essential thiols within bacterial cells. Under aerobic conditions, Bronopol catalyzes the oxidation of thiol groups (e.g., in cysteine) to disulfides. This process consumes oxygen and generates reactive oxygen species (ROS), such as superoxide and peroxide, which are bactericidal.

Under anoxic conditions, a slower, direct reaction between Bronopol and thiols occurs, which consumes the Bronopol. This dual mechanism of action, involving both catalytic oxidation and direct reaction with thiols, contributes to its broad-spectrum antibacterial activity.

Bronopol_Mechanism cluster_bacterium Bacterial Cell Bronopol Bronopol (2-bromo-2-nitropropane-1,3-diol) Thiols Essential Thiols (e.g., Cysteine) Bronopol->Thiols Reacts with ROS Reactive Oxygen Species (Superoxide, Peroxide) Bronopol->ROS Generates Disulfides Disulfides Thiols->Disulfides Oxidized to CellDeath Cell Death Disulfides->CellDeath Disruption of protein function ROS->CellDeath Leads to O2 Oxygen (Aerobic) O2->Thiols Required for catalytic oxidation

Caption: Bronopol's antimicrobial action involves the oxidation of bacterial thiols and the generation of reactive oxygen species, leading to cell death.

Conclusion

The 2-substituted propane-1,3-diol framework represents a privileged scaffold in chemical and pharmaceutical research. Its history is rooted in the fundamental principles of organic synthesis, with reactions like the Henry reaction and malonic ester synthesis providing the initial avenues for its exploration. The continued development of synthetic methodologies has expanded the accessible chemical space, leading to the discovery of molecules with profound and diverse biological activities. The examples of Fingolimod and Bronopol highlight the remarkable impact that strategic substitution at the C2 position can have on molecular function. As synthetic methods become more sophisticated and our understanding of biological pathways deepens, the 2-substituted propane-1,3-diol core is poised to remain a fertile ground for the discovery of new therapeutics and advanced materials.

References

Lack of Publicly Available Data on the Solubility of 2-Pentylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of scholarly databases, patent literature, and chemical supplier technical sheets has revealed no specific quantitative data on the solubility of 2-Pentylpropane-1,3-diol in various solvents. Furthermore, detailed experimental protocols for determining the solubility of this specific compound are not publicly available.

While information exists for structurally related compounds, such as 1,3-propanediol and 2-phenyl-1,3-propanediol, this data cannot be directly extrapolated to accurately represent the solubility profile of this compound due to the influence of its specific pentyl substituent on its physicochemical properties.

This absence of specific data prevents the creation of a quantitative data table and the detailing of established experimental protocols as requested. However, this guide will provide a theoretical framework for understanding the expected solubility of this compound, a general experimental protocol for its determination, and a conceptual diagram illustrating the factors that influence solubility.

Theoretical Solubility Profile of this compound

The molecular structure of this compound, featuring a five-carbon alkyl chain (pentyl group) and two hydroxyl groups, suggests a molecule with both lipophilic and hydrophilic characteristics. The two hydroxyl groups are capable of forming hydrogen bonds, which will favor solubility in polar solvents. Conversely, the nonpolar pentyl group will contribute to its solubility in nonpolar, lipophilic solvents.

Based on the principle of "like dissolves like," the following general predictions can be made:

  • High Solubility: Expected in polar protic solvents such as ethanol, methanol, and isopropanol, where hydrogen bonding between the diol's hydroxyl groups and the solvent's hydroxyl groups can occur. It is also likely to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

  • Moderate Solubility: Possible in solvents with intermediate polarity, such as acetone and ethyl acetate.

  • Low to Negligible Solubility: Expected in nonpolar solvents like hexane, toluene, and diethyl ether. The influence of the polar diol functional group will likely dominate over the nonpolar pentyl chain in these environments.

  • Water Solubility: The presence of the pentyl group will significantly decrease its water solubility compared to smaller diols like 1,3-propanediol, which is miscible with water. It is expected to be sparingly soluble in water.

General Experimental Protocol for Solubility Determination

For researchers aiming to determine the solubility of this compound, the following is a generalized protocol based on the isothermal shake-flask method, a common technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Vials with airtight seals

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of solid added should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the vials at the same temperature to facilitate phase separation.

  • Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation, immediately dilute the aliquot with a known volume of a suitable solvent in which the compound is freely soluble.

  • Concentration Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or GC.

  • Solubility Calculation: Calculate the original concentration in the saturated solution by taking the dilution factor into account. This concentration represents the solubility of the compound in that solvent at the specified temperature.

This protocol would be repeated for each solvent of interest.

Factors Influencing Solubility

The solubility of a compound is a complex interplay of various factors related to both the solute and the solvent, as well as the experimental conditions. The following diagram illustrates these key relationships.

cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions External Conditions solute_polarity Molecular Polarity (Hydrophilic/Lipophilic Balance) solubility Solubility solute_polarity->solubility solute_hbond Hydrogen Bonding Capacity (Hydroxyl Groups) solute_hbond->solubility solute_size Molecular Size/Weight solute_size->solubility solute_crystal Crystal Lattice Energy (For solid state) solute_crystal->solubility solvent_polarity Polarity (Polar/Nonpolar) solvent_polarity->solubility solvent_hbond Hydrogen Bonding Capacity (Protic/Aprotic) solvent_hbond->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

Caption: Key factors influencing the solubility of a solute.

Navigating the Safety Profile of 2-Pentylpropane-1,3-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive safety and toxicological data for 2-Pentylpropane-1,3-diol (CAS No. 25462-23-1) is limited in publicly available literature. This guide provides a summary of the available information and supplements it with data from structurally similar compounds, such as 1,3-propanediol and 2-methyl-1,3-propanediol, to offer a comparative safety overview. All data for analogous compounds are clearly identified. Researchers should handle this compound with the appropriate caution for a novel chemical substance and conduct their own risk assessments based on the specific experimental conditions.

Chemical and Physical Properties

A foundational aspect of safe handling is understanding the physicochemical characteristics of a substance. While detailed experimental data for this compound is not extensively documented, some properties have been reported by chemical suppliers.

PropertyValueSource/Notes
CAS Number 25462-23-1-
Molecular Formula C₈H₁₈O₂-
Molecular Weight 146.23 g/mol -
Appearance Colorless liquidThermo Fisher Scientific Safety Data Sheet
Purity ≥97%Hunan Chemfish Pharmaceutical Co., Ltd.
Refractive Index 1.450 - 1.454Thermo Fisher Scientific
Boiling Point Not available-
Melting Point Not available-
Flash Point Not availableThe Safety Data Sheet for the similar compound 1,3-propanediol reports a flash point of 152 °C (closed cup).
Vapor Pressure Not available-
Solubility Soluble in water.Guidechem

Toxicological Data

Acute Toxicity (Analog Data)

CompoundRouteSpeciesValue (LD50)
1,3-PropanediolOralRat15,000 mg/kg
2-Methyl-1,3-propanediolOralRat> 5,000 mg/kg
2-Methyl-1,3-propanediolDermalRabbit> 10,000 mg/kg

Skin and Eye Irritation (Analog Data)

CompoundTestSpeciesResult
1,3-PropanediolSkin IrritationRabbitNon-irritating
1,3-PropanediolEye IrritationRabbitMinimally irritating
2-Methyl-1,3-propanediolSkin IrritationRabbitNon-irritating
2-Methyl-1,3-propanediolEye IrritationRabbitMinimally irritating

Sensitization (Analog Data)

CompoundTestSpeciesResult
1,3-PropanediolSkin SensitizationGuinea PigNot a sensitizer
2-Methyl-1,3-propanediolSkin SensitizationGuinea PigNot a sensitizer

Ecotoxicological Information

The environmental impact of this compound has not been extensively studied. The available Safety Data Sheet indicates that it contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants.[1] Data from similar short-chain diols suggests a low potential for bioaccumulation and aquatic toxicity.

Ecotoxicity (Analog Data)

CompoundTestSpeciesValue
1,3-PropanediolAcute toxicity to fish (LC50)Fathead minnow> 9,720 mg/L (96 h)
1,3-PropanediolAcute toxicity to daphnia (EC50)Daphnia magna> 10,000 mg/L (48 h)
1,3-PropanediolToxicity to algae (EC50)Scenedesmus subspicatus> 9,780 mg/L (72 h)
2-Methyl-1,3-propanediolAcute toxicity to fish (LC50)Fathead minnow> 1,000 mg/L (96 h)
2-Methyl-1,3-propanediolAcute toxicity to daphnia (EC50)Daphnia magna> 1,000 mg/L (48 h)
2-Methyl-1,3-propanediolToxicity to algae (EC50)Green algae> 1,000 mg/L (72 h)

Biodegradation (Analog Data)

Both 1,3-propanediol and 2-methyl-1,3-propanediol are considered to be readily biodegradable.

Handling and Storage

Based on the available information, the following handling and storage procedures are recommended:

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. Ensure adequate ventilation in the handling area. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[1]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[1]

First Aid Measures

In case of exposure, follow these first aid procedures as recommended by the Thermo Fisher Scientific Safety Data Sheet[1]:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1]

  • Inhalation: Remove to fresh air. Get medical attention if symptoms occur. [cite: t7]

  • Ingestion: Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1]

Experimental Protocols

Specific experimental protocols for the safety and handling of this compound are not available in the reviewed literature. For researchers designing studies involving this compound, it is recommended to adapt established OECD guidelines for chemical safety testing.

Example of a General Protocol for Assessing Skin Irritation (Adapted from OECD Guideline 404):

  • Test Animals: Use healthy young adult albino rabbits.

  • Preparation of Test Site: Approximately 24 hours before the test, closely clip the fur on the dorsal area of the trunk of each animal.

  • Application of Test Substance: Apply 0.5 mL of the undiluted test substance to a small area (approximately 6 cm²) of the clipped skin and cover with a gauze patch and non-irritating tape.

  • Exposure Duration: The exposure period is typically 4 hours.

  • Observation: After the exposure period, remove the patch and wash the treated area. Observe and grade the skin reactions for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

  • Data Analysis: The mean scores for erythema and edema are calculated for each observation time point to determine the primary irritation index.

Visualizations

The following diagrams illustrate general workflows and logical relationships relevant to the safe handling of chemical compounds in a laboratory setting.

Hazard_Identification_and_Control cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control Measures Chemical Properties Review Chemical Properties Exposure Assess Potential Exposure Routes Chemical Properties->Exposure SDS Consult Safety Data Sheet SDS->Exposure Literature Search Relevant Literature Literature->Exposure Severity Evaluate Severity of Potential Harm Exposure->Severity Engineering Implement Engineering Controls (e.g., Fume Hood) Severity->Engineering Administrative Establish Safe Work Practices Severity->Administrative PPE Use Personal Protective Equipment Severity->PPE

Caption: Logical workflow for chemical hazard assessment and control.

Lab_Safety_Workflow Start Start Preparation Preparation: - Review SDS - Gather PPE Start->Preparation Handling Chemical Handling: - Work in ventilated area - Use appropriate equipment Preparation->Handling Waste Waste Disposal: - Segregate waste streams - Label containers Handling->Waste Decontamination Decontamination: - Clean work surfaces - Wash hands Waste->Decontamination End End Decontamination->End Hypothetical_Toxicity_Pathway cluster_Exposure Exposure cluster_Cellular Cellular Interaction cluster_Response Biological Response Dermal_Contact Dermal Contact Membrane_Interaction Membrane Interaction Dermal_Contact->Membrane_Interaction Inhalation Inhalation Metabolism Cellular Metabolism Inhalation->Metabolism Ingestion Ingestion Ingestion->Metabolism Inflammatory_Response Inflammatory Response Membrane_Interaction->Inflammatory_Response Cytotoxicity Cytotoxicity Metabolism->Cytotoxicity

References

synonyms and alternative names for 2-Pentylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Pentylpropane-1,3-diol, a substituted diol of interest in various chemical and pharmaceutical research fields. This document consolidates available data on its nomenclature, physicochemical properties, synthesis, and potential biological relevance, presented in a format tailored for technical experts.

Nomenclature and Synonyms

This compound is systematically known as 2-(pentan-1-yl)propane-1,3-diol. For clarity and comprehensive literature searching, a list of its alternative names and identifiers is provided below.

Identifier TypeValue
IUPAC Name 2-(Pentan-1-yl)propane-1,3-diol
CAS Number 25462-23-1
Synonyms 2-N-PENTYLPROPANE-1,3-DIOL, 2-pentyl-3-propanediol, 2-N-AMYLPROPANE-1,3-DIOL, 2-PENTYL-1,3-PROPANEDIOL, 1,3-Propanediol, 2-pentyl-, 1,1-BIS(HYDROXYMETHYL)HEXANE

Physicochemical Properties

A summary of the known quantitative properties of this compound is presented in the table below. These properties are crucial for experimental design, formulation development, and toxicological assessment.

PropertyValueSource
Molecular Formula C₈H₁₈O₂-
Molecular Weight 146.23 g/mol -
Boiling Point 100-106 °C at 0.2 Torr[1]
Density 0.937 ± 0.06 g/cm³ (Predicted)[1]
pKa 14.55 ± 0.10 (Predicted)[1]
Storage Temperature Room Temperature (Sealed in dry conditions)[1]

Synthesis and Experimental Protocols

General Synthesis of 2-Substituted-1,3-Propanediols

A patented method outlines a two-step process for the synthesis of 2-substituted-1,3-propanediols. The general workflow is as follows:

Synthesis_Workflow Alpha_Olefin α-Olefin (e.g., 1-Heptene) Aldehyde Aldehyde Intermediate Alpha_Olefin->Aldehyde Hydroformylation (H₂, CO) Substituted_Propanediol This compound Aldehyde->Substituted_Propanediol Cross-Aldol Reaction & Reduction Formaldehyde Formaldehyde Formaldehyde->Substituted_Propanediol Basic_Catalyst Basic Catalyst Basic_Catalyst->Substituted_Propanediol Reduction Reduction Reaction Reduction->Substituted_Propanediol

Caption: General synthesis workflow for 2-substituted-1,3-propanediols.

Experimental Protocol Outline:

  • Hydroformylation: An α-olefin with four or more carbons (for this compound, 1-heptene would be the appropriate starting material) is subjected to hydroformylation with hydrogen and carbon monoxide to yield an aldehyde intermediate.

  • Hydroxymethylation and Reduction: The resulting aldehyde is then reacted with formaldehyde in the presence of a basic catalyst. This step involves a crossed aldol reaction, which introduces the hydroxymethyl groups. The intermediate is subsequently reduced to afford the final 2-substituted-1,3-propanediol.

Biological Activity and Drug Development Potential

Currently, there is a notable lack of specific data in the public domain regarding the biological activity, pharmacological properties, and metabolic pathways of this compound. However, the biological activities of other 2-substituted-1,3-propanediol derivatives provide a basis for potential areas of investigation.

Analogous Compounds and Their Activities

Compounds with a similar 2,2-disubstituted-1,3-propanediol scaffold have shown a range of biological effects, suggesting that this compound could be a candidate for biological screening. For instance, 2-methyl-2-propyl-1,3-propanediol is known to have sedative, anticonvulsant, and muscle relaxant properties.[2] It also serves as a precursor and active metabolite for several tranquilizing drugs, including meprobamate and carisoprodol.[2]

Potential Signaling Pathways and Mechanisms of Action

Given the central nervous system effects of related compounds, a hypothetical mechanism of action for this compound could involve modulation of inhibitory or excitatory neurotransmission. A simplified, speculative logical diagram illustrating this is presented below.

Hypothetical_MOA cluster_neuron Postsynaptic Neuron Receptor Neurotransmitter Receptor (e.g., GABAA or NMDA) Ion_Channel Ion Channel Receptor->Ion_Channel Conformational Change Signaling Intracellular Signaling Ion_Channel->Signaling Ion Flux Response Cellular Response (e.g., Hyperpolarization/Depolarization) Signaling->Response Compound This compound Compound->Receptor Binding/Modulation

Caption: Hypothetical mechanism of action for this compound.

This diagram illustrates a potential interaction with a neurotransmitter receptor, leading to downstream cellular effects. It is important to emphasize that this is a theoretical model and requires experimental validation.

Future Research Directions

The current body of knowledge on this compound is limited, presenting numerous opportunities for further research. Key areas for investigation include:

  • Detailed Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol, along with comprehensive spectroscopic and crystallographic characterization.

  • Pharmacological Screening: A broad-based screening of its biological activity, focusing on central nervous system targets, as well as other potential therapeutic areas such as antimicrobial or anti-inflammatory applications.

  • Toxicology and Safety Assessment: In-depth evaluation of its acute and chronic toxicity to establish a comprehensive safety profile.

  • Metabolism and Pharmacokinetics: Studies to elucidate its metabolic fate and pharmacokinetic properties in relevant biological systems.

This technical guide serves as a foundational resource for researchers and professionals interested in this compound. The existing data, while sparse, suggests a molecule with potential for further scientific exploration, particularly within the realm of medicinal chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols: 2-Pentylpropane-1,3-diol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentylpropane-1,3-diol is a substituted diol with potential applications as a monomer in the synthesis of various polymers. Its structure, featuring a pentyl group at the second carbon of the propane-1,3-diol backbone, is anticipated to impart unique properties to the resulting polymers. The presence of the alkyl side chain can influence polymer crystallinity, solubility, and thermal properties. While specific literature on the use of this compound in polymer synthesis is not abundant, its structural similarity to other 2-alkyl-substituted 1,3-propanediols, such as 2-methyl-1,3-propanediol, allows for the extrapolation of potential applications and synthesis methodologies. This document provides an overview of these potential applications in polyester and polycarbonate synthesis, along with generalized experimental protocols.

Potential Applications

The incorporation of this compound into polymer chains is expected to introduce a degree of branching that can disrupt chain packing and reduce crystallinity. This can lead to polymers with lower melting points, increased flexibility, and improved solubility in common organic solvents. Potential applications include:

  • Polyesters: As a comonomer in polyester synthesis, this compound can be used to modify the properties of materials like poly(butylene succinate) (PBS) by introducing methyl-branched units, which can lower crystallinity.[1] This can be advantageous in applications requiring flexible films, adhesives, and toughening agents for more brittle polymers.

  • Polycarbonates: In polycarbonate synthesis, the use of 2,2-dialkyl-1,3-propanediols is known.[2] By analogy, this compound could be employed to produce amorphous polycarbonates with good impact resistance and optical clarity. These materials could be suitable for applications in specialty glazing, electronic components, and medical devices.

  • Polyurethanes: Diols are fundamental building blocks for polyurethanes. This compound could be used to synthesize the soft segment of polyurethanes, potentially leading to elastomers with tailored mechanical properties and thermal stability.

Experimental Protocols

The following are generalized protocols for the synthesis of polyesters and polycarbonates using a diol monomer like this compound. These protocols are based on established methods for similar diols and should be optimized for the specific properties desired in the final polymer.

Protocol 1: Synthesis of a Polyester via Polycondensation

This protocol describes the synthesis of a polyester from this compound and a dicarboxylic acid (e.g., glutaric acid) using a two-step melt polycondensation method.

Materials:

  • This compound

  • Glutaric Acid (GA)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) catalyst

  • Nitrogen (N₂) gas

  • Chloroform

  • Methanol

Procedure:

  • Esterification:

    • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, combine this compound (in slight excess) and glutaric acid.

    • Add the Sn(Oct)₂ catalyst (e.g., 0.1 mmol).

    • Heat the mixture to 180°C under a gentle stream of nitrogen gas to facilitate the removal of water produced during the reaction.

    • Continue the reaction for approximately 90 minutes.[1]

  • Polycondensation:

    • Gradually reduce the pressure to below 1.0 mmHg while maintaining the temperature at 180°C. This step is crucial for removing the excess diol and driving the polymerization to achieve a high molecular weight.

    • Continue the reaction under vacuum for approximately 120 minutes.[1]

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Dissolve the resulting viscous polymer in chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to an excess of methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration and dry it in a vacuum oven at room temperature for 2-3 days.[1]

Quantitative Data Summary:

ParameterValue/RangeReference
Monomer Molar Ratio (Diol:Diacid)Slight excess of diol[1]
Catalyst Concentration (Sn(Oct)₂)~0.1 mmol[1]
Esterification Temperature180°C[1]
Esterification Time90 min[1]
Polycondensation Temperature180°C[1]
Polycondensation Pressure< 1.0 mmHg[1]
Polycondensation Time120 min[1]
Protocol 2: Synthesis of a Polycarbonate via Transesterification

This protocol outlines the synthesis of a polycarbonate from this compound and a diaryl carbonate (e.g., diphenyl carbonate) via a melt transesterification process. Diaryl carbonates are often used due to their higher reactivity compared to dialkyl carbonates, especially with sterically hindered diols.[2][3]

Materials:

  • This compound

  • Diphenyl Carbonate (DPC)

  • Zinc(II) acetylacetonate (Zn(Acac)₂) catalyst

  • Nitrogen (N₂) gas

Procedure:

  • Monomer Charging and Inerting:

    • Charge the this compound, diphenyl carbonate, and Zn(Acac)₂ catalyst into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum distillation setup.

    • Purge the reactor with nitrogen gas to create an inert atmosphere.

  • First Stage: Transesterification:

    • Heat the mixture to a temperature in the range of 150-180°C under a nitrogen atmosphere.

    • Phenol, a byproduct of the reaction, will begin to distill off.

    • Continue this stage until the distillation of phenol slows down significantly.

  • Second Stage: Polycondensation:

    • Gradually increase the temperature to 200-230°C.

    • Simultaneously, slowly reduce the pressure to below 1 mmHg to facilitate the removal of the remaining phenol and drive the polymerization forward.

    • The viscosity of the reaction mixture will increase as the polymer chain grows.

    • Continue the reaction under high vacuum until the desired molecular weight is achieved, which can be monitored by the viscosity of the melt.

  • Product Recovery:

    • Cool the reactor under a nitrogen atmosphere.

    • The resulting polycarbonate can be extruded or dissolved in a suitable solvent for further processing.

Quantitative Data Summary:

ParameterValue/RangeReference
MonomerDiphenyl Carbonate[3]
CatalystZinc(II) acetylacetonate[4]
Stage 1 Temperature150-180°CGeneral Knowledge
Stage 2 Temperature200-230°CGeneral Knowledge
Final Pressure< 1 mmHgGeneral Knowledge

Visualizations

Polyester_Synthesis_Workflow cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage cluster_purification Purification monomers This compound + Dicarboxylic Acid catalyst_add Add Sn(Oct)₂ Catalyst monomers->catalyst_add heating Heat to 180°C under N₂ catalyst_add->heating water_removal Remove Water heating->water_removal vacuum Apply Vacuum (< 1.0 mmHg) water_removal->vacuum diol_removal Remove Excess Diol vacuum->diol_removal polymerization High MW Polymer Forms diol_removal->polymerization dissolve Dissolve in Chloroform polymerization->dissolve precipitate Precipitate in Methanol dissolve->precipitate dry Vacuum Dry precipitate->dry final_product Final Polyester dry->final_product

Caption: Workflow for polyester synthesis.

Polycarbonate_Synthesis_Pathway cluster_reaction Melt Transesterification diol This compound stage1 Stage 1: 150-180°C (Phenol Removal) diol->stage1 dpc Diphenyl Carbonate dpc->stage1 catalyst Zn(Acac)₂ Catalyst catalyst->stage1 stage2 Stage 2: 200-230°C Under Vacuum stage1->stage2 phenol Phenol (byproduct) stage1->phenol polycarbonate Poly(2-pentyltrimethylene carbonate) stage2->polycarbonate stage2->phenol

Caption: Polycarbonate synthesis pathway.

Diol_Structure_Property_Relationship diol This compound Structure pentyl_group Pentyl Side Chain diol->pentyl_group polymer_backbone Polymer Backbone (Polyester/Polycarbonate) diol->polymer_backbone property1 Disrupted Chain Packing pentyl_group->property1 property2 Reduced Crystallinity property1->property2 property3 Increased Flexibility property2->property3 property4 Improved Solubility property2->property4

References

Application Notes and Protocols for the Evaluation of 2-Pentylpropane-1,3-diol as a Novel Plasticizer in Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the evaluation of 2-Pentylpropane-1,3-diol as a potential bio-based and phthalate-free plasticizer for various resin systems. Due to the novelty of this compound in polymer applications, this document outlines detailed experimental protocols to characterize its performance, including its effects on thermal and mechanical properties, as well as its migration resistance. The provided data is illustrative, representing expected outcomes based on the principles of polymer science and the known effects of similar branched-chain diols.

Introduction

Plasticizers are essential additives that increase the flexibility, durability, and workability of polymeric materials. Traditional plasticizers, such as phthalates, have raised environmental and health concerns, driving the search for safer, more sustainable alternatives. This compound, a branched-chain diol, presents a promising scaffold for a novel plasticizer. Its aliphatic structure with a five-carbon side chain is anticipated to effectively disrupt polymer chain packing, thereby increasing free volume and flexibility. The two primary hydroxyl groups also offer potential for chemical integration into certain polymer networks, suggesting it could act as a reactive plasticizer with low migration.

This document provides the necessary protocols to validate the efficacy of this compound as a plasticizer in a model resin system, such as Polyvinyl Chloride (PVC), and can be adapted for other resins like polyesters and polyurethanes.

Mechanism of Action: Plasticization

The primary function of a plasticizer is to lower the glass transition temperature (Tg) of a polymer. This compound is hypothesized to achieve this through the "lubricity theory" and "free volume theory." The molecules of the diol position themselves between the polymer chains, breaking down the intermolecular forces (polymer-polymer interactions) and replacing them with weaker polymer-plasticizer interactions. The bulky pentyl group is expected to create significant steric hindrance, pushing the polymer chains further apart and increasing the free volume within the matrix. This increased spacing allows for greater segmental mobility of the polymer chains at lower temperatures, resulting in a more flexible material.

Experimental Protocols

Materials and Equipment
  • Resin: PVC resin (K-value 67-70)

  • Plasticizer: this compound (synthesis as per relevant literature, e.g., based on the methods for 2-substituted-1,3-propanediols)

  • Thermal Stabilizer: Tin-based stabilizer (e.g., dibutyltin dilaurate)

  • Solvent: Tetrahydrofuran (THF)

  • Equipment:

    • Two-roll mill or internal mixer

    • Hydraulic press with heating and cooling capabilities

    • Universal Testing Machine (UTM)

    • Differential Scanning Calorimeter (DSC)

    • Thermogravimetric Analyzer (TGA)

    • Shore Durometer (Type A or D)

    • Analytical balance

Protocol 1: Sample Preparation by Solvent Casting

This protocol is suitable for initial screening and small-scale sample preparation.

  • Formulation: Prepare formulations with varying concentrations of this compound. A typical starting point would be 0, 10, 20, 30, and 40 parts per hundred parts of resin (phr).

  • Dissolution: In a fume hood, dissolve 10g of PVC resin and the corresponding amount of plasticizer and thermal stabilizer (e.g., 2 phr) in 100 mL of THF.

  • Mixing: Stir the mixture at room temperature until a homogeneous, transparent solution is obtained.

  • Casting: Pour the solution into a flat, level glass petri dish.

  • Drying: Cover the dish with a perforated lid to allow for slow solvent evaporation. Dry at room temperature for 24 hours, followed by drying in a vacuum oven at 60°C for another 24 hours to remove residual solvent.

  • Film Conditioning: Store the resulting films in a desiccator for at least 48 hours before testing.

Protocol 2: Sample Preparation by Melt Compounding

This method simulates industrial processing and is preferred for mechanical testing.

  • Premixing: Dry blend the PVC resin, this compound, and thermal stabilizer in a high-speed mixer for 5 minutes.

  • Melt Blending: Process the premix on a two-roll mill at a temperature of 160-170°C. Continuously cut and fold the material for 10 minutes to ensure a homogeneous blend.

  • Molding: Press the resulting sheet in a hydraulic press at 170°C for 5 minutes under a pressure of 10 MPa to form sheets of desired thickness (e.g., 1-2 mm).

  • Cooling: Cool the molded sheets to room temperature under pressure.

  • Specimen Preparation: Cut the sheets into standardized shapes for mechanical testing (e.g., dumbbell shapes for tensile tests).

  • Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Characterization Protocols

Protocol 3: Thermal Analysis
  • Differential Scanning Calorimetry (DSC):

    • Seal 5-10 mg of the sample in an aluminum DSC pan.

    • Heat the sample from -50°C to 120°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Cool the sample back to -50°C at 10°C/min.

    • Perform a second heating scan from -50°C to 120°C at 10°C/min.

    • Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating scan.

  • Thermogravimetric Analysis (TGA):

    • Place 10-15 mg of the sample in a TGA pan.

    • Heat the sample from 30°C to 600°C at a heating rate of 20°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The onset of decomposition provides an indication of the material's thermal stability.

Protocol 4: Mechanical Properties Evaluation
  • Tensile Testing:

    • Use a Universal Testing Machine with a suitable load cell.

    • Conduct the test on at least five dumbbell-shaped specimens for each formulation according to ASTM D638.

    • Set the crosshead speed to 50 mm/min.

    • Measure the tensile strength, elongation at break, and Young's modulus.

  • Hardness Testing:

    • Use a Shore A durometer for flexible samples.

    • Stack at least three layers of the plasticized film to achieve a minimum thickness of 6 mm.

    • Take at least five readings at different points on the sample surface and average the results.

Protocol 5: Migration Resistance Test
  • Cut circular samples (2 cm diameter) of the plasticized films.

  • Weigh the initial mass of each sample (Winitial).

  • Immerse the samples in a solvent (e.g., n-hexane for non-polar migration, or a 50% ethanol/water solution for polar migration) at 50°C for 24 hours.

  • Remove the samples, gently wipe the surface, and dry them in a vacuum oven at 60°C until a constant weight is achieved (Wfinal).

  • Calculate the percentage of weight loss due to migration: Weight Loss (%) = [(Winitial - Wfinal) / Winitial] × 100

Illustrative Data Presentation

The following tables summarize the expected results from the characterization of PVC plasticized with this compound.

Table 1: Thermal Properties of PVC Plasticized with this compound

Plasticizer Concentration (phr)Glass Transition Temp. (Tg) (°C)Onset of Decomposition (Td,5%) (°C)
0 (Control)85.0250
1062.5248
2041.0245
3020.5242
405.0240

Table 2: Mechanical Properties of PVC Plasticized with this compound

Plasticizer Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
0 (Control)50.05>95 (Shore D)
1035.015095
2025.028088
3018.035080
4012.042072

Table 3: Migration Resistance of this compound in PVC

Plasticizer Concentration (phr)Weight Loss in n-Hexane (%)Weight Loss in 50% Ethanol (%)
201.50.8
302.11.2
402.81.7

Visualizations

G cluster_prep Sample Preparation cluster_eval Performance Evaluation cluster_results Data Analysis Resin PVC Resin Premix Dry Premix Resin->Premix Plasticizer This compound Plasticizer->Premix Stabilizer Thermal Stabilizer Stabilizer->Premix Melt_Compounding Melt Compounding (Two-Roll Mill) Premix->Melt_Compounding Molding Compression Molding Melt_Compounding->Molding Specimens Conditioned Test Specimens Molding->Specimens Thermal Thermal Analysis (DSC, TGA) Specimens->Thermal Characterize Mechanical Mechanical Testing (Tensile, Hardness) Specimens->Mechanical Characterize Migration Migration Resistance Specimens->Migration Characterize Tg_Data Glass Transition (Tg) Thermal->Tg_Data Stability_Data Thermal Stability Thermal->Stability_Data Tensile_Data Tensile Properties Mechanical->Tensile_Data Migration_Data Migration Loss Migration->Migration_Data

Caption: Experimental workflow for evaluating a novel plasticizer.

G Mechanism of Plasticization cluster_before Rigid Polymer (Low Free Volume) cluster_after Plasticized Polymer (Increased Free Volume) p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain p4 Polymer Chain plast1 Diol p5 Polymer Chain plast2 Diol p6 Polymer Chain

Caption: Conceptual model of plasticization.

Conclusion

The protocols outlined in this document provide a standardized methodology for the comprehensive evaluation of this compound as a plasticizer. The expected results indicate that this novel diol has the potential to be an effective plasticizer, significantly lowering the glass transition temperature and hardness of PVC while increasing its flexibility. Further studies should focus on optimizing the formulation, assessing its long-term stability, and exploring its compatibility with a wider range of polymeric resins. The promising profile of branched-chain diols warrants further investigation in the development of next-generation, sustainable polymer additives.

2-Pentylpropane-1,3-diol: Application Notes and Protocols for Personal Care Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentylpropane-1,3-diol is a humectant with potential applications in a wide array of personal care products. Its molecular structure suggests properties that can enhance skin hydration, improve product texture, and boost the efficacy of other active ingredients. This document provides detailed application notes and experimental protocols for researchers and formulators interested in evaluating and incorporating this compound into cosmetic and dermatological products. As a novel ingredient, the data presented here is based on the known properties of similar diols and standard evaluation methodologies.

Application Notes

This compound can be a versatile ingredient in various personal care formulations. Its primary function is as a humectant, attracting and retaining moisture in the skin. Additionally, its solvent properties can aid in the dispersion of other ingredients and improve the overall sensory experience of the product.

Recommended Applications and Use Levels:

Product TypeRecommended Use Level (%)Key Benefits
Facial Moisturizers & Serums 2 - 8%Enhances skin hydration, provides a non-tacky feel, can improve the penetration of active ingredients.
Body Lotions & Creams 3 - 10%Provides long-lasting moisturization, improves spreadability.
Cleansers 1 - 5%Mitigates the drying effect of surfactants, leaves a moisturized post-wash feel.
Hair Care (Shampoos, Conditioners) 1 - 4%Improves hair hydration, reduces static, and enhances combability.[1]
Color Cosmetics (Foundations) 2 - 6%Prevents drying, improves pigment wetting and spreadability.[2]

Formulation Guidelines:

  • Solubility: this compound is expected to be soluble in water and glycols.

  • Compatibility: It is anticipated to be compatible with a wide range of cosmetic ingredients. When formulating, it is recommended to conduct stability testing, including freeze-thaw cycles, to ensure product integrity.[2]

  • pH: The optimal pH range for formulations containing this ingredient should be determined on a case-by-case basis, but it is expected to be stable in the typical pH range of cosmetic products (4.5-7.0).

  • Preservative Boosting: Like other glycols, this compound may enhance the efficacy of preservatives in a formulation.[1] It is advisable to perform microbial challenge testing to confirm.

Experimental Protocols

To substantiate claims and understand the performance of this compound, a series of standardized in-vitro and in-vivo tests are recommended.

Protocol 1: Evaluation of Humectancy and Hygroscopicity (In-Vitro)

Objective: To determine the water-absorbing and retaining capacity of this compound in comparison to established humectants like Glycerin and Propylene Glycol.

Materials:

  • This compound

  • Glycerin (positive control)

  • Propylene Glycol (positive control)

  • Deionized water

  • Controlled humidity chambers (e.g., 50% RH and 80% RH)

  • Analytical balance

  • Petri dishes

Methodology:

  • Accurately weigh 1 gram of each test substance into separate, pre-weighed petri dishes.

  • Place the open petri dishes into a controlled humidity chamber at 50% relative humidity (RH) and 25°C.

  • Record the weight of each sample at regular intervals (e.g., 1, 2, 4, 8, 24, and 48 hours).

  • After 48 hours, transfer the samples to a high humidity chamber (80% RH) at 25°C.

  • Continue to record the weight at the same intervals for another 48 hours.

  • Calculate the percentage of water absorbed by each humectant at each time point relative to its initial weight.

Data Presentation:

The results should be presented in a table comparing the percentage of water absorbed by each humectant at both humidity levels over time.

HumectantTime (hours)% Water Absorbed (50% RH)% Water Absorbed (80% RH)
This compound 1
2
...
48
Glycerin 1
...
Propylene Glycol 1
...
Protocol 2: Assessment of Skin Hydration and Transepidermal Water Loss (TEWL) (In-Vivo)

Objective: To evaluate the efficacy of a formulation containing this compound in improving skin hydration and barrier function.

Materials:

  • Test formulation with X% this compound

  • Placebo formulation (without this compound)

  • Corneometer® for skin hydration measurement.[3][4][5][6]

  • Tewameter® for TEWL measurement.[3][5]

  • A panel of human volunteers (minimum of 20) with dry skin.

Methodology:

  • Subject Recruitment: Select subjects based on inclusion/exclusion criteria (e.g., age, skin type, no skin diseases on the test area).

  • Acclimatization: Before measurements, subjects should acclimatize in a controlled environment (e.g., 22°C, 50% RH) for at least 30 minutes.

  • Baseline Measurements: Measure baseline skin hydration (Corneometer®) and TEWL (Tewameter®) on designated test sites on the forearms of each subject.[7]

  • Product Application: Apply a standardized amount of the test and placebo formulations to the respective test sites. One site should remain untreated as a control.

  • Post-Application Measurements: Take measurements at specified time points after product application (e.g., 1, 2, 4, 8, and 24 hours).[8]

  • Data Analysis: Analyze the data statistically to determine significant differences in skin hydration and TEWL between the test, placebo, and untreated sites.[7][8]

Data Presentation:

Summarize the mean changes in Corneometer® and Tewameter® readings from baseline in a table.

Time PointMean Δ Skin Hydration (Corneometer® Units) - TestMean Δ Skin Hydration (Corneometer® Units) - PlaceboMean Δ TEWL (g/m²/h) - TestMean Δ TEWL (g/m²/h) - Placebo
Baseline 0000
1 Hour
2 Hours
4 Hours
8 Hours
24 Hours

Safety and Toxicology

Based on available safety data for similar propanediols, this compound is expected to have a low potential for skin irritation and sensitization.[1] However, as with any new ingredient, it is crucial to conduct a full safety assessment.

Recommended Safety Tests:

  • In-Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

  • In-Vitro Skin Sensitization: Assays like DPRA, KeratinoSens™, and h-CLAT (OECD TG 442C, 442D, 442E)

  • Ocular Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD TG 492)

Visualizations

Humectant_Evaluation_Workflow cluster_0 In-Vitro Analysis cluster_1 In-Vivo Clinical Studies Hygroscopicity Hygroscopicity Testing Hydration Skin Hydration (Corneometer) Hygroscopicity->Hydration Sensory Sensory Panel Sensory->Hydration TEWL TEWL (Tewameter) Hydration->TEWL Patch Patch Testing TEWL->Patch Safety Safety Assessment Patch->Safety Formulation Formulation Development Formulation->Hygroscopicity Formulation->Sensory Data Data Analysis & Reporting Safety->Data

Caption: Workflow for evaluating a new humectant.

Humectant_Mechanism cluster_skin Stratum Corneum Corneocytes Corneocytes Hydration Increased Skin Hydration Corneocytes->Hydration LipidMatrix Lipid Matrix Humectant This compound (Humectant) Humectant->Corneocytes binds to Atmosphere Atmospheric Moisture Atmosphere->Humectant attracts Dermis Deeper Skin Layers (Dermis) Dermis->Humectant draws

Caption: Mechanism of action for a humectant.

References

Application Notes and Protocols for the Stereoselective Synthesis of 2-Alkyl-1,3-Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-alkyl-1,3-diol motif is a ubiquitous structural feature in a vast array of biologically active natural products and pharmaceutical agents. The precise control of the stereochemistry at the C1, C2, and C3 positions is often crucial for their therapeutic efficacy. Consequently, the development of robust and highly stereoselective synthetic protocols for accessing these structures is of paramount importance in modern organic synthesis and drug discovery.

This document provides detailed application notes and experimental protocols for key methodologies in the stereoselective synthesis of 2-alkyl-1,3-diols. The protocols described herein are established and widely utilized methods, including the Evans Aldol Reaction, the Noyori Asymmetric Hydrogenation, and a strategy involving Sharpless Asymmetric Dihydroxylation. These methods offer reliable pathways to access syn- and anti-2-alkyl-1,3-diols with high levels of diastereoselectivity and enantioselectivity.

Synthetic Strategies Overview

The stereoselective synthesis of 2-alkyl-1,3-diols can be broadly categorized into three main approaches:

  • Chiral Auxiliary-Mediated Synthesis: This strategy employs a covalently attached chiral molecule (auxiliary) to direct the stereochemical outcome of a reaction. The Evans aldol reaction is a prime example, where a chiral oxazolidinone auxiliary is used to achieve highly diastereoselective aldol additions, which can then be reduced to the corresponding 1,3-diol.

  • Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to generate a chiral product from a prochiral substrate. The Noyori asymmetric hydrogenation of β-keto esters is a powerful method that falls under this category, providing access to chiral β-hydroxy esters which are precursors to 1,3-diols.

  • Substrate-Directed and Reagent-Controlled Synthesis: In this strategy, the inherent stereochemistry of the substrate or the use of a chiral reagent dictates the stereochemical course of the reaction. An example is the Sharpless asymmetric dihydroxylation of an allylic alcohol, followed by further transformations to yield the desired 1,3-diol.

The choice of a particular strategy depends on several factors, including the desired stereoisomer, the availability of starting materials, and the scale of the synthesis.

Data Presentation

The following tables summarize the quantitative data for the key synthetic protocols, providing a comparative overview of their efficiency and stereoselectivity across various substrates.

Table 1: Evans Aldol Reaction for the Synthesis of syn-β-Hydroxy Carbonyls

EntryAldehydeN-AcyloxazolidinoneDiastereomeric Ratio (syn:anti)Yield (%)Reference
1Isobutyraldehyde(S)-4-benzyl-3-propionyloxazolidin-2-one>99:185[1]
2Benzaldehyde(S)-4-benzyl-3-propionyloxazolidin-2-one>99:191[1]
3n-OctanalChiral Imide 21HighHigh[1]
4Acrolein(S)-4-benzyl-3-propionyloxazolidin-2-one95:587[2]

Table 2: Noyori Asymmetric Hydrogenation of β-Keto Esters

EntrySubstrateCatalystEnantiomeric Excess (ee, %)Yield (%)Reference
1Methyl 3-oxobutanoateRuCl₂[(R)-BINAP]>9996[3]
2Ethyl 3-oxopentanoateRuCl₂[(S)-BINAP]99100[3]
3Methyl 2,2-dimethyl-3-oxobutanoateRuCl₂[(R)-BINAP]9699[3]
4Ethyl benzoylacetateRuCl₂[(S)-BINAP]9895[3]

Table 3: Sharpless Asymmetric Dihydroxylation of Olefins

EntryOlefinLigandEnantiomeric Excess (ee, %)Yield (%)Reference
1Stilbene(DHQD)₂-PHAL9997[4]
2α,β-Unsaturated esterAD-mix-β9889.9[4]
31-Dodecene(DHQ)₂-PHAL9795[4]
4trans-p-menth-3-ene-1,2,8-triol precursorAD-mix-α54.576[5]

Experimental Protocols

Protocol 1: Evans syn-Aldol Reaction

This protocol describes the synthesis of a syn-aldol adduct, which can be subsequently reduced to the corresponding syn-2-alkyl-1,3-diol. The reaction relies on the formation of a boron enolate of an N-acyloxazolidinone.[1][6]

Materials:

  • N-acyloxazolidinone (e.g., (S)-4-benzyl-3-propionyloxazolidin-2-one)

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • 30% Hydrogen peroxide solution

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation:

    • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-acyloxazolidinone (1.0 equiv) and dissolve it in anhydrous DCM (concentration typically 0.1 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add Bu₂BOTf (1.1 equiv) dropwise via syringe.

    • Slowly add TEA or DIPEA (1.2 equiv) dropwise.

    • Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

  • Aldol Addition:

    • Cool the reaction mixture back down to -78 °C.

    • Add the aldehyde (1.2 equiv), either neat or as a solution in anhydrous DCM, dropwise.

    • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by adding methanol at 0 °C.

    • Slowly add a 2:1 mixture of methanol and 30% hydrogen peroxide.

    • Stir vigorously for 1 hour at 0 °C.

    • Add saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM (3x).

    • Wash the combined organic layers with saturated aqueous sodium sulfite solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol adduct.

  • Reduction to the 1,3-Diol:

    • The resulting β-hydroxy N-acyloxazolidinone can be reduced to the 1,3-diol using a suitable reducing agent such as lithium borohydride (LiBH₄) or by reductive cleavage of the auxiliary with lithium aluminum hydride (LiAlH₄).

Protocol 2: Noyori Asymmetric Hydrogenation of a β-Keto Ester

This protocol details the enantioselective reduction of a β-keto ester to a β-hydroxy ester, a direct precursor to a chiral 1,3-diol.[3][7]

Materials:

  • β-Keto ester

  • [RuCl₂(chiral-BINAP)] complex (e.g., RuCl₂[(R)-BINAP]) (0.1 mol%)

  • Ethanol (EtOH) or Methanol (MeOH), degassed

  • Hydrogen gas (H₂)

  • High-pressure reactor (Parr hydrogenator or similar)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst and Substrate Preparation:

    • In a nitrogen-filled glovebox, charge a glass liner for the high-pressure reactor with the β-keto ester (1.0 equiv) and the RuCl₂[(chiral-BINAP)] catalyst (0.1 mol%).

    • Add degassed ethanol or methanol to dissolve the substrate and catalyst (concentration typically 0.5-1.0 M).

  • Hydrogenation:

    • Seal the glass liner inside the high-pressure reactor.

    • Remove the reactor from the glovebox and connect it to a hydrogen gas line.

    • Purge the reactor with hydrogen gas several times.

    • Pressurize the reactor to the desired pressure (typically 50-100 atm).

    • Heat the reaction mixture to the specified temperature (e.g., 30-80 °C) with vigorous stirring.

    • Monitor the reaction progress by checking the hydrogen uptake or by analyzing aliquots (after safely depressurizing and purging the reactor). The reaction time can range from a few hours to several days.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Purge the reactor with an inert gas.

    • Remove the reaction mixture and concentrate it under reduced pressure.

    • Purify the crude β-hydroxy ester by flash column chromatography or distillation to obtain the enantiomerically enriched product.

  • Conversion to the 1,3-Diol:

    • The resulting β-hydroxy ester can be reduced to the corresponding 1,3-diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Protocol 3: Sharpless Asymmetric Dihydroxylation and Subsequent Reduction

This two-step protocol first creates a chiral 1,2-diol from an α,β-unsaturated ester using the Sharpless asymmetric dihydroxylation, which is then transformed into the target 1,3-diol.[4][8]

Materials:

  • α,β-Unsaturated ester

  • AD-mix-α or AD-mix-β

  • tert-Butanol (t-BuOH)

  • Water

  • Methanesulfonamide (MeSO₂NH₂) (optional, for slow reacting substrates)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Periodic acid (H₅IO₆) or Sodium periodate (NaIO₄) for oxidative cleavage

  • Sodium borohydride (NaBH₄) for reduction

Procedure:

  • Asymmetric Dihydroxylation:

    • To a round-bottom flask, add AD-mix (α or β, depending on the desired enantiomer) and a 1:1 mixture of t-BuOH and water.

    • Stir the mixture at room temperature until the two phases become clear, then cool to 0 °C.

    • If using, add methanesulfonamide (1.0 equiv).

    • Add the α,β-unsaturated ester (1.0 equiv) and stir vigorously at 0 °C.

    • Monitor the reaction by TLC. The reaction is typically complete within 6-24 hours.

    • Quench the reaction by adding solid sodium sulfite and stir for 1 hour.

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

    • Purify the crude 1,2-diol by flash column chromatography.

  • Conversion to 1,3-Diol:

    • Oxidative Cleavage: The resulting α-hydroxy-β-carboxy ester (a 1,2-diol derivative) is subjected to oxidative cleavage of the C-C bond between the two hydroxyl groups using an oxidizing agent like periodic acid or sodium periodate. This generates a β-hydroxy aldehyde.

    • Reduction: The crude β-hydroxy aldehyde is then reduced to the corresponding 1,3-diol using a mild reducing agent such as sodium borohydride in an alcoholic solvent.

Mandatory Visualization

General Workflow for Stereoselective Synthesis of 2-Alkyl-1,3-Diols

G cluster_start Starting Materials cluster_methods Stereoselective Methodologies cluster_intermediates Key Intermediates cluster_final Final Product Start Prochiral Ketone / Aldehyde or α,β-Unsaturated Ester Evans Evans Aldol Reaction (+ Chiral Auxiliary) Start->Evans Noyori Noyori Asymmetric Hydrogenation Start->Noyori Sharpless Sharpless Asymmetric Dihydroxylation Start->Sharpless AldolAdduct syn-β-Hydroxy Carbonyl Compound Evans->AldolAdduct HydroxyEster β-Hydroxy Ester Noyori->HydroxyEster DiolEster α,β-Dihydroxy Ester Sharpless->DiolEster Diol 2-Alkyl-1,3-Diol AldolAdduct->Diol Reduction HydroxyEster->Diol Reduction DiolEster->Diol Oxidative Cleavage & Reduction

Caption: General workflow for the synthesis of 2-alkyl-1,3-diols.

Zimmerman-Traxler Model for the Evans syn-Aldol Reaction

Caption: Zimmerman-Traxler model for the Evans aldol reaction.

Decision Tree for Protocol Selection

G Start Desired Stereochemistry? Syn syn-1,3-Diol Start->Syn syn Anti anti-1,3-Diol Start->Anti anti Syn_Start Starting Material? Syn->Syn_Start Anti_Start Starting Material? Anti->Anti_Start Evans_syn Evans Aldol Reaction Syn_Start->Evans_syn Aldehyde & N-acyloxazolidinone Noyori_syn Noyori Reduction (from syn-β-keto ester) Syn_Start->Noyori_syn β-Keto Ester Noyori_anti Noyori Reduction (from anti-β-keto ester) Anti_Start->Noyori_anti β-Keto Ester Substrate_Control Substrate-Controlled Reduction Anti_Start->Substrate_Control Chiral β-Hydroxy Ketone

Caption: Decision tree for selecting a synthetic protocol.

References

Application Notes and Protocols for the Derivatization of 2-Pentylpropane-1,3-diol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar compounds such as diols, including 2-Pentylpropane-1,3-diol, can be challenging due to their low volatility and tendency to exhibit poor chromatographic peak shape. Derivatization is a chemical modification process that converts these polar analytes into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity in GC-MS analysis.[1]

This document provides detailed application notes and protocols for the derivatization of this compound using two common and effective methods: trimethylsilylation and phenylboronic acid esterification.

Derivatization Strategies for this compound

The primary goal of derivatization for this compound is to mask the polar hydroxyl (-OH) groups. The most common approaches for diols are silylation and the formation of cyclic esters with boronic acids.

Trimethylsilylation

Silylation is a widely used derivatization technique where active hydrogens in hydroxyl groups are replaced by a trimethylsilyl (TMS) group.[2][3] This process significantly reduces the polarity and increases the volatility of the analyte.[2][3] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and potent silylating reagent, often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity, especially with sterically hindered hydroxyl groups.[1][4]

Phenylboronic Acid (PBA) Esterification

For compounds containing 1,2- or 1,3-diol functionalities, derivatization with phenylboronic acid (PBA) is a highly specific and efficient method.[5] PBA reacts with the two hydroxyl groups of the diol to form a stable cyclic boronate ester. This derivative is significantly less polar and more volatile than the parent diol, making it well-suited for GC-MS analysis.[2][5]

Experimental Protocols

Protocol 1: Trimethylsilylation using BSTFA with TMCS

This protocol outlines the derivatization of this compound to its di-TMS ether.

Materials:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or ethyl acetate)

  • GC vials (2 mL) with screw caps and septa

  • Heating block or oven

  • Vortex mixer

  • Microsyringes

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL. If the sample is in an aqueous or protic solvent, it must be dried completely under a stream of nitrogen before adding the derivatization reagents.

  • Derivatization Reaction:

    • Pipette 100 µL of the sample solution into a GC vial.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Add 50 µL of anhydrous pyridine to act as a catalyst and acid scavenger.[6]

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction Incubation: Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven to ensure complete derivatization.[2][6]

  • Cooling and Analysis: Allow the vial to cool to room temperature before injecting the sample into the GC-MS system.

Protocol 2: Phenylboronic Acid (PBA) Esterification

This protocol describes the formation of the cyclic phenylboronate ester of this compound.

Materials:

  • This compound standard or sample extract

  • Phenylboronic acid (PBA)

  • Anhydrous solvent (e.g., acetone or ethyl acetate)

  • GC vials (2 mL) with screw caps and septa

  • Heating block or oven

  • Vortex mixer

  • Microsyringes

Procedure:

  • Sample and Reagent Preparation:

    • Prepare a solution of this compound in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL.

    • Prepare a fresh solution of PBA in the same solvent at a concentration of 5 mg/mL.

  • Derivatization Reaction:

    • Pipette 100 µL of the diol solution into a GC vial.

    • Add 400 µL of the PBA solution.

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction Incubation: Heat the vial at 60-80°C for 15-30 minutes.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and GC-MS parameters for the analysis of derivatized diols. These values should be considered as a starting point and may require optimization for this compound.

Table 1: Derivatization Reaction Conditions

ParameterTrimethylsilylation (BSTFA + 1% TMCS)Phenylboronic Acid (PBA) Esterification
Reagent BSTFA + 1% TMCSPhenylboronic Acid
Solvent Pyridine, Acetonitrile, DichloromethaneAcetone, Ethyl Acetate
Temperature 60-70°C[2][6]60-80°C
Time 30-60 minutes[2][6]15-30 minutes
Catalyst TMCS (included in reagent), PyridineNot typically required

Table 2: GC-MS Parameters for Analysis of Derivatized Diols

ParameterTrimethylsilyl DerivativesPhenylboronate Esters
GC Column DB-5ms, HP-5ms, or equivalent non-polar columnDB-5ms, HP-5ms, or equivalent non-polar column
Injector Temp. 250-280°C250-280°C
Oven Program Initial: 80-100°C, hold 2 min; Ramp: 10-20°C/min to 280-300°C, hold 5-10 minInitial: 100-120°C, hold 2 min; Ramp: 10-20°C/min to 280-300°C, hold 5-10 min
Carrier Gas Helium, constant flow (e.g., 1.0-1.2 mL/min)Helium, constant flow (e.g., 1.0-1.2 mL/min)
MS Source Temp. 230°C230°C
MS Quad Temp. 150°C150°C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Scan Range m/z 40-500m/z 50-550

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample This compound (in solution or dried) reagents Add Derivatization Reagents (BSTFA/TMCS or PBA) sample->reagents vortex Vortex Mix reagents->vortex heat Heat to React vortex->heat cool Cool to Room Temp. heat->cool inject Inject into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect data Data Analysis detect->data

Caption: General workflow for derivatization and GC-MS analysis.

Trimethylsilylation Reaction

silylation_reaction diol This compound (HO-CH2-CH(C5H11)-CH2-OH) arrow1 bstfa 2x BSTFA (CF3-C(OSi(CH3)3)=NSi(CH3)3) product Di-TMS Derivative ((CH3)3SiO-CH2-CH(C5H11)-CH2-OSi(CH3)3) plus2 + byproduct + 2x CF3-C(O)NHSi(CH3)3 plus1 + arrow1->product pba_reaction diol This compound (HO-CH2-CH(C5H11)-CH2-OH) arrow1 pba Phenylboronic Acid (C6H5B(OH)2) product Cyclic Phenylboronate Ester plus2 + water + 2x H2O plus1 + arrow1->product troubleshooting cluster_deriv Derivatization Optimization cluster_gcms GC-MS Optimization start Poor Peak Shape or Low Response check_derivatization Incomplete Derivatization? start->check_derivatization check_gc GC-MS Issues? start->check_gc increase_temp Increase Reaction Temperature check_derivatization->increase_temp Yes increase_time Increase Reaction Time check_derivatization->increase_time Yes increase_reagent Increase Reagent Concentration check_derivatization->increase_reagent Yes check_solvent Check Solvent Purity/Anhydrousness check_derivatization->check_solvent Yes check_liner Check/Replace Injector Liner check_gc->check_liner Yes check_column Check/Trim GC Column check_gc->check_column Yes optimize_oven Optimize Oven Temperature Program check_gc->optimize_oven Yes end Improved Analysis increase_temp->end increase_time->end increase_reagent->end check_solvent->end check_liner->end check_column->end optimize_oven->end

References

The Pivotal Role of 2-Substituted 1,3-Diols as Versatile Building Blocks in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Substituted 1,3-diols are fundamental chiral building blocks in organic synthesis, prized for their prevalence in a vast array of biologically active natural products and pharmaceuticals. The stereochemical relationship between the two hydroxyl groups (syn or anti) and the nature of the substituent at the C2 position are critical for the biological function of the parent molecule. Consequently, the development of stereoselective methodologies for the synthesis of these motifs is a cornerstone of modern synthetic chemistry. These diols serve as versatile intermediates, enabling the construction of complex molecular architectures with high precision. Their applications span from the synthesis of polyketide natural products and sphingolipids to the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis and utilization of 2-substituted 1,3-diols, targeted towards researchers, scientists, and professionals in drug development.

Key Applications in Organic Synthesis

The strategic importance of 2-substituted 1,3-diols stems from their utility as versatile chiral synthons. Key areas of application include:

  • Natural Product Synthesis: The 1,3-diol motif is a recurring structural element in numerous polyketide-derived natural products, such as macrolides and polyenes. Stereocontrolled synthesis of these diols is often a critical step in the total synthesis of these complex molecules.[1][2]

  • Medicinal Chemistry: Many pharmaceutical agents contain the 1,3-diol functionality. For instance, the statin family of cholesterol-lowering drugs features a 1,3-diol moiety that is crucial for their biological activity. The ability to synthesize diverse 2-substituted 1,3-diols allows for the generation of analog libraries for structure-activity relationship (SAR) studies.

  • Chiral Ligands and Auxiliaries: Enantiomerically pure 1,3-diols are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis and as chiral auxiliaries to control the stereochemistry of subsequent reactions.[2]

  • Spatially Directed Libraries: Cyclic 1,3-diols can serve as rigid scaffolds for the construction of spatially diverse small molecule libraries, which are instrumental in chemical biology and drug discovery for probing protein-ligand interactions.

Experimental Protocols

This section provides detailed protocols for three distinct and powerful methods for the stereoselective synthesis of 2-substituted 1,3-diols.

Protocol 1: Stereoselective Synthesis of Chiral 1,3-Diols via Asymmetric Aldol Reaction and Reduction

This protocol describes a two-step sequence for the synthesis of chiral 1,3-diols with high enantiomeric purity. The first step involves an asymmetric aldol reaction using a proline-derived organocatalyst to generate a chiral β-hydroxy ketone. The second step is the stereoselective reduction of the ketone to afford the desired 1,3-diol.[3][4]

Experimental Workflow

G cluster_0 Step 1: Asymmetric Aldol Reaction cluster_1 Step 2: Asymmetric Reduction ketone Ketone reaction_mixture Reaction Mixture ketone->reaction_mixture aldehyde Aldehyde aldehyde->reaction_mixture catalyst Proline-derived catalyst (3g) catalyst->reaction_mixture additive Cu(OTf)2 additive->reaction_mixture solvent DMSO/H2O solvent->reaction_mixture stirring Stir at RT reaction_mixture->stirring workup1 Workup & Purification stirring->workup1 keto_alcohol Chiral β-Hydroxy Ketone workup1->keto_alcohol reaction_mixture2 Reaction Mixture keto_alcohol->reaction_mixture2 reducing_agent Chiral Oxazaborolidine Reagent reducing_agent->reaction_mixture2 solvent2 Anhydrous THF solvent2->reaction_mixture2 stirring2 Stir at specified temperature reaction_mixture2->stirring2 workup2 Workup & Purification stirring2->workup2 diol Chiral 1,3-Diol workup2->diol

Figure 1: Workflow for the synthesis of chiral 1,3-diols.

Methodology

Step 1: Asymmetric Aldol Reaction to Synthesize Chiral β-Hydroxy Ketones [4]

  • To a reaction tube, add the ketone (5 mmol), aromatic aldehyde (1 mmol), proline-derived organocatalyst 3g (0.20 mmol, 20 mol%), and Cu(OTf)₂ (0.10 mmol, 10 mol%).

  • Add 3 mL of a DMSO/H₂O (8:2) mixture to the reaction tube.

  • Stir the reaction mixture at room temperature for 1-3 days, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral β-hydroxy ketone.

Step 2: Asymmetric Reduction to Chiral 1,3-Diols [3][4]

  • Dissolve the chiral β-hydroxy ketone (1 mmol) in anhydrous THF (10 mL) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to the recommended temperature for the specific chiral oxazaborolidine reagent (e.g., -78 °C for CBS reagent).

  • Slowly add the chiral oxazaborolidine reagent (e.g., (R)- or (S)-CBS reagent) solution (typically 1 M in toluene, 1.2 eq.) to the reaction mixture.

  • Add a borane source (e.g., borane-dimethyl sulfide complex, 1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of methanol at low temperature.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the enantiomerically pure 1,3-diol.

Quantitative Data

Table 1: Asymmetric Aldol Reaction of Cyclohexanone with Various Aldehydes [4]

AldehydeProductYield (%)dr (anti:syn)ee (%)
p-Nitrobenzaldehyde4a9997:398
Benzaldehyde4b9595:596
p-Chlorobenzaldehyde4c9796:497
p-Methylbenzaldehyde4d9394:695

Table 2: Asymmetric Reduction of Chiral β-Hydroxy Ketones

SubstrateProductYield (%)ee (%)
4a5a>95>99
4b5b>95>99
4c5c>95>99
4d5d>95>99

Protocol 2: Rhenium-Catalyzed Stereoselective Synthesis of 2-Methyl-1,3-syn-diols

This protocol outlines a rhenium-catalyzed allylic alcohol transposition to convert δ-hydroxymethyl-anti-homoallylic alcohols into the acetals of 2-methyl-1,3-syn-diols with excellent diastereoselectivity.[5]

Experimental Workflow

G cluster_0 Rhenium-Catalyzed Allylic Alcohol Transposition homoallylic_alcohol δ-Hydroxymethyl-anti-homoallylic alcohol reaction_mixture Reaction Mixture homoallylic_alcohol->reaction_mixture acetal Acetal (e.g., 2,2-dimethoxypropane) acetal->reaction_mixture catalyst Re2O7 catalyst->reaction_mixture solvent CH2Cl2 solvent->reaction_mixture stirring Stir at RT reaction_mixture->stirring workup Workup & Purification stirring->workup product Acetal of 2-Methyl-1,3-syn-diol workup->product

Figure 2: Workflow for Re-catalyzed synthesis of 2-methyl-1,3-syn-diols.

Methodology
  • To a solution of the δ-hydroxymethyl-anti-homoallylic alcohol (0.1 mmol, 1.0 equiv.) in CH₂Cl₂ (1.0 mL) is added the acetal (e.g., 2,2-dimethoxypropane, 0.2 mmol, 2.0 equiv.).

  • To this mixture, add Re₂O₇ (1 mol%).

  • Stir the reaction at room temperature and monitor by ¹H NMR spectroscopy. The reaction is typically complete within 6 hours.

  • Upon completion, quench the reaction with a few drops of triethylamine.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the acetal of the 2-methyl-1,3-syn-diol.

Quantitative Data

Table 3: Rhenium-Catalyzed Transposition of Various Homoallylic Alcohols [5]

Substrate (1)Product (4)Yield (%)dr (syn:anti)
1a4a95>20:1
1b4b96>20:1
1c4c72>20:1
1j4j88>20:1

Protocol 3: Stereoselective Synthesis of Pinane-Based 2-Amino-1,3-diols

This protocol describes the synthesis of pinane-based 2-amino-1,3-diols starting from (-)-α-pinene. The key steps involve stereoselective epoxidation, allylic rearrangement, carbamate formation, and a stereoselective aminohydroxylation.[6][7]

Experimental Workflow

G start (-)-α-Pinene epoxidation Epoxidation (mCPBA) start->epoxidation rearrangement Allylic Rearrangement (Al(OiPr)3) epoxidation->rearrangement allylic_alcohol Isopinocarveol rearrangement->allylic_alcohol carbamate_formation Carbamate Formation allylic_alcohol->carbamate_formation carbamate Allylic Carbamate carbamate_formation->carbamate aminohydroxylation Aminohydroxylation (K2OsO2(OH)4, t-BuOCl) carbamate->aminohydroxylation oxazolidinone Pinane-fused Oxazolidin-2-one aminohydroxylation->oxazolidinone hydrolysis Alkaline Hydrolysis oxazolidinone->hydrolysis product 2-Amino-1,3-diol hydrolysis->product

Figure 3: Logical relationship in the synthesis of 2-amino-1,3-diols.

Methodology
  • Synthesis of Isopinocarveol:

    • Perform a stereoselective epoxidation of (-)-α-pinene with meta-chloroperoxybenzoic acid (mCPBA).

    • Conduct a base-catalyzed allylic rearrangement of the resulting epoxide using aluminum isopropoxide (Al(OiPr)₃) to yield isopinocarveol.[6]

  • Carbamate Formation:

    • React the isopinocarveol with trichloroacetyl isocyanate.

    • Treat the resulting adduct with an aqueous base to afford the allylic carbamate in good yield.[6]

  • Stereoselective Aminohydroxylation:

    • Dissolve the allylic carbamate in a suitable solvent system (e.g., t-BuOH/H₂O).

    • Add potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) as the catalyst.

    • Add t-butyl hypochlorite (t-BuOCl) and diisopropylethylamine (DIPEA).

    • Stir the reaction at room temperature until completion to yield the pinane-fused oxazolidin-2-one.[6]

  • Hydrolysis to the 2-Amino-1,3-diol:

    • Perform alkaline hydrolysis of the oxazolidin-2-one (e.g., using NaOH or LiOH in a protic solvent) to open the ring and afford the primary 2-amino-1,3-diol.[7]

    • Alternatively, reduction with LiAlH₄ can be used to obtain the N-methylated 2-amino-1,3-diol.[6]

Quantitative Data

While specific yields for each step were not provided in a consolidated table in the search results, the synthesis is described as proceeding in "good yield". The aminohydroxylation step is reported to be "highly stereoselective".[7] For detailed quantitative data, consulting the primary literature cited in the source is recommended.

Conclusion

2-Substituted 1,3-diols are undeniably powerful and versatile building blocks in organic synthesis. The stereoselective methods outlined in these application notes provide researchers with reliable pathways to access these crucial motifs with a high degree of stereocontrol. The ability to synthesize these diols in an enantiomerically pure form is critical for the advancement of natural product synthesis and the development of new therapeutic agents. The protocols and data presented herein serve as a valuable resource for chemists engaged in these fields.

References

Application of Branched Diols in the Synthesis of Polyesters: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of branched diols into polyester backbones offers a powerful strategy for tuning the thermal, mechanical, and degradation properties of these versatile polymers. This guide provides researchers, scientists, and drug development professionals with detailed application notes, experimental protocols, and comparative data to facilitate the synthesis and evaluation of polyesters derived from branched diols.

The use of branched or secondary diols, as opposed to their linear counterparts, introduces steric hindrance and disrupts chain packing. This structural modification leads to significant changes in the resulting polyester's characteristics, such as an increased glass transition temperature (Tg) and altered crystallinity.[1][2][3] These tunable properties make branched diol-based polyesters attractive for a range of applications, including as engineering plastics, biodegradable materials, and advanced drug delivery systems.[4][5]

Impact of Branched Diols on Polyester Properties

The introduction of branching in the diol monomer has a predictable and significant impact on the final polymer's properties.

  • Thermal Properties: Polyesters synthesized from secondary diols consistently exhibit higher glass transition temperatures (Tg) compared to those made from their linear isomers.[1][3][6] This is attributed to the reduced chain flexibility and increased steric hindrance caused by the branches.[2] For instance, polyesters based on the branched diol 2,5-hexanediol are entirely amorphous and show a higher Tg than crystalline polyesters derived from the linear 1,6-hexanediol.[2][7] The thermal stability, often measured as the decomposition temperature (Td), is also influenced by the diol structure, with some branched systems showing decomposition temperatures (Td-5%) above 200°C.[8][9]

  • Mechanical Properties: The branching in diols can lead to enhanced mechanical performance. For example, a methyl-branched poly(2,5-hexamethyleneadipate-co-2,5-hexamethylenefurandioate) demonstrated a significantly higher modulus (67.8 MPa vs. 19.1 MPa) and greater extension at break (89.7 mm vs. 44.5 mm) compared to its linear analog.[2][7] This highlights the potential to create tougher and more resilient materials by incorporating branched diols.

  • Crystallinity and Degradation: The stereoirregularity introduced by branched diols tends to disrupt crystal packing, leading to amorphous or semi-crystalline polymers.[1][7] This can have a profound effect on the degradation profile. For instance, enzymatic hydrolysis studies have shown that copolyesters from secondary alcohol diols have significantly decreased rates of biodegradation compared to their linear equivalents, allowing for the fine-tuning of the polymer's stability.[2][7]

Comparative Data of Polyesters from Branched vs. Linear Diols

The following table summarizes key quantitative data comparing polyesters synthesized from branched and linear diols.

Diol TypeDiolDiacid/DiesterPolymerMn ( g/mol )Tg (°C)Td10 (°C)Tensile Strength (MPa)Elongation at Break (%)
Branched2,5-HexanediolDiethyl Adipate / 2,5-Furandicarboxylic Acid Diethyl EsterPoly(2,5-hexamethyleneadipate-co-2,5-hexamethylenefurandioate)>20,000Higher than linear equivalent>28067.8-
Linear1,4-ButanediolDiethyl Adipate / 2,5-Furandicarboxylic Acid Diethyl EsterPoly(1,4-butyleneadipate-co-1,4-butylenefurandioate)-Lower than branched equivalent-19.1-
BranchedIsosorbideTerephthaloyl chlorideP-13-15-160>370--
Branched2,3-ButanediolTerephthaloyl chloride--Higher than linear equivalent---
Linear1,4-ButanediolTerephthalic AcidPoly(butylene terephthalate)-Lower than branched equivalent---
BranchedIsosorbide2,5-Furandioyl dichlorideP-3-15-169>370--

Experimental Protocols

Two primary methods are employed for the synthesis of polyesters from branched diols: solution polymerization using diacid chlorides and melt transesterification.[1][6] The choice of method depends on the reactivity of the monomers and the desired polymer properties.

Protocol 1: Solution Polymerization via Diacid Chlorides

This method is particularly useful for less reactive secondary diols as it utilizes highly reactive diacid chlorides.[1][10]

Materials:

  • Branched diol (e.g., 2,5-hexanediol)

  • Aromatic diacid chloride (e.g., terephthaloyl chloride or 2,5-furandioyl dichloride)

  • Pyridine (to neutralize HCl byproduct)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the branched diol and an excess of pyridine in the anhydrous solvent.

  • Slowly add a stoichiometric equivalent of the diacid chloride to the solution at room temperature with vigorous stirring.

  • Allow the reaction to proceed at room temperature for several hours or until the desired molecular weight is achieved. The formation of pyridinium hydrochloride salt will be observed as a precipitate.

  • Quench the reaction by adding a small amount of methanol.

  • Filter the reaction mixture to remove the pyridinium hydrochloride salt.

  • Precipitate the polyester by pouring the filtrate into a non-solvent such as methanol or ethanol.

  • Collect the polymer by filtration and dry it under vacuum at an elevated temperature (e.g., 60-80°C) to a constant weight.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and composition.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn) and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm), if any.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability (Td).

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve Diol and Pyridine\nin Anhydrous Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_diacid [label="Add Diacid Chloride\n(Stoichiometric equivalent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="React at Room Temperature\n(Several Hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="Quench with Methanol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; filter_salt [label="Filter to Remove\nPyridinium Salt", fillcolor="#FBBC05", fontcolor="#202124"]; precipitate [label="Precipitate Polymer\nin Non-Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; collect_dry [label="Collect and Dry Polymer\n(Vacuum Oven)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> dissolve; dissolve -> add_diacid; add_diacid -> react; react -> quench; quench -> filter_salt; filter_salt -> precipitate; precipitate -> collect_dry; collect_dry -> end; }``` Caption: Solution polymerization workflow for polyesters from branched diols.

Protocol 2: Melt Transesterification

This solvent-free method is more industrially relevant and environmentally friendly. I[1][10]t typically requires a catalyst and higher temperatures. Longer reaction times and a greater excess of the diol may be necessary for secondary diols to achieve high molecular weights.

[2][7]Materials:

  • Branched diol (e.g., 2,7-octanediol)

  • Diester (e.g., 2,5-furandicarboxylic acid diethyl ester)

  • Transesterification catalyst (e.g., tin(II) 2-ethylhexanoate or titanium(IV) isopropoxide)

Procedure:

  • Charge the branched diol, diester, and catalyst into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet. A diol/diester molar ratio of 2:1 is often used for secondary diols. 2[2][7]. Step 1 (Ester Interchange): Heat the mixture under a nitrogen flow to a temperature of 160-180°C. The ethanol byproduct will distill off. Continue this step for a few hours until the distillation of ethanol ceases.

  • Step 2 (Polycondensation): Gradually increase the temperature to 200-220°C and slowly apply a vacuum (to <1 mbar). The excess diol will be removed under vacuum, driving the polymerization to high molecular weights.

  • Continue the reaction under high vacuum and elevated temperature for several hours until the desired melt viscosity is reached.

  • Cool the reactor to room temperature and carefully remove the resulting polyester.

Characterization: The same characterization techniques as for Protocol 1 are applicable.

Workflow for Melt Transesterification

G start Start charge_reactants Charge Diol, Diester, and Catalyst to Reactor start->charge_reactants ester_interchange Ester Interchange (160-180°C, N2) Distill off Ethanol charge_reactants->ester_interchange polycondensation Polycondensation (200-220°C, Vacuum) Remove Excess Diol ester_interchange->polycondensation high_viscosity Continue until High Melt Viscosity is Reached polycondensation->high_viscosity cool_remove Cool and Remove Polyester Product high_viscosity->cool_remove end End cool_remove->end

Caption: Two-stage melt transesterification process for polyester synthesis.

Applications in Drug Development

The tunable properties of polyesters derived from branched diols make them promising candidates for drug delivery applications. T[4][5]heir altered degradation rates can be exploited to achieve controlled release profiles for therapeutic agents. T[4]he amphiphilic nature of some branched polyesters can be advantageous for encapsulating both hydrophilic and hydrophobic drugs.

[5]For example, branched polyesters based on poly(vinyl alcohol) grafted with poly(lactic-co-glycolic acid) (PLGA) have shown significant potential as drug delivery vehicles. T[5]he ability to modify the backbone and the length of the polyester side chains allows for the creation of flexible polymer systems that can be tailored to the specific needs of a drug substance. F[5]urthermore, the biodegradation rate can be manipulated to achieve half-lives ranging from hours to weeks, enabling precise control over the drug release kinetics.

[5]The synthesis of star-branched and brush-like polyesters also offers interesting possibilities for parenteral drug delivery systems. W[4]hile further optimization is needed, these architectures provide a platform for developing novel biodegradable carriers for proteins and other macromolecular drugs.

[4]***

Logical Relationship of Branched Diol Structure to Application

G branched_diol Branched Diol Monomer steric_hindrance Increased Steric Hindrance branched_diol->steric_hindrance disrupted_packing Disrupted Chain Packing branched_diol->disrupted_packing higher_tg Higher Glass Transition Temp. (Tg) steric_hindrance->higher_tg improved_mechanical Improved Mechanical Properties steric_hindrance->improved_mechanical amorphous Amorphous/Lower Crystallinity disrupted_packing->amorphous biomaterials Advanced Biomaterials higher_tg->biomaterials altered_degradation Altered Degradation Rate amorphous->altered_degradation drug_delivery Controlled Drug Delivery altered_degradation->drug_delivery improved_mechanical->biomaterials

References

Application Notes and Protocols for the Enzymatic Synthesis of Optically Pure 2-Substituted 1,3-Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure 2-substituted 1,3-diols are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and natural products. Their stereochemistry significantly influences the biological activity of the final molecule. Traditional chemical methods for their synthesis often require harsh reaction conditions, expensive catalysts, and tedious purification steps. Enzymatic synthesis has emerged as a powerful and sustainable alternative, offering high stereoselectivity (both enantioselectivity and diastereoselectivity) under mild, environmentally benign conditions.[1][2]

This document provides detailed application notes and protocols for the enzymatic synthesis of optically pure 2-substituted 1,3-diols, focusing on two primary strategies:

  • One-Pot Two-Step Enzymatic Reduction of 2-Substituted 1,3-Diketones: This highly efficient cascade reaction utilizes two distinct ketoreductases (KREDs) to stereoselectively reduce a diketone to the corresponding chiral diol without the need for isolation of the intermediate β-hydroxy ketone.[1][3][4]

  • Chemoenzymatic Synthesis via Aldol Reaction and Subsequent Enzymatic Reduction: This approach combines a chemical aldol reaction to form a β-hydroxy ketone, followed by a stereoselective enzymatic reduction to yield the desired 1,3-diol. This method allows for the synthesis of all four possible stereoisomers by selecting the appropriate enzyme and chiral catalyst.

These methods offer significant advantages, including high yields, exceptional stereoselectivity, and simplified purification processes, making them highly attractive for applications in drug discovery and development.

Data Presentation

The following table summarizes the quantitative data for the enzymatic synthesis of various optically pure 2-substituted 1,3-diols using a one-pot, two-step ketoreductase-mediated reduction of the corresponding 1,3-diketones.

Substrate (1,3-Diketone)Enzyme 1 (for first reduction)Enzyme 2 (for second reduction)Product (2-Substituted 1,3-Diol)Conversion (%)Diastereomeric Excess (d.e., %)Enantiomeric Excess (e.e., %)
2-Methyl-1-phenyl-1,3-butanedioneKRED-NADH-023KRED-NADH-007(1R,2R,3S)-2-Methyl-1-phenyl-1,3-butanediol>99>99>99
2-Ethyl-1-phenyl-1,3-butanedioneKRED-NADH-023KRED-NADH-007(1R,2R,3S)-2-Ethyl-1-phenyl-1,3-butanediol>99>99>99
2-Propyl-1-phenyl-1,3-butanedioneKRED-NADH-023KRED-NADH-007(1R,2R,3S)-2-Propyl-1-phenyl-1,3-butanediol>99>99>99
2-Allyl-1-phenyl-1,3-butanedioneKRED-NADH-023KRED-NADH-007(1R,2R,3S)-2-Allyl-1-phenyl-1,3-butanediol>99>99>99
2-Benzyl-1-phenyl-1,3-butanedioneKRED-NADH-023KRED-NADH-007(1R,2R,3S)-2-Benzyl-1-phenyl-1,3-butanediol>99>99>99
2-Methyl-1,3-pentanedioneKRED-NADH-118KRED-NADH-007(2R,3R,4S)-2-Methyl-2,4-pentanediol>99>99>99

Data is compiled from studies on one-pot enzymatic reductions. The specific stereochemistry of the product is determined by the combination and stereopreference of the ketoreductases used.

Experimental Protocols

Protocol 1: One-Pot Two-Step Enzymatic Reduction of 2-Substituted 1,3-Diketones

This protocol describes a general procedure for the synthesis of optically pure 2-substituted 1,3-diols from the corresponding 1,3-diketones using a cascade reaction with two ketoreductases.

Materials:

  • 2-Substituted 1,3-diketone (e.g., 2-methyl-1-phenyl-1,3-butanedione)

  • Ketoreductase 1 (KRED 1)

  • Ketoreductase 2 (KRED 2)

  • Nicotinamide adenine dinucleotide (NADH) or NADPH, depending on enzyme cofactor preference

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • First Reduction Step:

    • In a reaction vessel, dissolve the 2-substituted 1,3-diketone (1.0 mmol) in 20 mL of 100 mM potassium phosphate buffer (pH 7.0).

    • Add NADH or NADPH (0.1 mmol), D-glucose (1.2 mmol), and glucose dehydrogenase (10 U).

    • Initiate the reaction by adding KRED 1 (5 mg).

    • Stir the reaction mixture at room temperature (25-30 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 24 hours.

  • Second Reduction Step:

    • Once the first reduction is complete (disappearance of the starting diketone), add KRED 2 (5 mg) directly to the same reaction vessel.

    • Continue to stir the reaction mixture at room temperature for an additional 24-48 hours, monitoring for the formation of the diol and disappearance of the intermediate β-hydroxy ketone.

  • Work-up and Purification:

    • Once the reaction is complete, saturate the aqueous solution with sodium chloride.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude diol by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

    • Characterize the final product by NMR and determine the diastereomeric and enantiomeric excess by chiral HPLC analysis.

Protocol 2: Chemoenzymatic Synthesis of Chiral 1,3-Diols

This protocol outlines a two-step process involving an enantioselective aldol reaction followed by enzymatic reduction of the resulting β-hydroxy ketone.

Materials:

  • Aldehyde

  • Ketone

  • Chiral catalyst (e.g., L- or D-proline) for the aldol reaction

  • Organic solvent (e.g., DMSO, acetone)

  • Ketoreductase (KRED)

  • NADH or NADPH

  • Cofactor regeneration system (e.g., glucose/GDH or isopropanol/ADH)

  • Buffer (e.g., potassium phosphate, Tris-HCl)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Enantioselective Aldol Reaction:

    • To a solution of the aldehyde (1.0 mmol) and ketone (5.0 mmol) in the chosen organic solvent (10 mL), add the chiral catalyst (e.g., L-proline, 0.2 mmol).

    • Stir the reaction mixture at room temperature for 24-72 hours, monitoring the formation of the aldol product by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude β-hydroxy ketone by silica gel column chromatography.

  • Enzymatic Reduction of the β-Hydroxy Ketone:

    • Dissolve the purified β-hydroxy ketone (0.5 mmol) in 10 mL of buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • Add the cofactor (NADH or NADPH, 0.05 mmol) and the cofactor regeneration system (e.g., 1.0 mmol D-glucose and 10 U GDH).

    • Initiate the reduction by adding the selected ketoreductase (5-10 mg).

    • Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

    • Once the reaction is complete (typically 24-48 hours), work up the reaction as described in Protocol 1 (Step 3).

    • Purify the final 1,3-diol by silica gel column chromatography and characterize it, including determination of d.e. and e.e. by chiral HPLC.

Mandatory Visualizations

Enzymatic_Cascade_Synthesis cluster_workflow One-Pot Two-Step Enzymatic Synthesis cluster_cofactor Cofactor Regeneration Diketone 2-Substituted 1,3-Diketone Hydroxyketone Intermediate β-Hydroxy Ketone Diketone->Hydroxyketone KRED 1 NADH/NADPH Diol Optically Pure 2-Substituted 1,3-Diol Hydroxyketone->Diol KRED 2 NADH/NADPH NAD NAD(P)+ NADH NAD(P)H NAD->NADH GDH Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone

Caption: One-pot enzymatic cascade for 1,3-diol synthesis.

Chemoenzymatic_Synthesis_Workflow cluster_workflow Chemoenzymatic Synthesis of 1,3-Diols Aldehyde Aldehyde + Ketone AldolReaction Chemical Aldol Reaction (e.g., Proline-catalyzed) Aldehyde->AldolReaction Hydroxyketone β-Hydroxy Ketone AldolReaction->Hydroxyketone EnzymaticReduction Enzymatic Reduction (Ketoreductase) Hydroxyketone->EnzymaticReduction Diol Optically Pure 1,3-Diol EnzymaticReduction->Diol

Caption: Chemoenzymatic route to chiral 1,3-diols.

References

Application Notes and Protocols: The Use of 2-Substituted-1,3-Propanediols in the Preparation of Dicarbamate Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicarbamate derivatives of 2-substituted-1,3-propanediols are a class of compounds with significant therapeutic applications. A prominent example is Felbamate (2-phenyl-1,3-propanediol dicarbamate), an anti-epileptic drug used in the treatment of partial seizures.[1][2][3] The synthesis of these dicarbamates involves the conversion of the diol functional groups of the propanediol backbone into carbamate esters. This transformation can be achieved through various synthetic routes, often employing reactive carbamoylating agents.

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of dicarbamate drugs, using the preparation of Felbamate from 2-phenyl-1,3-propanediol as a model system.

Synthesis of 2-Phenyl-1,3-Propanediol Dicarbamate (Felbamate)

The synthesis of Felbamate from 2-phenyl-1,3-propanediol is a two-step process that involves the formation of a dicarbamate from a diol. Several methods have been reported for this conversion, with common strategies involving the use of phosgene or chlorosulfonyl isocyanate followed by ammonolysis, or reaction with a cyanate.

Synthetic Pathway Overview

The overall synthetic scheme involves the conversion of the precursor, 2-phenyl-1,3-propanediol, to Felbamate.

Synthesis_Workflow Precursor 2-Phenyl-1,3-propanediol Intermediate Dichlorocarbonate Intermediate (with Phosgene) Precursor->Intermediate Reaction Product Felbamate (2-Phenyl-1,3-propanediol dicarbamate) Intermediate->Product Ammonolysis Reagent1 Phosgene (COCl2) Reagent1->Intermediate Reagent2 Ammonia (NH3) Reagent2->Product

Caption: Synthetic workflow for Felbamate.

Experimental Protocols

Protocol 1: Synthesis of Felbamate using Phosgene

This protocol is adapted from established methods for the conversion of diols to dicarbamates using phosgene.[4][5]

Materials:

  • 2-phenyl-1,3-propanediol

  • Toluene

  • Tetrahydrofuran (THF)

  • Phosgene (handle with extreme caution in a well-ventilated fume hood)

  • Concentrated ammonium hydroxide

  • Methanol for recrystallization

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, dissolve 2-phenyl-1,3-propanediol (0.2 moles) in a mixture of 100 mL of toluene and 35 mL of tetrahydrofuran at room temperature.

  • Phosgenation: While maintaining the temperature below 25°C using an ice bath, slowly bubble phosgene (0.44 moles) into the solution.

  • Reaction Monitoring: After the addition of phosgene is complete, stir the solution for 1 hour at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Ammonolysis: In a separate flask, cool 140 mL of concentrated ammonium hydroxide to 0°C. Slowly add the tetrahydrofuran solution from the previous step to the cooled ammonium hydroxide with vigorous stirring. An additional 100 mL of water may be added to improve stirring.

  • Work-up: Continue stirring for 1.5 hours at room temperature. Concentrate the mixture in vacuo on a steam bath to remove most of the tetrahydrofuran. Add 150 mL of water and stir for another hour at room temperature.

  • Isolation and Purification: Filter the resulting precipitate, wash with water, and dry in a vacuum oven at 50°C. Recrystallize the crude product from methanol to obtain pure Felbamate.

Protocol 2: Synthesis of 2-Phenyl-1,3-propanediol (Precursor)

The precursor, 2-phenyl-1,3-propanediol, can be synthesized via the reduction of diethyl phenylmalonate.

Materials:

  • Diethyl phenylmalonate

  • Palladium on calcium carbonate catalyst

  • Methanol

  • Hydrogen gas source (Parr hydrogenator or similar)

  • Celite for filtration

  • Toluene for recrystallization

Procedure:

  • Hydrogenation Setup: Place diethyl phenylmalonate (0.1 moles) and a catalytic amount of palladium on calcium carbonate in a Parr hydrogenator bottle with methanol as the solvent.

  • Reduction: Pressurize the vessel with hydrogen gas (up to 125 psi) and agitate the mixture overnight.

  • Work-up: After the reaction is complete, filter the mixture through Celite to remove the catalyst.

  • Purification: Concentrate the filtrate to an oil using a rotary evaporator. Recrystallize the crude product from toluene to yield pure 2-phenyl-1,3-propanediol.[4]

Data Presentation
CompoundStarting MaterialReagentsSolvent(s)Yield (%)Melting Point (°C)Reference(s)
Felbamate2-Phenyl-1,3-propanediolPhosgene, Ammonium HydroxideToluene, THF~75-96149-151[4]
2-Phenyl-1,3-propanediolDiethyl phenylmalonateH₂, Palladium on Calcium CarbonateMethanol~8052-54[4]

Mechanism of Action of Felbamate

Felbamate exhibits a unique dual mechanism of action as an antiepileptic drug. It is believed to modulate both excitatory and inhibitory neurotransmission in the central nervous system.

Signaling_Pathway cluster_excitatory Excitatory Synapse cluster_inhibitory Inhibitory Synapse NMDA_Receptor NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Inhibits Glutamate Glutamate Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Neuronal_Excitation Reduced Neuronal Excitation Ca_Influx->Neuronal_Excitation GABA_A_Receptor GABA-A Receptor Cl_Influx Cl⁻ Influx GABA_A_Receptor->Cl_Influx Enhances GABA GABA GABA->GABA_A_Receptor Neuronal_Inhibition Enhanced Neuronal Inhibition Cl_Influx->Neuronal_Inhibition Felbamate Felbamate Felbamate->NMDA_Receptor Blocks Glycine Site Felbamate->GABA_A_Receptor Potentiates

Caption: Mechanism of action of Felbamate.

Felbamate's anticonvulsant properties are attributed to:

  • Blockade of NMDA Receptors: It acts as an antagonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, thereby inhibiting glutamatergic excitatory neurotransmission.[2][3]

  • Potentiation of GABA-A Receptors: Felbamate positively modulates the function of γ-aminobutyric acid type A (GABA-A) receptors, enhancing the inhibitory effects of GABA.[6]

This dual action of reducing excitatory signals and enhancing inhibitory signals contributes to its efficacy in controlling seizures.

Conclusion

The synthesis of dicarbamate drugs from 2-substituted-1,3-propanediols is a valuable strategy in medicinal chemistry. While information on 2-pentylpropane-1,3-diol is scarce, the synthesis of Felbamate from 2-phenyl-1,3-propanediol provides a robust and well-documented model for the preparation of this class of therapeutic agents. The provided protocols offer a foundation for researchers to synthesize and explore the pharmacological properties of novel dicarbamate compounds. As with all chemical syntheses, appropriate safety precautions must be taken, especially when handling hazardous reagents like phosgene.

References

Application Notes and Protocols for the Analytical Determination of 2-Substituted 1,3-Diols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-substituted 1,3-diols in various matrices. The methods described are primarily focused on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are commonly employed for the separation and determination of these compounds. The protocols are intended for researchers, scientists, and professionals involved in drug development, quality control, and environmental monitoring.

Application Note 1: Determination of Bronopol (2-Bromo-2-nitropropane-1,3-diol) in Cosmetics and Aqueous Matrices by HPLC-UV

Introduction Bronopol (2-bromo-2-nitropropane-1,3-diol) is a widely utilized antimicrobial agent and preservative in cosmetics, pharmaceuticals, and industrial water systems.[1][2] Its concentration must be carefully monitored to ensure product stability and safety. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantification of Bronopol.

Principle The method involves chromatographic separation on a C18 stationary phase. Bronopol is quantified using an external standard calibration curve based on its UV absorbance. Sample preparation is crucial and varies depending on the matrix to remove interfering substances.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions have been validated for Bronopol determination:

ParameterCondition 1: For Milk & General Aqueous SamplesCondition 2: For Pharmaceutical SolutionsCondition 3: For Rice & Environmental Samples
HPLC Column C18 (250 mm x 4.6 mm, 5 µm)[3][4]BDS Hypersil C18 (250 mm x 4.6 mm, 5 µm)[5]XDB-C18 (150 mm x 2.1 mm, 3.5 µm)[4][6]
Mobile Phase 0.1% Phosphoric Acid in Water:Methanol:Acetonitrile (80:10:10 v/v/v)[3][4]Water:Acetonitrile:Phosphate Buffer (94.5:5:0.5 v/v/v), pH 3.0[5]Methanol and 5 mM aqueous Ammonium Formate[4][6]
Flow Rate 0.8 mL/min[3][4]1.0 mL/min[5]Not Specified (Typical for column dimensions: 0.2-0.4 mL/min)
Detection UV at 250 nm[3][4]UV at 214 nm[5]LC-MS/MS with ESI[4][6]
Column Temp. Ambient[3][4]Not Specified (Typically Ambient or 30°C)30°C[7]
Injection Vol. Not Specified (Typically 10-20 µL)10 µL[7]10 µL

2. Preparation of Standard Solutions

  • Standard Stock Solution (e.g., 1000 mg/L): Accurately weigh approximately 50 mg of Bronopol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a suitable solvent like methanol.[5] Note: Bronopol can degrade in aqueous media; using methanol for sample and standard preparation enhances stability.[2][4]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 mg/L) by serial dilution of the stock solution with the mobile phase.

3. Sample Preparation Protocols

  • Protocol 1: Cosmetic Creams or Lotions

    • Accurately weigh 1.0 g of the cosmetic sample into a 50 mL centrifuge tube.

    • Add 20 mL of HPLC-grade methanol.

    • Vortex for 2 minutes to disperse the sample thoroughly.

    • Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[5]

    • If necessary, dilute the filtrate with the mobile phase to bring the concentration within the calibration range.

  • Protocol 2: Aqueous Samples (e.g., Milk, Industrial Water)

    • For milk samples, protein precipitation is required. Mix the sample with an equal volume of a Zinc-Copper precipitant solution.[3]

    • Heat the mixture in a water bath at 90°C for 10 minutes and then filter through Whatman No. 40 filter paper.[3]

    • For industrial water or other clear aqueous samples, a simple dilution and filtration step may suffice.

    • Filter the resulting supernatant or diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Protocol 3: Solid Samples (e.g., Rice)

    • Homogenize a representative sample of rice.

    • Perform a solid-phase extraction (SPE) using a hydrophilic-lipophilic balanced cartridge (e.g., Bond Elut Plexa) to reduce matrix effects.[4][6]

    • An acidic environment is necessary before sample loading to ensure the stability of Bronopol.[4][6]

    • Elute the analyte from the SPE cartridge, evaporate the solvent, and reconstitute the residue in the mobile phase.

Workflow for Bronopol Analysis by HPLC-UV

Bronopol_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample (Cosmetic, Water, etc.) Extraction Extraction / Dilution (Methanol, SPE, etc.) Sample->Extraction Standard Prepare Bronopol Standard Solutions HPLC HPLC-UV Analysis (C18 Column) Standard->HPLC Filter Centrifuge & Filter (0.22 µm) Extraction->Filter Filter->HPLC Calibrate Generate Calibration Curve HPLC->Calibrate Quantify Quantify Bronopol Concentration HPLC->Quantify Calibrate->Quantify Report Final Report Quantify->Report

Caption: Workflow for the determination of Bronopol via HPLC-UV.

Quantitative Data Summary The performance of the HPLC methods for Bronopol determination is summarized below.

ParameterMatrixValueReference
Linearity (R²) Rice0.9992[4][6]
Milk0.99[4]
Limit of Quant. (LOQ) Rice3.3 µg/kg[4][6]
Milk72 mg/L[4]
Recovery Rice (spiked at 25-625 µg/kg)73.3 - 96.7%[4][6]
Milk (spiked at 62.5-1000 mg/L)95.41 ± 11.84%[4]
Cosmetics96.4 - 98.8%[4]
Precision (RSD) Rice (Intra-day)7.6%[4][6]
Rice (Inter-day)8.3%[4][6]
Cosmetics< 4.5%[4]

Application Note 2: Determination of 2-Methyl-2,4-pentanediol (Hexylene Glycol) in Industrial and Cosmetic Formulations by GC-FID

Introduction 2-Methyl-2,4-pentanediol, commonly known as hexylene glycol, is an organic compound used as a surfactant, solvent, and coupling agent in a wide range of industrial products and cosmetics.[8] Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard and reliable technique for its quantification due to its volatility.

Principle The sample, after simple dilution, is injected into a GC system. The components are separated based on their boiling points and interaction with the stationary phase of the capillary column. The FID provides a response proportional to the mass of carbon atoms, allowing for sensitive quantification of hexylene glycol.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions A standard GC system with a capillary column and FID is required.

ParameterCondition 1: Polar ColumnCondition 2: Non-Polar Column
GC Column SPB-1000 (modified polyethylene glycol)Equity-1 (poly(dimethylsiloxane))
Dimensions 30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium or Hydrogen, at constant flow (e.g., 1.0 mL/min)Helium or Hydrogen, at constant flow (e.g., 1.0 mL/min)
Oven Program 80°C (hold 2 min), ramp at 10°C/min to 220°C (hold 5 min)60°C (hold 2 min), ramp at 15°C/min to 240°C (hold 3 min)
Injector Temp. 250°C250°C
Detector Temp. 275°C275°C
Injection Mode Split (e.g., 50:1)Split (e.g., 50:1)
Injection Vol. 1 µL1 µL

Note: The polar SPB-1000 column is often a good choice as its modified phase reduces peak tailing for active diols.

2. Preparation of Standard Solutions

  • Standard Stock Solution (e.g., 10,000 mg/L): Accurately weigh ~100 mg of 2-methyl-2,4-pentanediol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethanol or methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 50, 100, 250, 500, 1000 mg/L) by serial dilution of the stock solution with the same solvent.

3. Sample Preparation Protocol

  • Protocol: Liquid Cosmetics and Industrial Solvents

    • Accurately weigh approximately 0.5 g of the sample into a 10 mL volumetric flask.

    • Dilute to volume with the chosen solvent (ethanol or methanol).

    • Vortex for 30 seconds to ensure homogeneity.

    • If the sample contains suspended solids, centrifuge at 4000 rpm for 5 minutes.

    • Transfer the supernatant into a 2 mL GC vial for analysis.

Logical Flow for Hexylene Glycol Analysis by GC-FID

Hexylene_GC_Workflow cluster_input cluster_process cluster_output Sample Sample Matrix (Cosmetic/Industrial) Prep Sample Preparation Dilute with Solvent (e.g., Ethanol) Sample->Prep Standard Reference Standard (Hexylene Glycol) Standard->Prep for calibration Analysis GC-FID Analysis Inject into GC System Prep->Analysis Data Data Acquisition Integrate Peak Area Analysis->Data Result {Final Result | Concentration of Hexylene Glycol (w/w %)} Data->Result

Caption: Logical flow from sample to result for GC-FID analysis.

Quantitative Data Summary While specific validation reports for diverse matrices are proprietary, typical performance characteristics for GC-FID analysis of diols are as follows. A method developed for 1,2-hexanediol in cosmetics showed excellent performance, which is indicative of what can be expected for 2-methyl-2,4-pentanediol.[9]

ParameterMatrixExpected Value
Linearity (R²) Cosmetics> 0.999[9]
Limit of Detection Cosmetics~100 mg/L in solution[9]
Recovery Cosmetics95 - 105%
Precision (RSD) Cosmetics< 5%
Concentration Range Cosmetics0.1 - 40% (in product)[9]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Substituted 1,3-Diols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-substituted 1,3-diols. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-substituted 1,3-diols, offering potential solutions and preventative measures.

Question: My reaction is resulting in a low diastereomeric ratio (dr) of the desired syn or anti 1,3-diol. How can I improve the stereoselectivity?

Answer: Achieving high diastereoselectivity is a common challenge in 1,3-diol synthesis. The approach to improving it depends on the synthetic route employed.

  • For Aldol Reactions: The stereochemical outcome of an aldol reaction is influenced by the enolate geometry and the transition state of the reaction. To enhance diastereoselectivity:

    • Choice of Base and Solvent: The selection of the base and solvent can influence the formation of the desired enolate (E or Z), which in turn affects the stereochemistry of the aldol adduct.

    • Use of Chiral Auxiliaries or Catalysts: Employing chiral auxiliaries on the ketone or aldehyde, or using a chiral catalyst, can create a biased steric environment, favoring the formation of one diastereomer over the other. For instance, proline-derived organocatalysts with additives like Cu(OTf)₂ have been shown to achieve high diastereomeric ratios (e.g., 97:3).[1]

    • Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable transition state.

  • For Reduction of β-Hydroxy Ketones: The diastereoselective reduction of a β-hydroxy ketone to a 1,3-diol is a crucial step in many synthetic pathways.

    • Chelation-Controlled Reduction: Using reducing agents that can chelate with the existing hydroxyl group can direct the hydride delivery from a specific face. Reagents like diisobutylaluminium hydride (DIBAL-H) or zinc borohydride are known to participate in chelation control.

    • Non-Chelation-Controlled Reduction: In the absence of chelation, the stereochemical outcome is dictated by Felkin-Anh or anti-Felkin-Anh models. Sterically demanding reducing agents may be required to achieve high selectivity.

  • From Epoxides: The regioselective ring-opening of 2,3-epoxy alcohols can provide access to either syn- or anti-1,3-diols.

    • cis-epoxides generally yield anti-1,3-diols, while trans-epoxides afford syn-1,3-diols.[2] The choice of nucleophile and reaction conditions is critical for maintaining high regioselectivity.[2]

Question: I am observing the formation of significant amounts of byproducts in my aldol condensation. What are the likely side reactions and how can I minimize them?

Answer: Byproduct formation in aldol reactions can be a significant issue, leading to complex product mixtures and reduced yields.[3]

  • Common Side Reactions:

    • Self-Condensation: If both coupling partners are enolizable, self-condensation of each can occur, leading to a mixture of four possible products.[3]

    • Poly-condensation: The initial aldol adduct can react further, leading to oligomers or polymers.

    • Dehydration: The initial β-hydroxy carbonyl product can eliminate water, especially at elevated temperatures, to form an α,β-unsaturated carbonyl compound.[3]

    • Retro-Aldol Reaction: The aldol addition is reversible, and the product can revert to the starting materials, particularly under harsh basic or acidic conditions.[3]

  • Troubleshooting Strategies:

    • Directed Aldol Reactions: To prevent self-condensation, one carbonyl compound can be pre-converted to its enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. This enolate is then reacted with a non-enolizable aldehyde.

    • Use of Silyl Enol Ethers: Mukaiyama aldol reaction, which involves the reaction of a silyl enol ether with a carbonyl compound in the presence of a Lewis acid, is an effective way to control the reaction and avoid harsh basic conditions.

    • Temperature Control: Running the reaction at low temperatures can minimize dehydration and retro-aldol reactions.

    • Reaction Time: Careful monitoring of the reaction progress can help in quenching the reaction before significant byproduct formation occurs.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for 1,3-diols, and what are their key differences?

A1: The protection of 1,3-diols is often necessary during multi-step syntheses. Cyclic acetals and silyl ethers are the most common protecting groups.[4][5]

  • Cyclic Acetals:

    • Isopropylidene (Acetonide): Formed by reacting the diol with acetone or 2,2-dimethoxypropane under acidic conditions. They are stable to basic and neutral conditions but are readily cleaved by acid hydrolysis.[4]

    • Benzylidene Acetal: Formed from benzaldehyde, these are generally more stable to acidic conditions than acetonides.[4] They can also be cleaved by hydrogenolysis.[4]

  • Cyclic Silyl Ethers:

    • Di-tert-butylsilylene (DTBS) and 1,1,3,3-tetraisopropyldisiloxanylidene (TIPDS): These are particularly useful for the simultaneous protection of two hydroxyl groups and are known for their high stability.[4] Cleavage is typically achieved using fluoride ion sources like tetrabutylammonium fluoride (TBAF).[4]

Q2: How can I purify 2-substituted 1,3-diols effectively?

A2: The purification of 1,3-diols can be challenging due to their polarity and potential for intramolecular hydrogen bonding.

  • Column Chromatography: Flash chromatography on silica gel is a common method. A gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is typically used.[1]

  • Distillation: For volatile diols, distillation under reduced pressure can be an effective purification technique. However, the close boiling points of some diol isomers can make separation difficult.[6]

  • Extraction: Liquid-liquid extraction can be used to separate diols from less polar impurities. For instance, a mixed diol stream can be separated from glucose by extraction with a hydrophobic solvent.[6]

Q3: What are some of the key synthetic strategies for accessing enantiomerically pure 2-substituted 1,3-diols?

A3: Several strategies exist for the asymmetric synthesis of 2-substituted 1,3-diols.

  • Asymmetric Aldol Reactions: The use of chiral catalysts or auxiliaries in aldol reactions can provide enantiomerically enriched β-hydroxy ketones, which can then be reduced to the corresponding diols.[1]

  • Asymmetric Reduction: The enantioselective reduction of prochiral 1,3-diketones or the diastereoselective reduction of chiral β-hydroxy ketones using chiral reducing agents or catalysts is a powerful approach.[1]

  • Sharpless Asymmetric Dihydroxylation: This method can be used to introduce two hydroxyl groups stereoselectively across a double bond, which can be a key step in a multi-step synthesis of 1,3-diols.[7]

  • Enzymatic Methods: Biocatalytic cascade reactions using enzymes like ketoreductases can achieve high stereoselectivity in the synthesis of chiral 2-alkyl-1,3-diols.[8]

Quantitative Data

Table 1: Diastereoselectivity in the Synthesis of syn-3,5-Dihydroxyesters

SubstrateYield (%)Diastereomeric Ratio (syn:anti)
Homoallylic alcohol 14a75>95:5
Homoallylic alcohol 14b57>95:5
Homoallylic alcohol 14c20>95:5
Homoallylic alcohol 14d72>95:5

Data compiled from a study on the de novo synthesis of 2-substituted syn-1,3-diols.[7]

Table 2: Enantioselectivity in Asymmetric Aldol Reactions

AldehydeCatalystAdditiveYield (%)Enantiomeric Excess (ee, %)
p-NitrobenzaldehydeProline-derivative 3gCu(OTf)₂9998
BenzaldehydeProline-derivative 3gCu(OTf)₂9597
4-ChlorobenzaldehydeProline-derivative 3gCu(OTf)₂9698
2-NaphthaldehydeProline-derivative 3gCu(OTf)₂9296

Data from a study on a new strategy for the synthesis of chiral 1,3-diols.[1]

Experimental Protocols

Protocol 1: TIPDS Protection of a 1,3-Diol

  • Dissolve the diol (1.0 equivalent) in anhydrous pyridine or dimethylformamide (DMF).

  • Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) (1.05 equivalents).

  • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.[4]

Protocol 2: General Procedure for Asymmetric Aldol Reaction

  • To a solution of the aldehyde (0.1 mmol) in a mixture of DMSO and water (8:2, 1 mL), add the ketone (0.5 mmol).

  • Add the proline-derived organocatalyst (20 mol %) and Cu(OTf)₂ (10 mol %).

  • Stir the reaction mixture at room temperature for 3 days.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with dichloromethane (DCM).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., hexane-ethyl acetate, 9:1 v/v).[1]

Visualizations

experimental_workflow start Starting Materials (Aldehyde & Ketone) aldol Asymmetric Aldol Reaction start->aldol Organocatalyst, Cu(OTf)₂ reduction Diastereoselective Reduction aldol->reduction Reducing Agent (e.g., NaBH₄) protection Protecting Group Installation (e.g., TIPDS) reduction->protection TIPDSCl₂, Pyridine further_synthesis Further Synthetic Transformations protection->further_synthesis deprotection Deprotection further_synthesis->deprotection TBAF final_product Final 2-Substituted 1,3-Diol deprotection->final_product

Caption: A generalized experimental workflow for the synthesis of 2-substituted 1,3-diols.

troubleshooting_logic start Low Diastereoselectivity in Aldol Reaction q1 Using Chiral Catalyst or Auxiliary? start->q1 q2 Reaction Temperature Optimized? start->q2 a1_yes Optimize Catalyst Loading & Reaction Conditions q1->a1_yes Yes a1_no Implement Chiral Catalyst/Auxiliary q1->a1_no No a1_no->q2 a2_yes Consider Alternative Synthetic Route q2->a2_yes Yes a2_no Lower Reaction Temperature q2->a2_no No

Caption: A troubleshooting decision tree for low diastereoselectivity in aldol reactions.

References

Technical Support Center: Purification of Crude 2-Pentylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-Pentylpropane-1,3-diol.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: The nature of impurities is highly dependent on the synthetic route. For diols synthesized via reduction of a corresponding malonic ester, common impurities may include unreacted starting materials, partially reduced intermediates (e.g., hydroxy esters), and over-reduction products. If the synthesis involves an aldol-type reaction, side-products from self-condensation or polymerization may be present.

Q2: My compound, this compound, remains at the baseline or streaks on a standard silica gel TLC plate. How can I resolve this?

A2: This is a frequent issue with polar compounds like diols due to strong interactions with the acidic silica stationary phase. To improve TLC and subsequent column chromatography, consider the following:

  • Increase Mobile Phase Polarity: Use a more polar solvent system. A mixture of dichloromethane (DCM) and methanol (MeOH) is often effective for polar compounds.[1] Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.

  • Use an Alternative Stationary Phase: For method development, try TLC plates with different stationary phases, such as alumina or reverse-phase silica (C18).[2]

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for highly polar compounds. It uses a polar stationary phase (like silica, diol, or amine-functionalized silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent.[3][4]

Q3: During recrystallization, my product "oils out" instead of forming crystals. What is happening and how can I fix it?

A3: "Oiling out" typically occurs when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooling too rapidly.[5] High concentrations of impurities can also prevent crystallization.

  • Solvent Choice: Select a solvent or solvent system with a lower boiling point.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in a cold bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful.

  • Pre-purification: If the crude material is very impure, a preliminary purification step, such as passing it through a small plug of silica gel, might be necessary before attempting recrystallization.[5]

Q4: Is vacuum distillation a suitable purification method for this compound?

A4: Vacuum distillation can be a viable method, especially for large-scale purification, provided the compound is thermally stable. However, challenges can arise if impurities have boiling points close to that of the desired diol, or if azeotropes are formed.[6] A preliminary analysis (e.g., GC-MS) of the crude mixture is recommended to assess the viability of distillation.

Q5: What are the benefits of using a diol-functionalized column for purifying my diol?

A5: Diol-functionalized columns offer a unique selectivity compared to standard silica. They are less acidic, which can be beneficial for purifying delicate compounds that might degrade on silica gel.[7] These columns can be used in both normal-phase and HILIC modes, providing flexibility for purifying highly polar compounds.[4][8]

Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Low Yield After Purification 1. Product loss during aqueous workup due to high water solubility. 2. Compound is too soluble in the cold recrystallization solvent. 3. Irreversible adsorption or degradation on the chromatography stationary phase.[9] 4. Co-elution with impurities during chromatography.1. Saturate the aqueous layer with NaCl before extraction; use a more polar extraction solvent (e.g., ethyl acetate) and perform multiple extractions.[5] 2. Ensure the recrystallization solution is thoroughly cooled in an ice/acetone bath before filtration. Minimize the amount of cold solvent used for washing the crystals.[5] 3. Consider a less acidic stationary phase like neutral alumina or a diol-functionalized phase.[7][9] Test compound stability on a small amount of silica first.[10] 4. Optimize the mobile phase using a shallower gradient during elution to improve separation.
Co-elution of Impurities in Column Chromatography 1. Insufficient selectivity of the chromatographic system (stationary phase/mobile phase combination). 2. Column overloading.1. Screen different solvent systems using TLC. Small changes can significantly impact separation.[5] 2. Try a different stationary phase (e.g., alumina, diol, or reverse-phase C18).[2][11] 3. Reduce the amount of crude material loaded onto the column. A general guideline is a silica-to-sample ratio of at least 30:1 to 50:1.[5]
Product Degradation on Silica Gel Column 1. The acidic nature of silica gel is catalyzing the degradation of the diol.[9]1. Deactivate the silica gel by pre-eluting the column with the mobile phase containing a small amount of a base, such as 0.5-1% triethylamine. 2. Use a less acidic stationary phase like neutral alumina or a diol-functionalized silica column.[7]
Difficulty Removing Final Traces of Solvent 1. The diol is a viscous liquid or low-melting solid that traps solvent molecules.1. Dry the compound under high vacuum for an extended period. 2. Gently heat the sample under high vacuum if the compound is thermally stable. 3. Dissolve the product in a minimal amount of a low-boiling solvent (e.g., dichloromethane) and re-evaporate. Repeat this process several times.

Data Presentation

Table 1: Comparison of Purification Techniques
TechniqueTypical PurityTypical YieldProsCons
Vacuum Distillation 90-98%70-90%Scalable, good for removing non-volatile or very volatile impurities.Potential for thermal degradation; ineffective for impurities with close boiling points.[6]
Recrystallization >99%60-85%Can yield very high purity material, cost-effective.[12]Requires finding a suitable solvent system; can have lower yields if the product has some solubility in cold solvent.[5]
Flash Chromatography (Silica) 95-99%70-90%Widely applicable, good for removing a broad range of impurities.Can lead to product degradation for sensitive compounds; can be solvent and time-intensive.[10]
Flash Chromatography (Diol) 95-99%75-95%Milder than silica, good for acid-sensitive compounds, versatile (Normal Phase/HILIC).[7]Can be more expensive than silica gel.
Table 2: Example Solvent Systems for Flash Chromatography
Stationary PhaseEluent System (Starting Point)Target CompoundsNotes
Silica Gel 10-50% Ethyl Acetate in HexanesModerately polar impuritiesStandard system for many organic compounds.[1]
Silica Gel 1-5% Methanol in DichloromethanePolar impurities, this compoundGood for highly polar compounds; do not exceed 10% methanol to avoid dissolving the silica.[1]
Diol / Amine 0-20% Water in Acetonitrile (HILIC)Highly polar impuritiesExcellent for compounds that are poorly retained in reverse phase.[3][4]
Reverse Phase (C18) 10-50% Acetonitrile in WaterNon-polar impuritiesThe most polar compounds will elute first.[11]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound. A good starting point for polar compounds is 5% methanol in dichloromethane.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring it is uniform and free of cracks or air bubbles. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for compounds that are poorly soluble, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the determined solvent system. If a gradient elution is needed, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified diol.

Protocol 2: Recrystallization
  • Solvent Screening: In small test tubes, assess the solubility of a small amount of the crude diol in various solvents (e.g., ethyl acetate, acetone, toluene, hexanes) at both room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold.[5] If a single solvent is not found, a two-solvent system (one in which the compound is soluble, and one in which it is insoluble) can be effective.[5]

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent dropwise to the heated mixture until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing and Drying: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent and dry them under vacuum.[5]

Visualizations

Purification_Workflow cluster_prep Preparation & Analysis cluster_purification Purification Method cluster_post Final Steps Crude Crude this compound Analysis TLC / GC-MS Analysis Crude->Analysis Assess Purity Distillation Vacuum Distillation Analysis->Distillation Thermally Stable? Recrystallization Recrystallization Analysis->Recrystallization Crystalline Solid? Chromatography Column Chromatography Analysis->Chromatography Primary Method Pure_Product Pure Product (>98%) Distillation->Pure_Product Evaporation Solvent Evaporation Recrystallization->Evaporation Fractions Collect & Combine Pure Fractions Chromatography->Fractions Fractions->Evaporation Evaporation->Pure_Product Final_Analysis Purity Check (NMR, GC-MS) Pure_Product->Final_Analysis

Caption: A general workflow for the purification of crude this compound.

Troubleshooting_Tree cluster_chrom Chromatography Issues cluster_recryst Recrystallization Issues Start Purification Problem Encountered Poor_Sep Poor Separation / Co-elution Start->Poor_Sep Chrom. No_Elution Compound Stuck on Column Start->No_Elution Chrom. Oiling_Out Product 'Oils Out' Start->Oiling_Out Recryst. No_Crystals No Crystals Form Start->No_Crystals Recryst. Sol_Sys Optimize Solvent System (TLC screening) Poor_Sep->Sol_Sys Stat_Phase Change Stationary Phase (Alumina, Diol, C18) Poor_Sep->Stat_Phase No_Elution->Stat_Phase Deactivate Deactivate Silica (add Et3N) No_Elution->Deactivate Low_Yield_Chrom Low Yield Solvent_Screen Screen New Solvents / Solvent Pairs Oiling_Out->Solvent_Screen Cool_Slowly Cool Slowly / Scratch Flask Oiling_Out->Cool_Slowly No_Crystals->Solvent_Screen Concentrate Concentrate Solution / Add Anti-Solvent No_Crystals->Concentrate Low_Yield_Recryst Low Yield

Caption: A decision tree for troubleshooting common purification issues.

References

optimizing reaction conditions for the synthesis of 2-alkyl-1,3-propanediols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-alkyl-1,3-propanediols.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-alkyl-1,3-propanediols.

Issue 1: Low or No Product Yield

  • Question: My reaction yield is significantly lower than expected, or I am not observing any product formation. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in the synthesis of 2-alkyl-1,3-propanediols can stem from several factors. Systematically evaluating each possibility is crucial for identifying the root cause.

    • Reagent Quality: Ensure the purity and activity of your starting materials. Aldehydes, in particular, can oxidize over time. It is recommended to use freshly distilled or newly purchased aldehydes. The quality of formaldehyde is also critical; paraformaldehyde can be a suitable source, but its depolymerization needs to be efficient under the reaction conditions.

    • Catalyst Activity: The catalyst, whether it's a base for condensation reactions or a metal complex for hydroformylation, may be inactive. For base-catalyzed reactions, ensure the base is not old or has been improperly stored. For hydroformylation, the rhodium complex catalyst must be handled under an inert atmosphere to prevent deactivation.[1]

    • Reaction Conditions: Sub-optimal reaction conditions are a frequent cause of low yields.

      • Temperature: Temperature control is critical. For instance, in the condensation of an aldehyde with formaldehyde, temperatures should be carefully controlled, often below 50°C, to prevent side reactions.[2]

      • Pressure: In hydroformylation reactions, both the partial pressures of hydrogen and carbon monoxide are critical. An incorrect H₂:CO ratio can lead to undesired side reactions or slow reaction rates.[1]

      • Mixing: Inefficient stirring can lead to localized high concentrations of reagents, promoting side reactions and reducing the overall yield. Ensure vigorous and consistent mixing throughout the reaction.

    • Moisture and Air Sensitivity: Many organometallic catalysts and reagents used in these syntheses are sensitive to air and moisture. Ensure all glassware is oven-dried, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if necessary.

    • Work-up and Purification Losses: Significant product loss can occur during the work-up and purification steps. Inefficient extraction or overly aggressive distillation conditions can lead to lower isolated yields.

Issue 2: Formation of Significant Side Products

  • Question: I am observing significant formation of side products in my reaction mixture. What are the common side reactions and how can I minimize them?

  • Answer: The formation of side products is a common challenge. The nature of these byproducts depends on the specific synthetic route employed.

    • Cannizzaro and Crossed-Cannizzaro Reactions: In base-catalyzed reactions involving formaldehyde and another non-enolizable aldehyde, the Cannizzaro reaction can be a significant side reaction, leading to the disproportionation of the aldehyde into a carboxylic acid and an alcohol.[3][4][5][6][7] When two different aldehydes are used, a crossed-Cannizzaro reaction can occur.[3][7] To minimize this, carefully control the stoichiometry of the reactants and the reaction temperature. Using a less reactive aldehyde in excess can sometimes favor the desired reaction pathway.

    • Tishchenko Reaction: This is another base-catalyzed side reaction where two molecules of an aldehyde react to form an ester.

    • Formation of Cyclic Acetals and Dioxanes: In acid-catalyzed reactions like the Prins reaction, an excess of formaldehyde can lead to the formation of dioxanes.[8][9] Careful control of the stoichiometry is essential.

    • Over-reduction or Incomplete Reduction: During the hydrogenation step, incomplete reduction will leave unreacted aldehydes, while over-reduction can lead to the formation of other alcohols or alkanes. Optimizing the hydrogenation catalyst, pressure, and temperature is key.

    • Isomerization: In some cases, isomerization of the starting olefin or the intermediate aldehydes can occur, leading to a mixture of products.

Frequently Asked Questions (FAQs)

Synthesis Methods

  • Question: What are the primary synthetic routes to 2-alkyl-1,3-propanediols?

  • Answer: The main industrial methods for synthesizing 2-alkyl-1,3-propanediols include:

    • Hydroformylation and Hydrogenation of Olefins: This two-step process involves the reaction of an α-olefin with carbon monoxide and hydrogen to form an aldehyde, which is subsequently hydrogenated to the diol.[10][11]

    • Condensation of Aldehydes with Formaldehyde: This route involves a base-catalyzed aldol-type condensation of an aldehyde (e.g., propanal to make 2-methyl-1,3-propanediol) with formaldehyde, followed by a reduction step.[2][12][13]

    • Prins Reaction: This involves the acid-catalyzed reaction of an alkene with formaldehyde. The reaction conditions can be tuned to favor the formation of a 1,3-diol.[8][9][14][15][16]

    • From Acrolein: Acrolein can be a starting material, which undergoes a series of reactions including acetal formation, hydroformylation, and subsequent hydrogenation and hydrolysis to yield 2-methyl-1,3-propanediol.[1]

Reaction Parameters

  • Question: What are the typical catalysts used for these syntheses?

  • Answer:

    • Hydroformylation: Rhodium-based catalysts, often with phosphite ligands, are commonly used.[1][17]

    • Condensation Reactions: Basic catalysts such as sodium hydroxide, potassium hydroxide, or sodium ethoxide are frequently employed.[2]

    • Hydrogenation: Nickel-based catalysts (e.g., Raney nickel) are often used for the reduction of aldehydes.[1]

    • Prins Reaction: Both protic acids (e.g., sulfuric acid) and Lewis acids (e.g., BF₃, AlCl₃) can be used to catalyze the reaction.[9][14]

  • Question: How critical is the solvent choice for these reactions?

  • Answer: The choice of solvent is crucial as it can influence reaction rates, selectivity, and the solubility of reactants and catalysts. For hydroformylation, non-polar aprotic solvents are often used. For condensation reactions, polar protic solvents like alcohols are common.

Purification

  • Question: What are the recommended methods for purifying 2-alkyl-1,3-propanediols?

  • Answer: Purification of 2-alkyl-1,3-propanediols typically involves one or more of the following techniques:

    • Distillation: Fractional distillation under reduced pressure is a common method to separate the desired diol from starting materials, solvents, and lower-boiling impurities.[18][19][20]

    • Chromatography: Column chromatography can be used for smaller-scale purifications or to separate isomers.

    • Extraction: Liquid-liquid extraction is often used during the work-up process to remove catalysts and water-soluble impurities.[21][22]

    • Crystallization: If the diol is a solid at room temperature, recrystallization can be an effective purification method.

Data Presentation

Table 1: Typical Reaction Conditions for the Synthesis of 2-Methyl-1,3-propanediol via Hydroformylation of a Cyclic Acetal Intermediate

ParameterValueReference
Step 1: Acetal Formation
ReactantsAcrolein, 1,3-Butanediol[1]
Step 2: Hydroformylation
CatalystRhodium complex[1]
H₂:CO Molar Ratio0.9:1 to 1.2:1 (preferably 1:1)[1]
Rhodium Concentration1 × 10⁻³ to 6 × 10⁻³ g atoms per mole of acetal[1]
Step 3: Hydrogenation & Hydrolysis
CatalystRaney nickel and an acidic ion exchange resin[1]
Temperature85 °C[1]
H₂ Pressure1500 psig[1]
Reaction Time60 minutes[1]

Table 2: General Conditions for Base-Catalyzed Condensation of an Aldehyde with Formaldehyde

ParameterGeneral RangeReference
ReactantsAldehyde with α-hydrogen, Formaldehyde[2]
CatalystDissolved basic catalyst (e.g., sodium ethoxide)[2]
Mole Ratio (Formaldehyde:Aldehyde)1:2[2]
TemperatureBelow 50 °C[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-2-sec-butyl-1,3-propanediol [18]

  • Hydroformylation: 2-methyl-1-butene is hydroformylated with carbon monoxide and hydrogen in the presence of a suitable catalyst to form 3-methyl-pentanal.

  • Condensation: The resulting 3-methyl-pentanal is condensed with formaldehyde in a basic medium to form alpha-sec-butyl-acrolein.

  • Partial Hydrogenation: The acrolein is partially hydrogenated in the presence of a second catalyst to yield 2,3-dimethyl pentanal.

  • Conversion to Diol: The 2,3-dimethyl pentanal is treated with formaldehyde in the presence of a strong base to form the final product, 2-methyl-2-sec-butyl-1,3-propanediol.

  • Purification: The organic phase is separated and purified by fractional distillation at a pressure of 30 mm Hg and a temperature of 155°C.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product & Purification start_olefin α-Olefin hydroformylation Hydroformylation start_olefin->hydroformylation start_co_h2 CO + H₂ start_co_h2->hydroformylation hydrogenation Hydrogenation hydroformylation->hydrogenation Aldehyde Intermediate crude_diol Crude 2-Alkyl-1,3-propanediol hydrogenation->crude_diol purification Purification (e.g., Distillation) crude_diol->purification final_product Pure 2-Alkyl-1,3-propanediol purification->final_product

Caption: Experimental workflow for the synthesis of 2-alkyl-1,3-propanediols via hydroformylation.

troubleshooting_low_yield cluster_checks Initial Checks cluster_optimization Parameter Optimization cluster_workup Post-Reaction Analysis start Low or No Product Yield reagent_quality Check Reagent Purity & Activity start->reagent_quality catalyst_activity Verify Catalyst Activity start->catalyst_activity reaction_setup Ensure Inert Atmosphere (if needed) start->reaction_setup optimize_temp Optimize Reaction Temperature reagent_quality->optimize_temp optimize_pressure Adjust H₂/CO Pressure catalyst_activity->optimize_pressure optimize_mixing Improve Stirring Efficiency reaction_setup->optimize_mixing analyze_workup Review Work-up & Purification Steps optimize_temp->analyze_workup optimize_pressure->analyze_workup optimize_mixing->analyze_workup

Caption: Troubleshooting logic for addressing low product yield in synthesis.

References

common side reactions and byproducts in 2-Pentylpropane-1,3-diol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Pentylpropane-1,3-diol.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound via two primary synthetic routes: the Prins Reaction and the Aldol Condensation-Reduction pathway.

Route 1: Prins Reaction of 1-Heptene with Formaldehyde

Q1: My Prins reaction is yielding a complex mixture of products instead of the desired this compound. What are the likely side products and how can I minimize them?

A1: The Prins reaction is highly dependent on reaction conditions. Common side products include an allylic alcohol and a 1,3-dioxane.[1][2] The formation of these byproducts is influenced by the presence of water, reaction temperature, and the stoichiometry of formaldehyde.[1][3]

  • Allylic Alcohol Formation: This occurs when the carbocation intermediate loses a proton. This pathway is favored in the absence of water.[1]

  • 1,3-Dioxane Formation: An excess of formaldehyde and lower reaction temperatures can lead to the formation of a 1,3-dioxane.[1][2]

To favor the formation of the desired 1,3-diol, ensure the presence of water in the reaction medium and maintain a reaction temperature above 70°C.[2] Using a 1:1 stoichiometry of the alkene to formaldehyde is also recommended to suppress dioxane formation.[2]

Q2: I am observing the formation of 4-chloro-substituted byproducts when using a Lewis acid like SnCl₄. How can this be avoided?

A2: The use of certain Lewis acids, such as stannic chloride (SnCl₄) or boron tribromide, in what is known as a halo-Prins reaction, can introduce a halogen as the nucleophile that combines with the carbocation intermediate.[1] To avoid chlorinated byproducts, it is advisable to use a protic acid like sulfuric acid in an aqueous medium.[1]

Q3: The yield of my Prins reaction is consistently low. What factors could be contributing to this?

A3: Low yields can result from several factors:

  • Suboptimal Temperature: Temperatures below 70°C may favor the formation of the 1,3-dioxane, which is a thermodynamic sink under these conditions.[2]

  • Incorrect Stoichiometry: An excess of formaldehyde can lead to the formation of the dioxane byproduct.[1]

  • Inadequate Acid Catalysis: Insufficient acid may lead to a slow and incomplete reaction. The concentration of the acid catalyst should be optimized.

  • Olefin Polymerization: Strong acidic conditions can sometimes lead to the polymerization of the starting alkene, which can be a competing side reaction.[4]

Route 2: Aldol Condensation of Heptanal with Formaldehyde, followed by Reduction

Q1: My initial aldol condensation step is producing a significant amount of a high molecular weight byproduct. What is this and how can I prevent it?

A1: The high molecular weight byproduct is likely the result of the self-condensation of heptanal.[5] In this side reaction, two molecules of heptanal react with each other instead of heptanal reacting with formaldehyde. To suppress the self-condensation of heptanal, it is crucial to control the addition of the reactants. A common strategy is to add the heptanal slowly to a mixture of the base and formaldehyde.[6]

Q2: The reduction of the intermediate β-hydroxy aldehyde is not going to completion, or I am seeing byproducts. What are the potential issues?

A2: The choice of reducing agent and reaction conditions are critical for the successful reduction of the β-hydroxy aldehyde to the 1,3-diol.

  • Incomplete Reduction: If using a mild reducing agent, the reaction may not go to completion. A stronger reducing agent like lithium aluminum hydride (LiAlH₄) can be used, but it is more hazardous and costly for large-scale synthesis. Sodium borohydride (NaBH₄) is a common alternative, but reaction conditions may need to be optimized.

  • Over-reduction/Side Reactions: Depending on the reducing agent and conditions, other functional groups could potentially be reduced, although this is less of a concern with aldehydes and ketones when using common hydride reagents. Dehydration of the β-hydroxy aldehyde to an α,β-unsaturated aldehyde can occur, especially under acidic conditions or at elevated temperatures, which would then be reduced to an allylic alcohol.[6]

Q3: I am having difficulty isolating the pure this compound. What purification strategies are recommended?

A3: this compound is a diol and as such, is relatively polar. Purification can typically be achieved by distillation under reduced pressure or by column chromatography on silica gel. The choice of method will depend on the scale of the reaction and the nature of the impurities.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in the Prins Reaction

Reaction ConditionPredominant ProductReference
Aqueous protic acid (e.g., H₂SO₄), T > 70°C1,3-Diol[1][2]
Anhydrous conditionsAllylic Alcohol[1]
Excess formaldehyde, T < 70°C1,3-Dioxane[1][2]
Lewis acid (e.g., SnCl₄)Halo-substituted alcohol[1]

Experimental Protocols

Key Experiment 1: Synthesis of this compound via Prins Reaction

Materials:

  • 1-Heptene

  • Paraformaldehyde

  • Sulfuric acid (concentrated)

  • Dioxane (solvent)

  • Water

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-heptene (1 equivalent) and paraformaldehyde (1.1 equivalents) in a 1:1 mixture of dioxane and water.

  • Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 90-100°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure this compound.

Key Experiment 2: Synthesis of this compound via Aldol Condensation and Reduction

Part A: Aldol Condensation Materials:

  • Heptanal

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, prepare a solution of sodium hydroxide (1.2 equivalents) in ethanol.

  • Add formaldehyde solution (1.5 equivalents) to the basic solution and cool the mixture in an ice bath.

  • Slowly add heptanal (1 equivalent) dropwise to the cooled mixture with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC or GC.

  • Neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 2-pentyl-3-hydroxypropanal. This intermediate can be used in the next step without further purification.

Part B: Reduction Materials:

  • Crude 2-pentyl-3-hydroxypropanal from Part A

  • Sodium borohydride (NaBH₄)

  • Methanol (solvent)

Procedure:

  • Dissolve the crude 2-pentyl-3-hydroxypropanal in methanol and cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude this compound.

  • Purify by vacuum distillation or column chromatography.

Mandatory Visualization

Prins_Reaction_Pathway Reactants 1-Heptene + Formaldehyde Intermediate Carbocation Intermediate Reactants->Intermediate H+ Product This compound Intermediate->Product + H2O Side_Product1 Allylic Alcohol Intermediate->Side_Product1 - H+ (anhydrous) Side_Product2 1,3-Dioxane Intermediate->Side_Product2 + Formaldehyde (excess CH2O, low T)

Caption: Prins Reaction pathway for this compound synthesis and major side products.

Aldol_Troubleshooting_Workflow Start Start Synthesis Aldol_Step Aldol Condensation: Heptanal + Formaldehyde Start->Aldol_Step Check_Aldol High MW Byproduct? Aldol_Step->Check_Aldol Self_Condensation Issue: Heptanal Self-Condensation Check_Aldol->Self_Condensation Yes Reduction_Step Reduction of β-hydroxy aldehyde Check_Aldol->Reduction_Step No Solution_Aldol Solution: Slow addition of Heptanal to Base/Formaldehyde mixture Self_Condensation->Solution_Aldol Solution_Aldol->Aldol_Step Retry Check_Reduction Incomplete Reaction or Byproducts? Reduction_Step->Check_Reduction Reduction_Issue Issue: Incomplete Reduction or Dehydration Check_Reduction->Reduction_Issue Yes Final_Product Pure this compound Check_Reduction->Final_Product No Solution_Reduction Solution: Optimize reducing agent, control temperature Reduction_Issue->Solution_Reduction Solution_Reduction->Reduction_Step Retry

Caption: Troubleshooting workflow for the Aldol Condensation-Reduction synthesis route.

References

troubleshooting stereoselectivity issues in asymmetric diol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and professionals in drug development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during asymmetric diol synthesis, with a primary focus on the widely used Sharpless Asymmetric Dihydroxylation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing low enantioselectivity in my asymmetric dihydroxylation reaction. What are the potential causes and how can I improve it?

Low enantioselectivity is a common issue that can often be resolved by carefully evaluating several key reaction parameters. The stereochemical outcome of the Sharpless Asymmetric Dihydroxylation is highly sensitive to the reaction conditions.

Potential Causes and Solutions:

  • Incorrect Chiral Ligand: The choice of the chiral ligand is the primary determinant of the product's stereochemistry. The two most common ligands, (DHQ)₂PHAL and (DHQD)₂PHAL, are pseudo-enantiomers and provide opposite enantiomers of the diol product.[1][2]

    • Solution: Ensure you are using the correct AD-mix for the desired enantiomer. AD-mix-α contains (DHQ)₂PHAL, while AD-mix-β contains (DHQD)₂PHAL.[1][3] Refer to the Sharpless mnemonic to predict the facial selectivity for your specific substrate.[1][4]

  • Suboptimal Reaction Temperature: Higher temperatures can significantly decrease enantioselectivity.[5]

    • Solution: Maintain a reaction temperature of 0 °C or lower. For particularly challenging substrates, running the reaction at a lower temperature (e.g., -20 °C or -78 °C) may improve the enantiomeric excess (% ee).

  • Inappropriate Solvent System: The standard solvent system for the Sharpless AD reaction is a 1:1 mixture of t-butanol and water. Deviations from this can impact the solubility of the reagents and the stability of the catalytic species, thereby affecting stereoselectivity.[6][7]

    • Solution: Use the recommended t-BuOH/H₂O (1:1) solvent system. Ensure all components of the AD-mix are fully dissolved before adding your substrate.[5]

  • Substrate-Specific Issues: The electronic and steric properties of the alkene substrate play a crucial role in determining the level of stereocontrol.[1][8][9] For example, cis-disubstituted alkenes are known to be more challenging substrates and often yield lower enantioselectivities compared to trans-disubstituted alkenes.[1][4]

    • Solution: For challenging substrates, consider modifying the substrate structure if possible. For allylic alcohols, the presence of the hydroxyl group can influence stereoselectivity.[10] It may be necessary to screen different ligands or additives to optimize the reaction for a specific substrate.

  • Secondary Catalytic Cycle: A secondary, less selective catalytic pathway can compete with the desired primary cycle, leading to a decrease in the overall enantioselectivity.[2] This is more likely to occur at higher substrate concentrations.

    • Solution: Use a higher molar concentration of the chiral ligand to suppress the secondary pathway.[2] Avoid excessively high concentrations of the alkene substrate.[3]

Q2: My reaction has stalled or is showing low conversion. What troubleshooting steps can I take?

A stalled reaction or low conversion can be frustrating. Here are several factors to investigate:

  • Inactive Catalyst or Reagents: The osmium tetroxide (or potassium osmate) and the co-oxidant are crucial for the catalytic cycle.

    • Solution: Use fresh osmium tetroxide or potassium osmate.[11] Ensure the co-oxidant (e.g., K₃[Fe(CN)₆] or NMO) is of high quality and has not degraded.[11]

  • Poor Solubility of AD-mix: If the components of the AD-mix are not properly dissolved, the reaction will not proceed efficiently.[5]

    • Solution: Stir the AD-mix in the t-butanol/water solvent system until a clear, biphasic solution is formed before adding the alkene. Gentle warming may aid dissolution, but the solution should be cooled to the target reaction temperature before adding the substrate.

  • Slow Hydrolysis of the Osmate Ester: The final step in the catalytic cycle is the hydrolysis of the osmate ester intermediate to release the diol product. For some substrates, this step can be slow.

    • Solution: The addition of a co-solvent and accelerator like methanesulfonamide (CH₃SO₂NH₂) can facilitate the hydrolysis of the osmate ester, particularly for non-terminal olefins.[11]

  • Improper pH: The Sharpless AD reaction proceeds more rapidly under slightly basic conditions. The AD-mix already contains K₂CO₃ to maintain an appropriate pH.

    • Solution: Ensure the AD-mix is fully dissolved to provide the necessary buffering capacity.[3]

Q3: I am observing the formation of side products. What are the likely side reactions and how can they be minimized?

The primary side reaction in asymmetric dihydroxylation is over-oxidation of the diol product.

  • Over-oxidation: The newly formed diol can be further oxidized, leading to the formation of α-hydroxy ketones or cleavage of the carbon-carbon bond to yield aldehydes or carboxylic acids.

    • Solution:

      • Monitor the reaction closely using TLC or GC and stop the reaction as soon as the starting material is consumed.

      • Use a quenching agent like sodium sulfite (Na₂SO₃) or sodium metabisulfite (Na₂S₂O₅) in the workup to destroy any excess oxidant.[11]

      • Avoid prolonged reaction times.

Data Presentation: Impact of Reaction Parameters on Enantioselectivity

The following table summarizes the typical effects of key reaction parameters on the enantiomeric excess (% ee) of the diol product in a Sharpless Asymmetric Dihydroxylation.

ParameterGeneral Effect on % eeNotes
Chiral Ligand Primary determinant of stereochemistry(DHQ)₂PHAL (in AD-mix-α) and (DHQD)₂PHAL (in AD-mix-β) provide opposite enantiomers. The choice is substrate-dependent.[1][2]
Temperature Lower temperature generally increases % eeReactions are typically run at 0 °C. Lowering the temperature to -20 °C or below can improve selectivity for challenging substrates.[5]
Solvent Significant impact on reaction rate and selectivityThe standard t-BuOH/H₂O (1:1) system is optimized for most substrates. Other solvent systems may be explored for specific cases but can negatively affect performance.[6][7]
Substrate Structure Strong influence on % eeTrans-disubstituted and monosubstituted alkenes generally give high % ee. Cis-disubstituted and terminal alkenes can be more challenging.[1][4] Electron-rich double bonds are more reactive.[1][2]
Ligand Concentration Higher concentration can improve % eeSuppresses the less selective secondary catalytic cycle, especially at higher substrate concentrations.[2][3]
Co-oxidant Can have a minor effectK₃[Fe(CN)₆] is the standard co-oxidant in AD-mix. NMO can also be used. The choice may slightly influence the reaction rate and selectivity.[3]

Experimental Protocols

General Protocol for Sharpless Asymmetric Dihydroxylation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alkene (1.0 mmol)

  • AD-mix-α or AD-mix-β (1.4 g per 1.0 mmol of alkene)

  • tert-Butanol (5 mL)

  • Water (5 mL)

  • Methanesulfonamide (CH₃SO₂NH₂) (optional, 1.0 mmol, 95 mg)

  • Sodium sulfite (Na₂SO₃) (1.5 g)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a round-bottom flask equipped with a magnetic stir bar, combine AD-mix-α or AD-mix-β (1.4 g) with a 1:1 mixture of tert-butanol (5 mL) and water (5 mL).

    • Stir the mixture vigorously at room temperature until the solids are dissolved, and two clear phases are observed.

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Methanesulfonamide (Optional):

    • If using methanesulfonamide, add it to the cooled reaction mixture and stir until it dissolves.[11]

  • Substrate Addition:

    • Add the alkene (1.0 mmol) to the cold, vigorously stirred reaction mixture.

  • Reaction Monitoring:

    • Stir the reaction vigorously at 0 °C (or the desired temperature). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Reaction Quench:

    • Once the starting material is consumed, add solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature.

  • Workup:

    • Add ethyl acetate to the reaction mixture.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude diol product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Stereoselectivity start Low Enantioselectivity Observed q1 Is the correct chiral ligand being used? start->q1 s1_yes Yes q1->s1_yes s1_no No q1->s1_no q2 Is the reaction temperature ≤ 0 °C? s1_yes->q2 Correct Ligand a1 Select the appropriate AD-mix (α or β) for the desired enantiomer. s1_no->a1 Incorrect Ligand s2_yes Yes q2->s2_yes s2_no No q2->s2_no q3 Is the standard t-BuOH/H₂O (1:1) solvent system being used? s2_yes->q3 Optimal Temperature a2 Lower the reaction temperature (e.g., to -20 °C). s2_no->a2 Temperature Too High s3_yes Yes q3->s3_yes s3_no No q3->s3_no q4 Is the substrate known to be challenging (e.g., cis-alkene)? s3_yes->q4 Standard Solvent a3 Use the recommended 1:1 t-BuOH/H₂O solvent system. s3_no->a3 Non-standard Solvent s4_yes Yes q4->s4_yes s4_no No q4->s4_no a4 Consider increasing ligand concentration or screening other reaction conditions. s4_yes->a4 Challenging Substrate end Re-evaluate experiment and consult literature for specific substrate. s4_no->end Other Factors

Caption: Troubleshooting workflow for low enantioselectivity.

Factors_Affecting_Stereoselectivity center Stereoselectivity (% ee) ligand Chiral Ligand ((DHQ)₂PHAL vs. (DHQD)₂PHAL) center->ligand temp Reaction Temperature center->temp solvent Solvent System center->solvent substrate Substrate Structure (Sterics & Electronics) center->substrate concentration Reagent Concentration center->concentration

Caption: Key factors influencing stereoselectivity.

Experimental_Workflow prep 1. Prepare Reaction Mixture (AD-mix in t-BuOH/H₂O) cool 2. Cool to 0 °C prep->cool add_alkene 3. Add Alkene Substrate cool->add_alkene react 4. Stir Vigorously & Monitor add_alkene->react quench 5. Quench with Na₂SO₃ react->quench workup 6. Extraction & Workup quench->workup purify 7. Purify Diol Product workup->purify

Caption: Sharpless Asymmetric Dihydroxylation workflow.

References

Technical Support Center: Synthesis of 2-Pentylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Pentylpropane-1,3-diol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve reaction yields and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly for the synthetic route involving the crossed aldol condensation of heptanal with formaldehyde, followed by reduction.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of the Aldol Adduct 1. Self-condensation of Heptanal: The enolizable heptanal can react with itself, reducing the yield of the desired crossed aldol product.[1] 2. Cannizzaro Reaction: Under strongly basic conditions, formaldehyde can undergo a Cannizzaro reaction, leading to formate and methanol. Heptanal can also participate in a crossed Cannizzaro reaction.[2][3][4] 3. Tishchenko Reaction: Base-catalyzed disproportionation of the intermediate aldol adduct can form a monoester, reducing the diol yield. 4. Incomplete Reaction: Insufficient reaction time, temperature, or catalyst concentration.1. Control Aldehyde Addition: Add heptanal slowly to a mixture of formaldehyde and the base. This maintains a low concentration of heptanal, minimizing self-condensation.[5] 2. Optimize Base and Temperature: Use a milder base (e.g., K₂CO₃, triethylamine) instead of strong bases like NaOH or KOH to disfavor the Cannizzaro reaction. Maintain a controlled, lower reaction temperature. 3. Use a Stoichiometric Amount of Reducing Agent: Ensure complete reduction of the intermediate to the diol. 4. Reaction Monitoring: Monitor the reaction progress using TLC or GC to determine the optimal reaction time. A systematic optimization of temperature and catalyst loading may be necessary.
Formation of Multiple Byproducts 1. Self-Aldol Product of Heptanal: As mentioned, heptanal can self-condense to form 2-pentyl-3-hydroxy-2-nonenal.[1] 2. Products from Multiple Aldol Additions: The initial aldol adduct can potentially react with more formaldehyde. 3. Cannizzaro/Tishchenko Products: As described above.[6]1. Slow Addition and Controlled Stoichiometry: The slow addition of heptanal is crucial. Use a slight excess of formaldehyde to favor the crossed aldol reaction. 2. Molar Ratio Control: Carefully control the stoichiometry of the reactants. 3. Choice of Base and Solvent: A non-hydroxylic solvent might suppress the Tishchenko reaction.
Difficult Purification of the Diol 1. High Polarity and Water Solubility: The diol's hydroxyl groups make it polar and potentially water-soluble, complicating extraction. 2. Oily Product: The product may not crystallize easily, making purification by recrystallization challenging. 3. Close Boiling Points of Byproducts: Byproducts may have boiling points close to the desired diol, hindering purification by distillation.1. Solvent Extraction: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and methanol. Saturating the aqueous layer with salt (brining out) can improve extraction efficiency. 2. Column Chromatography: Purification via column chromatography on silica gel is a common and effective method for polar compounds. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is recommended. 3. Distillation Under Reduced Pressure: For larger scales, fractional distillation under high vacuum can be effective if the boiling points of the components are sufficiently different.
Incomplete Reduction of the Aldol Adduct 1. Inactive or Insufficient Reducing Agent: The reducing agent (e.g., NaBH₄) may have degraded, or an insufficient amount was used. 2. Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time too short.1. Use Fresh Reducing Agent: Ensure the sodium borohydride is fresh and active. Use a stoichiometric excess to ensure complete reduction. 2. Optimize Reduction Conditions: Conduct the reduction at an appropriate temperature (e.g., 0 °C to room temperature) and monitor for completion by TLC or GC.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method is the base-catalyzed crossed aldol condensation of heptanal with formaldehyde, followed by the reduction of the resulting β-hydroxy aldehyde. Heptanal can be sourced commercially or synthesized via the hydroformylation of 1-heptene.

Q2: Why is the slow addition of heptanal important in the crossed aldol condensation step?

A2: Heptanal has α-hydrogens and can therefore form an enolate and undergo self-condensation. Formaldehyde lacks α-hydrogens and cannot form an enolate. By adding heptanal slowly to a mixture of formaldehyde and base, the concentration of the heptanal enolate is kept low, which significantly favors the reaction with the more electrophilic formaldehyde over self-condensation.[5]

Q3: What are the key side reactions to consider, and how can they be minimized?

A3: The primary side reactions are the self-condensation of heptanal, the Cannizzaro reaction of formaldehyde (and a crossed Cannizzaro with heptanal), and the Tishchenko reaction. To minimize these:

  • Self-condensation: Slow addition of heptanal.

  • Cannizzaro reaction: Use a milder base and controlled temperature. Formaldehyde is more reactive than other aldehydes in the Cannizzaro reaction, so in a crossed reaction, it is preferentially oxidized, which can be used to an advantage if the other aldehyde is the desired alcohol product.[2][3]

  • Tishchenko reaction: Can be minimized by controlling the base concentration and temperature.

Q4: What are the best practices for purifying this compound?

A4: Due to its polarity, column chromatography on silica gel is a highly effective method for purification on a lab scale. For industrial scales, fractional distillation under high vacuum is a viable option. Solvent extraction from the aqueous reaction mixture should be performed with a moderately polar organic solvent.

Q5: Which reducing agents are suitable for the reduction of the intermediate aldol adduct?

A5: Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation due to its selectivity for aldehydes and ketones. Other reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, but NaBH₄ is generally preferred due to its milder nature and easier handling. Catalytic hydrogenation is another possibility.

Experimental Protocols

Synthesis of 2-Pentyl-2-(hydroxymethyl)propanal via Crossed Aldol Condensation
  • To a stirred solution of formaldehyde (37 wt. % in H₂O, 2.5 equivalents) and potassium carbonate (1.5 equivalents) in a 1:1 mixture of water and THF at 10-15 °C, slowly add heptanal (1.0 equivalent) over a period of 2-3 hours.

  • Maintain the reaction temperature below 20 °C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or GC until the heptanal is consumed.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-pentyl-2-(hydroxymethyl)propanal.

Reduction of 2-Pentyl-2-(hydroxymethyl)propanal to this compound
  • Dissolve the crude 2-pentyl-2-(hydroxymethyl)propanal in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or GC for the disappearance of the aldehyde.

  • Quench the reaction by the slow addition of water, followed by acidification with 1 M HCl to a pH of ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Data Presentation

Synthetic Step Reactants Catalyst/Reagent Solvent Typical Yield Key Parameters to Control
Hydroformylation 1-Heptene, CO, H₂Rhodium-based catalystToluene or other non-polar solvents>90% (for heptanal)Pressure, Temperature, Catalyst Loading
Crossed Aldol Condensation Heptanal, FormaldehydeK₂CO₃ or other mild baseWater/THF60-80%Temperature, Rate of Heptanal Addition, Stoichiometry
Reduction 2-Pentyl-2-(hydroxymethyl)propanalSodium BorohydrideMethanol>90%Temperature, Purity of Aldol Adduct

Note: The yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale.

Visualizations

experimental_workflow cluster_hydroformylation Step 1: Hydroformylation cluster_aldol Step 2: Crossed Aldol Condensation cluster_reduction Step 3: Reduction Heptene 1-Heptene Hydroformylation Hydroformylation (Rh catalyst) Heptene->Hydroformylation CO_H2 CO / H₂ CO_H2->Hydroformylation Heptanal Heptanal Hydroformylation->Heptanal Aldol Crossed Aldol Condensation Heptanal->Aldol Formaldehyde Formaldehyde Formaldehyde->Aldol Base Base (e.g., K₂CO₃) Base->Aldol Aldol_Adduct 2-Pentyl-2-(hydroxymethyl)propanal Aldol->Aldol_Adduct Reduction Reduction Aldol_Adduct->Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthetic workflow for this compound.

troubleshooting_guide cluster_aldol_issues Aldol Step Issues cluster_reduction_issues Reduction Step Issues Start Low Yield or Impure Product Check_Aldol Analyze Aldol Step Products (TLC, GC-MS) Start->Check_Aldol Check_Reduction Analyze Reduction Step Products (TLC, GC-MS) Start->Check_Reduction Self_Condensation High Heptanal Self-Condensation? Check_Aldol->Self_Condensation Cannizzaro Evidence of Cannizzaro/Tishchenko? Check_Aldol->Cannizzaro Incomplete_Reduction Aldol Adduct Remaining? Check_Reduction->Incomplete_Reduction Slow_Addition Decrease Heptanal Addition Rate Self_Condensation->Slow_Addition Yes Change_Base Use Milder Base, Lower Temperature Cannizzaro->Change_Base Yes Fresh_Reagent Use Fresh NaBH₄, Increase Equivalents Incomplete_Reduction->Fresh_Reagent Yes

Caption: Troubleshooting decision tree for synthesis.

References

Technical Support Center: Purification of 2-Substituted 1,3-Diols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-substituted 1,3-diols.

Purification Strategy Overview

A general workflow for the purification of 2-substituted 1,3-diols is outlined below. The process typically begins with an initial workup to remove bulk impurities, followed by one or more chromatographic or crystallization steps to achieve high purity.

G start Crude Reaction Mixture workup Aqueous Workup / Liquid-Liquid Extraction start->workup Quench Reaction & Initial Separation concentration Solvent Removal (Rotary Evaporation) workup->concentration crude_product Crude Diol Product concentration->crude_product chromatography Column Chromatography crude_product->chromatography Broad Spectrum Purification recrystallization Recrystallization crude_product->recrystallization For Crystalline Solids chromatography->recrystallization Further Polishing pure_product Pure 2-Substituted 1,3-Diol chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (NMR, HPLC, etc.) pure_product->analysis

Caption: General experimental workflow for the purification of 2-substituted 1,3-diols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 2-substituted 1,3-diols?

A1: Impurities are typically related to the synthetic route used. Common sources include:

  • Unreacted Starting Materials: Aldehydes, ketones, or other precursors used in excess.

  • Reagents and Catalysts: Acidic or basic catalysts, reducing agents (e.g., borohydride salts), and their byproducts.

  • Side-Products: Self-condensation products of the starting materials, over-reduction products, or dimeric 1,3-diol impurities, which can be particularly challenging to remove.[1]

  • Solvents: Residual solvents from the reaction or workup.

Q2: How do I choose the best purification method for my 2-substituted 1,3-diol?

A2: The choice depends on the nature of your diol and the impurities present. Use the following decision tree to guide your selection.

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guides

Liquid-Liquid Extraction

Q3: I'm performing an aqueous workup, but an emulsion has formed between the organic and aqueous layers. How can I resolve this?

A3: Emulsions are common when dealing with polar molecules that can act as surfactants. Here are several techniques to try:

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period (10-20 minutes).

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.[2]

  • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

  • Filtration: Pass the emulsified layer through a pad of celite or glass wool.

  • Solvent Addition: Add a small amount of the organic solvent used for the extraction to decrease the viscosity of the organic phase.

Recrystallization

Q4: My 2-substituted 1,3-diol is not crystallizing from solution, or it is "oiling out." What should I do?

A4: This is a common issue, especially for compounds with low melting points or when impurities are present.[3]

  • Oiling Out: This occurs when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this, add more hot solvent to redissolve the oil, then allow the solution to cool much more slowly. Insulating the flask can promote slow cooling.[4]

  • Failure to Crystallize: If no crystals form upon cooling, the solution may be supersaturated or not saturated enough.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a "seed" crystal of your compound.[5]

    • Concentrate the Solution: If the solution is not saturated, remove some of the solvent using a rotary evaporator or a gentle stream of nitrogen and attempt to cool again.[4]

    • Change Solvent System: Your chosen solvent may be too good a solvent. Consider a two-solvent system where the diol is soluble in a "good" solvent and insoluble in a "poor" solvent.[6]

Solvent System Polarity Typical Use Case for 1,3-Diols
Ethyl Acetate / HexanesMedium / LowGood for diols of moderate polarity.
Acetone / HexanesMedium / LowSimilar to Ethyl Acetate/Hexanes, can be very effective.[6]
Ethanol / WaterHigh / HighSuitable for highly polar diols.
TolueneLowCan be effective for less polar diols or when other systems fail.[7]

Q5: I have a dimeric 1,3-diol impurity that co-crystallizes with my desired product. Standard recrystallization is not working. How can I remove it?

A5: This is a challenging separation. A chemoselective approach using phenylboronic acid (PBA) can be highly effective. The PBA selectively forms a stable cyclic boronate ester with the 1,3-diol impurity, altering its physical properties and allowing for separation.

G start Crude Product (Desired Tertiary Alcohol + Dimeric 1,3-Diol Impurity) add_pba Dissolve in suitable solvent. Add Phenylboronic Acid (PBA). start->add_pba reaction Selective Reaction: 1,3-Diol Impurity + PBA -> Cyclic Boronate Ester add_pba->reaction recrystallize Recrystallize Mixture add_pba->recrystallize ester_impurity Boronate Ester Impurity (Increased polarity/bulk) reaction->ester_impurity solution Boronate Ester remains in solution ester_impurity->solution crystals Pure Tertiary Alcohol Crystals recrystallize->crystals recrystallize->solution

Caption: Logic for the chemoselective removal of 1,3-diol impurities.
Column Chromatography

Q6: My 2-substituted 1,3-diol is very polar and either doesn't move from the baseline (streaks) or elutes too quickly with the solvent front. How can I improve my column chromatography separation?

A6: Separating highly polar compounds like diols on standard silica gel can be challenging.[8] Here are some strategies:

  • Solvent System Modification:

    • Increase Polarity Gradually: Use a gradient elution, starting with a less polar solvent system and gradually increasing the proportion of the more polar solvent (e.g., methanol or ethanol).[9]

    • Add an Additive: For acidic or basic diols, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve peak shape and reduce streaking.

  • Change the Stationary Phase:

    • Reversed-Phase Chromatography: Use a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is often effective for polar analytes.

    • Diol-Bonded Silica: A diol-functionalized stationary phase can offer different selectivity for polar compounds and is an excellent alternative for separating diols.[10][11]

  • Sample Loading: Ensure the sample is dissolved in a minimal amount of solvent and is loaded onto the column in a narrow band. Overloading the column can lead to poor separation.

Stationary Phase Mobile Phase Polarity Best For... Purity Achieved (Typical)
Silica GelStart Low, IncreaseGeneral purpose, good for moderately polar diols.>95%
Alumina (Neutral)Low to MediumLess acidic than silica, good for sensitive compounds.>95%
Reversed-Phase (C18)High to MediumHighly polar diols that are poorly retained on silica.>98%
Diol-Bonded SilicaMedium to HighProvides alternative selectivity for separating diols.[10]>98%

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction for Workup

This protocol is for the initial purification of a diol from an aqueous reaction mixture.

  • Quenching: Quench the reaction mixture by slowly adding it to a beaker of water or a saturated aqueous solution (e.g., NH₄Cl).

  • Transfer: Transfer the quenched mixture to a separatory funnel.

  • Extraction: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be roughly equal to the aqueous volume.

  • Mixing: Stopper the funnel, invert it, and vent to release pressure. Shake vigorously for 30-60 seconds, venting periodically.[2]

  • Separation: Allow the layers to separate completely. Drain the lower layer. If the organic layer is on top, drain the aqueous layer and then pour the organic layer out through the top of the funnel.

  • Repeat: Repeat the extraction of the aqueous layer two more times with fresh organic solvent.

  • Combine & Wash: Combine all organic extracts and wash with brine to remove residual water.

  • Drying & Concentration: Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Protocol 2: Chemoselective Removal of 1,3-Diol Impurities via Recrystallization

This protocol is adapted for cases where dimeric 1,3-diol impurities co-crystallize with a desired tertiary alcohol product.

  • Dissolution: In a flask, dissolve the crude product containing the desired tertiary alcohol and the 1,3-diol impurity in a suitable recrystallization solvent (e.g., toluene, heptane) at an elevated temperature.

  • Add Phenylboronic Acid: Add phenylboronic acid (PBA) to the hot solution (approximately 1.0-1.2 equivalents relative to the estimated amount of diol impurity).

  • Ester Formation: The PBA will react with the 1,3-diol impurity to form a cyclic boronate ester. This new compound will have different solubility properties.[12][13]

  • Cooling & Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization of the desired tertiary alcohol.

  • Filtration: Collect the crystals of the pure tertiary alcohol by vacuum filtration. The more polar boronate ester of the impurity should remain in the filtrate.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual filtrate.

  • Drying: Dry the purified crystals under vacuum.

References

Technical Support Center: Stability and Degradation Studies of 2-Pentylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they necessary for a compound like 2-Pentylpropane-1,3-diol?

A1: Forced degradation studies, also known as stress testing, are a critical component of pharmaceutical development.[1][2][3] They involve intentionally subjecting a drug substance, such as this compound, to conditions more severe than accelerated stability testing.[2][3] The primary purposes of these studies are to:

  • Identify potential degradation products.[1]

  • Elucidate the degradation pathways of the molecule.[2][3]

  • Assess the intrinsic stability of the drug substance.[2][3]

  • Develop and validate stability-indicating analytical methods that can accurately measure the active ingredient and its degradation products.[2][4]

Q2: At what stage of drug development should forced degradation studies for this compound be performed?

A2: According to FDA guidance, forced degradation studies are typically performed during Phase III of the regulatory submission process.[5] However, it is highly encouraged to start these studies earlier, before Phase II, to provide timely recommendations for improvements in the manufacturing process and to ensure the selection of appropriate stability-indicating analytical methods.[6]

Q3: What are the typical stress conditions applied in forced degradation studies for a diol compound?

A3: The ICH guidelines recommend subjecting the drug substance to a variety of stress conditions to understand its degradation profile.[2][3][7] For a diol like this compound, these would typically include:

  • Acid Hydrolysis: Treatment with an acid (e.g., HCl) at elevated temperatures.[5][7]

  • Base Hydrolysis: Treatment with a base (e.g., NaOH) at elevated temperatures.[5][7]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide.[3][5][7]

  • Thermal Degradation: Heating the solid drug substance at various temperatures.[5][7]

  • Photostability: Exposing the drug substance to a combination of UV and visible light.[2][5][7]

Q4: What is the acceptable level of degradation in a forced degradation study?

A4: The goal of forced degradation is to achieve a target degradation of approximately 5-20%.[5][7] Degradation of more than 20% is generally considered excessive and may not be representative of real-world stability issues.[5]

Troubleshooting Guide

Issue 1: No degradation is observed under initial stress conditions.

  • Possible Cause: The stress conditions are not harsh enough. Diols can be relatively stable compounds.

  • Troubleshooting Steps:

    • Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent).

    • Increase the temperature of the study. For chemical degradation, if no degradation is seen at room temperature, it can be increased to 50-60°C.[5]

    • Extend the duration of the stress exposure.

    • For photostability, ensure exposure to a minimum of 1.2 million lux hours and 200 watt-hours per square meter.[2]

Issue 2: The mass balance in the analytical results is not within the acceptable range (typically 97-104%).

  • Possible Cause:

    • Some degradation products are not being detected by the analytical method (e.g., they are volatile or do not have a chromophore for UV detection).

    • The response factors of the degradation products are significantly different from the parent compound.

    • The degradation products are retained on the analytical column.

  • Troubleshooting Steps:

    • Use a universal detection method like mass spectrometry (MS) or charged aerosol detection (CAD) in addition to UV detection.

    • Analyze the headspace of the sample for volatile degradation products using gas chromatography (GC).

    • Investigate the response factors of the major degradants.

    • Modify the chromatographic conditions (e.g., gradient, mobile phase) to ensure all components are eluted from the column.

Issue 3: Degradation products are co-eluting with the main peak of this compound.

  • Possible Cause: The analytical method lacks sufficient specificity.

  • Troubleshooting Steps:

    • Optimize the HPLC method by changing the column chemistry (e.g., C18, phenyl-hexyl), mobile phase pH, or organic modifier.

    • Adjust the gradient slope to improve the resolution between the main peak and the impurity.

    • Employ a different analytical technique, such as ultra-performance liquid chromatography (UPLC), for better separation efficiency.

Experimental Protocols

General Protocol for Forced Degradation of this compound

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the solution at 60°C for 24 hours.

    • Neutralize the solution with an equivalent amount of 0.1 N NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize the solution with an equivalent amount of 0.1 N HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.

    • After exposure, dissolve the sample in a suitable solvent to achieve a concentration of approximately 1 mg/mL and then dilute to 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • After exposure, dissolve the sample in a suitable solvent to achieve a concentration of approximately 1 mg/mL and then dilute to 100 µg/mL with the mobile phase.

3. Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

Stress Condition% Assay of this compoundNumber of Degradation Products% of Major Degradant (RT)Mass Balance (%)
0.1 N HCl, 60°C, 24h92.523.2 (5.8 min)99.2
0.1 N NaOH, RT, 24h95.112.1 (4.5 min)100.5
3% H₂O₂, RT, 24h88.735.6 (7.2 min)98.9
Thermal, 80°C, 48h98.210.9 (6.1 min)101.1
Photolytic96.821.5 (8.3 min)99.7

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) stock->acid base Base Hydrolysis (e.g., 0.1N NaOH, RT) stock->base oxidation Oxidation (e.g., 3% H2O2, RT) stock->oxidation thermal Thermal (e.g., 80°C, solid) stock->thermal photo Photolytic (UV/Vis Light) stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize Dilute thermal->neutralize Dissolve & Dilute photo->neutralize Dissolve & Dilute hplc Analyze by Stability-Indicating HPLC-UV/MS neutralize->hplc data Data Evaluation: - Assay - Impurity Profile - Mass Balance hplc->data

Caption: General experimental workflow for forced degradation studies.

Degradation_Pathways cluster_products Potential Degradation Products parent This compound oxidized Oxidized Products (Aldehydes, Ketones, Carboxylic Acids) parent->oxidized Oxidation (H₂O₂) dehydrated Dehydration Products (Unsaturated Diols, Cyclic Ethers) parent->dehydrated Acid/Base Catalysis or Heat fragmented Smaller Chain Fragments parent->fragmented Harsh Acidic/Basic or High Thermal Stress

Caption: Potential degradation pathways for a diol compound.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions Involving Branched Diols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with sterically hindered branched diols.

Troubleshooting Guide

This guide is designed to help you diagnose and solve common issues that arise from steric hindrance in reactions with branched diols.

Problem: Low or No Reaction Yield

You've set up your reaction (e.g., acylation, etherification, Mitsunobu) with a branched diol, but analysis shows a large amount of unreacted starting material.

Potential Cause Suggested Solution & Rationale
Insufficient Reactivity 1. Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Monitor closely for side reactions or decomposition.[1] 2. Use a More Reactive Reagent: Switch to a more electrophilic or nucleophilic partner. For example, in acylations, an acyl chloride is generally more reactive than the corresponding anhydride.[2][3] 3. Employ a Catalyst: Introduce a catalyst known to be effective for hindered substrates. For instance, 4-(dimethylamino)pyridine (DMAP) or 1-methylimidazole can significantly accelerate acylation reactions.[4][5][6]
Poor Reagent Accessibility 1. Change the Solvent: A more polar, aprotic solvent (e.g., DMF, DMSO) can enhance the nucleophilicity of your reagent and may help stabilize the transition state, favoring the SN2 pathway.[1][7] 2. Extend Reaction Time: Sterically hindered reactions are often slow. Allow the reaction to proceed for a longer duration before concluding it has failed.[8]
Reagent Degradation/Inactivation 1. Check Reagent Purity and Dryness: This is especially critical for moisture-sensitive reactions like the Mitsunobu reaction. Ensure solvents are anhydrous and reagents are pure.[8]
Problem: Poor Regioselectivity

The reaction proceeds, but the functional group is added to the wrong hydroxyl group on the diol, or you get a mixture of products.

Potential Cause Suggested Solution & Rationale
Similar Reactivity of Hydroxyl Groups 1. Use a Protecting Group Strategy: Temporarily block the more reactive (or less hindered) hydroxyl group to direct the reaction to the desired site. The protecting group can be removed in a subsequent step. Common choices for diols include acetals (isopropylidene, benzylidene) or silyl ethers.[9][10][11] 2. Employ a Site-Selective Catalyst: Organocatalysts, such as diarylborinic acids, can form reversible covalent complexes with diols, selectively activating one hydroxyl group over another based on its stereoelectronic environment.[12][13][14] This allows for highly regioselective mono-functionalization.
Steric Influence of Reagent 1. Modify Reagent Size: Using a bulkier reagent can sometimes favor reaction at the less sterically hindered hydroxyl group. Conversely, a smaller reagent may be able to access a more hindered site.[15]
Chelation Effects 1. Alter Solvent or Additives: In reactions involving metal catalysts or reagents, chelation between the diol and the metal can dictate regioselectivity. Using a coordinating solvent or a different metal salt can disrupt this chelation, altering the reaction's outcome.[16]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst for acylating a sterically hindered secondary or tertiary alcohol in a branched diol?

A1: 4-(Dimethylamino)pyridine (DMAP) is widely regarded as one of the most effective and versatile nucleophilic catalysts for the acylation of sterically hindered alcohols.[4][17] It operates by reacting with an acid anhydride or acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the hindered alcohol.[4][5] For particularly stubborn acylations, catalysts like Bi(OTf)₃ have also shown exceptional power.[18]

Q2: My Mitsunobu reaction with a branched secondary diol is failing or giving low yields. What should I try?

A2: The Mitsunobu reaction is notoriously sensitive to steric hindrance.[19] Here are key optimization strategies:

  • Change the Acidic Nucleophile: Standard benzoic acid can be ineffective. Using a more acidic nucleophile, such as 4-nitrobenzoic acid, often results in significantly improved yields for hindered alcohols.[8]

  • Increase Reagent Concentration: For sluggish reactions, using a higher concentration of triphenylphosphine (PPh₃) and the azodicarboxylate (e.g., DEAD or DIAD) can help drive the reaction forward.[20]

  • Optimize Reagent Addition Order: Pre-forming the betaine by mixing PPh₃ and the azodicarboxylate at a low temperature before adding the alcohol can sometimes improve results.[21]

  • Solvent and Temperature: Anhydrous THF is a commonly used solvent.[8] If the reaction is slow at room temperature, gentle heating (e.g., 40°C) may be beneficial after the initial addition.[8]

Q3: When is it better to use a protecting group strategy versus finding a selective catalyst?

A3: The choice depends on the complexity of your substrate and the desired transformation.

  • Use a Protecting Group Strategy when:

    • You need to perform multiple, different transformations on the various hydroxyl groups. Orthogonal protecting groups allow for selective deprotection and reaction at specific sites.[11]

    • A highly selective catalyst for your specific diol and reaction type is not available or is prohibitively expensive.

    • The hydroxyl groups have very similar steric and electronic environments, making catalytic differentiation difficult.

  • Opt for a Selective Catalyst when:

    • You only need to mono-functionalize the diol in a single step, making the route more efficient (fewer steps).

    • Catalysts like borinic acids are available that show high, predictable regioselectivity for your diol type (e.g., cis-1,2-diols).[12][14][22]

    • You want to avoid the additional steps of protection and deprotection, which can lower the overall yield.

Q4: How does solvent choice impact reactions at a sterically hindered center?

A4: Solvent plays a crucial role, particularly in nucleophilic substitution (SN2) reactions, which are common for functionalizing alcohols.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are generally preferred for SN2 reactions. They can dissolve ionic reagents but do not form a strong "solvent cage" around the nucleophile through hydrogen bonding. This leaves the nucleophile "naked" and more reactive, helping it to attack a crowded electrophilic center.[7][23][24]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can solvate and stabilize the nucleophile through hydrogen bonding, reducing its reactivity and slowing down SN2 reactions.[7] They are generally avoided when trying to overcome steric hindrance in a substitution reaction.

Q5: I need to synthesize a sterically hindered ether from a branched diol. Is the Williamson ether synthesis a good option?

A5: The Williamson ether synthesis, which proceeds via an SN2 mechanism, is often a poor choice for hindered substrates.[25] If the electrophile is a secondary or tertiary alkyl halide, the strong base used to deprotonate the diol (forming the alkoxide) will favor an E2 elimination pathway, leading to an alkene byproduct instead of the desired ether.[25]

  • Better Alternatives for Hindered Ethers:

    • Mitsunobu Reaction: This can be an effective alternative for creating hindered ethers, although it may require optimization as described in Q2.[19][25]

    • Acid-Catalyzed Methods: For synthesizing ethers from tertiary alcohols, acid-catalyzed dehydration or the addition of an alcohol to an alkene can be effective, as these proceed through a more stable tertiary carbocation (SN1 mechanism).[25]

    • Electrochemical Methods: Newer methods using electrochemical oxidation to generate carbocations from carboxylic acids under mild, non-acidic conditions are emerging as a powerful way to synthesize highly hindered ethers.[26][27]

Data Presentation & Experimental Protocols

Data Summary
Table 1: Comparison of Catalysts and Reagents for Acylation of a Hindered Diol

This table summarizes the effect of different catalysts and acylating agents on reaction time and selectivity, demonstrating how reagent choice can overcome steric effects. Data is conceptualized from findings in cited literature.[2]

Diol SubstrateAcylating AgentCatalyst (mol%)SolventTime for 50% ConversionProduct Ratio (Apolar:Polar Site)
Model Amphiphilic DiolButyric AnhydrideNoneBenzene12 h~1.5 : 1
Model Amphiphilic DiolButyric AnhydrideG2(Im,OC₅) (5%)Benzene~1.5 h~2.3 : 1
Model Amphiphilic DiolButyryl ChlorideNoneBenzene~11 min~1.8 : 1
Model Amphiphilic DiolButyryl ChlorideG2(Im,OC₅) (5%)Benzene~8 min~2.6 : 1
Key Experimental Protocols
Protocol 1: General Procedure for DMAP-Catalyzed Acylation of a Hindered Diol

This protocol describes a general method for acylating a sterically hindered hydroxyl group using acetic anhydride as the acylating agent and DMAP as a catalyst.

Materials:

  • Branched Diol (1.0 eq.)

  • Acetic Anhydride (1.5 eq.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

  • Triethylamine (Et₃N) (2.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the branched diol (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (2.0 eq.) and DMAP (0.1 eq.) to the solution and stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Add acetic anhydride (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). For highly hindered diols, this may take several hours to overnight.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Modified Mitsunobu Reaction for a Sterically Hindered Diol

This protocol is adapted for the inversion of a hindered secondary alcohol using a more acidic nucleophile to improve reaction success.[8]

Materials:

  • Hindered Diol (1.0 eq.)

  • 4-Nitrobenzoic acid (1.5 - 2.0 eq.)

  • Triphenylphosphine (PPh₃) (1.5 - 2.0 eq.)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 - 2.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Hexanes

Procedure:

  • Charge a flame-dried flask with the hindered diol (1.0 eq.), 4-nitrobenzoic acid, and PPh₃.

  • Add anhydrous THF and stir to dissolve/suspend the solids.

  • Cool the flask in an ice bath to <10 °C.

  • Add the azodicarboxylate (DEAD or DIAD) dropwise, ensuring the internal temperature remains below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Gentle heating (e.g., 40 °C) can be applied if the reaction is sluggish.[8]

  • Monitor the reaction by TLC or LC-MS for the consumption of the starting alcohol.

  • Once complete, concentrate the reaction mixture under high vacuum to remove all THF. This step is critical.[8]

  • Suspend the resulting residue in diethyl ether and sonicate or stir vigorously to precipitate the triphenylphosphine oxide and reduced azodicarboxylate byproducts.

  • Filter the mixture, washing the solid with cold ether.

  • Concentrate the filtrate and purify by column chromatography. The resulting ester can then be hydrolyzed under basic conditions (e.g., K₂CO₃ in methanol) to yield the inverted alcohol.

Visualizations

G cluster_legend Legend k_start Start/Problem k_decision Decision Point k_action Action/Strategy k_outcome Outcome start Problem: Low Yield or Poor Selectivity with Branched Diol d1 Is the reaction kinetically slow? start->d1 d2 Is regioselectivity the main issue? d1->d2 No a1 Increase Temperature Use Stronger Catalyst (e.g., DMAP) Extend Reaction Time d1->a1 Yes d3 Are standard conditions failing completely? d2->d3 No a3 Employ Site-Selective Catalyst (e.g., Borinic Acid) d2->a3 Yes a4 Implement Protecting Group Strategy d2->a4 Yes, or if multiple steps are needed a2 Use a More Reactive Reagent (e.g., Acyl Chloride > Anhydride) d3->a2 Yes a5 Change Solvent (e.g., to Polar Aprotic) d3->a5 Yes o3 Reaction Proceeds d3->o3 No, re-evaluate overall approach o1 Improved Reaction Rate and Yield a1->o1 a2->o3 o2 Improved Regioselectivity a3->o2 a4->o2 a5->o3 G cluster_workflow Protecting Group Strategy Workflow start Start: Branched Diol Substrate p1 Step 1: Selective Protection Protect the more accessible -OH group (e.g., form a silyl ether or acetal) start->p1 Protect p2 Step 2: Reaction Perform desired reaction on the remaining free -OH group p1->p2 React p3 Step 3: Deprotection Selectively remove the protecting group under specific conditions p2->p3 Deprotect end Final Product: Regioselectively Functionalized Diol p3->end

References

scale-up considerations for the industrial production of 2-Pentylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up and industrial production of 2-Pentylpropane-1,3-diol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a diol that, like other 1,3-diols, has potential applications as a building block in the synthesis of various organic compounds. Its properties make it a candidate for use in the production of polymers, such as polyesters and polyurethanes, as well as in the formulation of cosmetics, lubricants, and as an intermediate in the pharmaceutical industry.[1][2]

Q2: What is the primary synthesis route for the industrial production of this compound?

A2: The most common and industrially viable synthesis route is a two-step process. It begins with a crossed aldol condensation of heptanal with formaldehyde to form the intermediate, 2-pentyl-3-hydroxypropanal. This is followed by the hydrogenation of this intermediate to yield this compound. Aldol condensations are a fundamental carbon-carbon bond-forming reaction in organic synthesis.[3]

Q3: What are the critical scale-up considerations for this manufacturing process?

A3: Key scale-up considerations include:

  • Reaction Heat Management: The aldol condensation is an exothermic reaction, and efficient heat removal is crucial to prevent side reactions and ensure product selectivity.

  • Byproduct Formation: Minimizing the formation of byproducts from side reactions like the Cannizzaro reaction and self-condensation of heptanal is critical for achieving high yield and purity.[4][5]

  • Catalyst Selection and Handling: The choice of catalyst for both the aldol condensation and hydrogenation steps significantly impacts reaction rate and selectivity. For large-scale production, catalyst recovery and reuse are important economic factors.

  • Downstream Purification: The separation and purification of the final product from the reaction mixture can be a significant portion of the total production cost.[6] Efficient purification methods, such as vacuum distillation, are necessary to achieve the desired product purity.

Experimental Protocols

Protocol 1: Synthesis of 2-Pentyl-3-hydroxypropanal via Crossed Aldol Condensation

Materials:

  • Heptanal

  • Formaldehyde (37% solution in water)

  • Sodium Hydroxide (NaOH)

  • Toluene

  • Deionized Water

  • Hydrochloric Acid (HCl)

Procedure:

  • In a temperature-controlled reactor, prepare a solution of formaldehyde and a catalytic amount of sodium hydroxide in water.

  • Cool the mixture to the desired reaction temperature (see Table 1).

  • Slowly add heptanal to the reactor while maintaining vigorous stirring to ensure proper mixing. The slow addition helps to minimize the self-condensation of heptanal.[5]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., GC, HPLC).

  • Once the reaction is complete, quench the reaction by neutralizing the base catalyst with hydrochloric acid.[5]

  • Separate the organic layer containing the product from the aqueous layer.

  • Wash the organic layer with deionized water to remove any remaining salts.

  • The resulting toluene solution containing 2-pentyl-3-hydroxypropanal can be used directly in the next step or concentrated under reduced pressure.

Protocol 2: Hydrogenation of 2-Pentyl-3-hydroxypropanal

Materials:

  • Solution of 2-Pentyl-3-hydroxypropanal in a suitable solvent (e.g., toluene from the previous step)

  • Hydrogenation catalyst (e.g., Raney Nickel, Palladium on Carbon)

  • Hydrogen gas

Procedure:

  • Charge a high-pressure reactor with the solution of 2-pentyl-3-hydroxypropanal and the hydrogenation catalyst.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the reactor to the specified temperature while stirring.

  • Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cool the reactor and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting solution contains this compound.

Protocol 3: Purification by Vacuum Distillation

Materials:

  • Crude this compound solution

Procedure:

  • Concentrate the crude product solution under reduced pressure to remove the bulk of the solvent.

  • Perform fractional distillation under high vacuum to separate the this compound from lower and higher boiling impurities.

  • Collect the fraction corresponding to the boiling point of this compound.

  • Analyze the purity of the collected fractions using GC or HPLC.

Data Presentation

Table 1: Typical Reaction Conditions for Aldol Condensation
ParameterValue RangePurpose
Temperature15 - 30 °CTo control reaction rate and minimize side reactions.
CatalystSodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)To facilitate the formation of the enolate.
Molar Ratio (Heptanal:Formaldehyde)1 : 1.1 - 1.5An excess of formaldehyde minimizes the self-condensation of heptanal.[4]
Reaction Time2 - 6 hoursDependent on temperature and catalyst concentration.

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in the Synthesis of this compound
IssuePossible Cause(s)Recommended Solution(s)
Low Yield in Aldol Condensation - Suboptimal reaction temperature.- Incorrect catalyst concentration.- Impurities in starting materials.[5]- Optimize the reaction temperature.- Adjust the catalyst concentration.- Ensure the use of high-purity heptanal and formaldehyde.
Formation of Multiple Byproducts - Self-condensation of heptanal.- Cannizzaro reaction of formaldehyde.[5]- Use an excess of formaldehyde.- Maintain a low reaction temperature.- Consider the slow addition of heptanal to the reaction mixture.[5]
Incomplete Hydrogenation - Catalyst deactivation.- Insufficient hydrogen pressure.- Suboptimal reaction temperature.- Use fresh or regenerated catalyst.- Increase the hydrogen pressure within safe limits.- Optimize the hydrogenation temperature.
Product Discoloration - Thermal degradation of the product or impurities during distillation.[7]- Lower the distillation temperature by using a higher vacuum.- Consider purification by column chromatography for heat-sensitive materials.
Difficulty in Purification - Presence of impurities with close boiling points.- Product "oiling out" during attempted recrystallization.[8]- Use a distillation column with higher theoretical plates for better separation.- For recrystallization, perform a solvent screen to find a suitable solvent system.[8]

Visualizations

G Synthesis Pathway of this compound Heptanal Heptanal Intermediate 2-Pentyl-3-hydroxypropanal Heptanal->Intermediate Aldol Condensation (NaOH, H2O) Formaldehyde Formaldehyde Formaldehyde->Intermediate Final_Product This compound Intermediate->Final_Product Hydrogenation (H2, Catalyst)

Caption: Synthesis pathway for this compound.

G Experimental Workflow cluster_synthesis Synthesis cluster_hydrogenation Hydrogenation cluster_purification Purification Reactants Charge Reactants (Heptanal, Formaldehyde, Catalyst) Aldol Aldol Condensation Reactants->Aldol Quench Reaction Quench & Workup Aldol->Quench Hydrogenation_step Hydrogenation Quench->Hydrogenation_step Catalyst_Removal Catalyst Filtration Hydrogenation_step->Catalyst_Removal Distillation Vacuum Distillation Catalyst_Removal->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: Overall experimental workflow from reactants to pure product.

G Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Purity Check Reactant Purity Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Catalyst) Start->Check_Conditions Check_Byproducts Analyze for Byproducts (GC-MS) Start->Check_Byproducts Impure Source High-Purity Reactants Check_Purity->Impure Impurities Detected Suboptimal Optimize Conditions (DoE) Check_Conditions->Suboptimal Conditions Off-Spec High_Byproducts Adjust Stoichiometry or Addition Rate Check_Byproducts->High_Byproducts High Levels of Byproducts Yield_Improved Yield Improved Impure->Yield_Improved Suboptimal->Yield_Improved High_Byproducts->Yield_Improved

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

The Influence of Diol Architecture on Polymer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The selection of diol monomers, specifically the choice between linear and branched structures, critically dictates the final properties of polyesters. This guide provides a comprehensive comparison of polymers synthesized from these two types of diols, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed material design choices.

The fundamental difference between linear and branched diols lies in their molecular architecture. Linear diols possess hydroxyl groups at the terminals of a straight hydrocarbon chain, leading to polymers with a regular, linear structure. In contrast, branched diols have side groups, such as methyl branches, along the main chain, which introduces irregularity and steric hindrance into the resulting polymer. This seemingly subtle variation in monomer structure has a profound impact on the macroscopic properties of the polymer, including its thermal stability, mechanical strength, and biodegradability.

Impact on Polymer Structure and Crystallinity

The introduction of branches on the diol monomer disrupts the ability of the polymer chains to pack in an orderly fashion. While polymers derived from linear diols can often exhibit high crystallinity due to efficient chain packing, their branched counterparts are typically amorphous.[1][2] This is because the side groups on the branched diols create steric hindrance, preventing the close association of polymer chains required for crystal formation. The use of stereoirregular diols, which are often a mixture of isomers, further contributes to this amorphous nature.[1]

dot

Figure 1: Polymer chain architecture from linear vs. branched diols.

Comparative Analysis of Polymer Properties

The structural differences stemming from the choice of diol manifest in a range of physical and chemical properties. The following table summarizes the key differences observed in polyesters synthesized from linear versus branched diols.

PropertyPolymers from Linear DiolsPolymers from Branched DiolsReferences
Glass Transition Temp. (Tg) LowerHigher[1][3][4][5]
Crystallinity Semicrystalline to CrystallineAmorphous[1][2]
Tensile Strength Generally Higher (in crystalline state)Can be higher or lower depending on system[6][7]
Young's Modulus Generally Higher (in crystalline state)Can be higher or lower depending on system[3][7]
Elongation at Break Generally LowerGenerally Higher[1][3][7]
Impact Resistance LowerHigher[6][8][9]
Hydrophobicity LowerHigher[1][3]
Biodegradation Rate HigherLower[1][3]
Thermal Stability Generally goodCan be enhanced[3][8]

Detailed Experimental Observations

Several studies provide specific data illustrating these comparative properties:

  • Thermal Properties: The introduction of methyl branching consistently leads to an increase in the glass transition temperature (Tg).[1][3][4][5] This is attributed to the reduced chain flexibility and increased steric interactions between polymer chains.[3] For instance, polyesters synthesized from secondary diols (a type of branched diol) exhibit higher Tgs than their linear primary diol equivalents.[1][5]

  • Mechanical Properties: The mechanical properties show more complex trends. For furandioate-adipate copolyesters, a methyl-branched version, poly(2,5-hexamethyleneadipate-co-2,5-hexamethylenefurandioate), displayed both a higher modulus (67.8 vs 19.1 MPa) and a greater extension at break (89.7 vs 44.5 mm) compared to its linear counterpart, poly(1,4-butyleneadipate-co-1,4-butylenefurandioate).[1][3][10] However, other methyl-branched copolyesters in the same study showed a lower modulus but still retained a higher extension at break.[1][3] In the case of unsaturated polyester resins (UPRs), the linear diol-based UPR-IE (ethylene glycol-based) achieved a high tensile strength of 43.33 MPa, while the branched, symmetrical UPR-IMPr exhibited the best impact resistance (1.73 kJ/m2).[6][9]

  • Biodegradability and Hydrophobicity: The presence of methyl branches in secondary diols has been found to decrease the rate of enzymatic hydrolysis, making the polymers more resistant to biodegradation.[1][3] This can be a valuable property for applications requiring long-term stability. Furthermore, the introduction of methyl branching generally increases the hydrophobicity of the polymer, as indicated by higher water contact angles.[1][3]

Experimental Protocols

The synthesis of polyesters from both linear and branched diols typically involves polycondensation or transesterification reactions.

General Synthesis of Furandioate-Adipate Copolyesters

This procedure is adapted from a study comparing linear and branched diols.[1]

  • Monomer and Catalyst Charging: Diethyl adipate (DEA), 2,5-furandicarboxylic acid diethyl ester (FDEE), the respective diol (linear or branched), and a catalyst (e.g., titanium(IV) isopropoxide) are charged into a reaction vessel equipped with a stirrer and a distillation outlet. For secondary (branched) diols, a greater excess of the diol (e.g., a 2:1 molar ratio of diol to diester) is often necessary to achieve high molecular weights.[1][3]

  • Transesterification: The mixture is heated under an inert atmosphere (e.g., nitrogen) to facilitate the transesterification reaction, leading to the formation of oligomers and the release of ethanol. Longer reaction times are typically required for secondary diols.[1][3]

  • Polycondensation: The temperature is further increased, and a vacuum is applied to remove the excess diol and drive the polymerization reaction towards the formation of a high molecular weight polyester.[7]

  • Characterization: The resulting polymers are characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for structural analysis, Gel Permeation Chromatography (GPC) for molecular weight determination, and Differential Scanning Calorimetry (DSC) to measure thermal transitions like Tg.[1]

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomers Monomers (Diol, Diester) + Catalyst Transesterification Transesterification (Heat, N2 atmosphere) Monomers->Transesterification Polycondensation Polycondensation (High Temp, Vacuum) Transesterification->Polycondensation NMR NMR (Structure) Polycondensation->NMR GPC GPC (Molecular Weight) Polycondensation->GPC DSC DSC (Thermal Properties) Polycondensation->DSC TGA TGA (Thermal Stability) Polycondensation->TGA Mechanical Tensile Testing (Mechanical Properties) Polycondensation->Mechanical

References

Spectroscopic Analysis for Structural Confirmation of 2-Pentylpropane-1,3-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis and drug development, unequivocal structural confirmation of novel molecules is paramount. Spectroscopic techniques serve as the cornerstone of this analytical process, providing a detailed fingerprint of a molecule's atomic arrangement and connectivity. This guide offers a comprehensive comparison of spectroscopic methods for the structural elucidation of 2-pentylpropane-1,3-diol, a substituted propanediol, against potential isomeric impurities and related alternative diols. The supporting experimental data, while generalized from similar structures due to the scarcity of published spectra for the specific target molecule, provides a robust framework for interpretation and differentiation.

Comparative Spectroscopic Data

The following tables summarize the expected and observed quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound and its structural isomers or related diols. This comparative data is crucial for identifying key differentiating features.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm for this compound vs. Comparative Diols

CompoundProton EnvironmentPredicted/Observed Chemical Shift (ppm)Multiplicity
This compound -CH₂- (of pentyl chain)~0.9Triplet
-CH₂- (of pentyl chain)~1.3Multiplet
-CH(CH₂OH)₂~1.8Multiplet
-CH₂OH~3.6Doublet of Doublets
-OHVariableBroad Singlet
Neopentyl Glycol -CH₃0.95Singlet
-CH₂OH3.3Singlet
-OHVariableBroad Singlet
2-Ethylhexane-1,3-diol -CH₃ (ethyl & hexyl)0.8-1.0Multiplet
-CH₂- (ethyl & hexyl)1.2-1.6Multiplet
-CH(OH)-~3.8Multiplet
-CH₂OH~3.6Multiplet
-OHVariableBroad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm for this compound vs. Comparative Diols

CompoundCarbon EnvironmentPredicted/Observed Chemical Shift (ppm)
This compound -CH₃~14
-CH₂- (pentyl chain)~22, ~28, ~32
-CH(CH₂OH)₂~45
-CH₂OH~65
Neopentyl Glycol -C(CH₃)₂-36
-CH₃22
-CH₂OH73
2-Ethylhexane-1,3-diol -CH₃~11, ~14
-CH₂-~23, ~26, ~29, ~35
-CH(OH)-~75
-CH₂OH~65

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Diols

Functional GroupVibration TypeCharacteristic Absorption Range (cm⁻¹)Expected for this compound
O-HStretching (H-bonded)3200-3600 (broad)Strong, broad peak around 3300 cm⁻¹
C-HStretching (alkane)2850-3000Multiple sharp peaks
C-OStretching1000-1260Strong peak around 1050 cm⁻¹

Table 4: Expected Mass Spectrometry (m/z) Fragments for this compound

Fragmentation EventExpected m/zInterpretation
Molecular Ion [M]⁺160.14Molecular weight of C₉H₂₀O₂
[M-H₂O]⁺142.13Loss of a water molecule
[M-CH₂OH]⁺129.13Loss of a hydroxymethyl radical
[M-C₅H₁₁]⁺89.06Loss of the pentyl side chain

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for diols and may require optimization based on the specific instrumentation and sample characteristics.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the diol sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard one-pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Co-add 8 to 16 scans to improve the signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) is typically required. A spectral width of 200-220 ppm is common for aliphatic compounds.[1]

  • Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet) : Grind a small amount of the solid diol sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.[1] For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum : Record a background spectrum of the empty sample holder or a pure KBr pellet.[1]

  • Sample Spectrum : Place the prepared sample in the spectrometer and acquire the spectrum. Typically, a range of 4000 cm⁻¹ to 400 cm⁻¹ is scanned. Co-adding 16 to 32 scans is common to enhance the signal quality.[1]

  • Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.[1]

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization : Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation patterns useful for structural elucidation. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization method that typically preserves the molecular ion.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation : Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns to confirm the molecular weight and deduce the structure.

Visualization of Analytical Workflow and Structural Relationships

The following diagrams, generated using Graphviz, illustrate the logical workflow for spectroscopic analysis and the structural relationships between this compound and its isomers.

spectroscopic_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation synthesis Synthesized This compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms nmr_data Chemical Shifts, Multiplicities nmr->nmr_data ir_data Functional Group Absorptions ir->ir_data ms_data Molecular Ion, Fragmentation Pattern ms->ms_data confirmation Structure Confirmed nmr_data->confirmation ir_data->confirmation ms_data->confirmation

Spectroscopic analysis workflow for structural confirmation.

structural_isomers cluster_isomers Structural Isomers & Related Diols This compound This compound Neopentyl Glycol\n(2,2-Dimethylpropane-1,3-diol) Neopentyl Glycol (2,2-Dimethylpropane-1,3-diol) This compound->Neopentyl Glycol\n(2,2-Dimethylpropane-1,3-diol) Different Alkyl Substitution 2-Ethylhexane-1,3-diol 2-Ethylhexane-1,3-diol This compound->2-Ethylhexane-1,3-diol Different Chain Length & Branching Octane-1,3-diol Octane-1,3-diol This compound->Octane-1,3-diol Positional Isomer

Structural relationship of this compound with alternatives.

References

A Comparative Guide to Catalysts for the Synthesis of 2-Substituted 1,3-Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of 2-substituted 1,3-diols is a cornerstone in the construction of complex molecules, including a vast array of natural products and pharmaceuticals. The precise control over stereochemistry at the C1 and C3 positions is critical for biological activity, making the choice of catalyst paramount. This guide provides a comparative analysis of prominent catalytic systems for the synthesis of these valuable motifs, supported by experimental data and detailed protocols to aid in catalyst selection and implementation.

Catalytic Strategies: An Overview

The synthesis of 2-substituted 1,3-diols can be broadly approached through three main catalytic paradigms: biocatalysis, organocatalysis, and transition metal catalysis. Each offers distinct advantages in terms of stereoselectivity, substrate scope, and operational simplicity.

Biocatalysis: Enzymes, particularly ketoreductases, offer unparalleled stereoselectivity in the reduction of β-hydroxy ketones, which are common precursors to 1,3-diols. Whole-cell biocatalysts are also employed for the regio- and stereoselective reduction of 1,3-diketones.[1][2][3] This approach is lauded for its green credentials, operating under mild conditions.

Organocatalysis: Small organic molecules, such as proline derivatives, can effectively catalyze the asymmetric aldol reactions that form the carbon backbone of 2-substituted 1,3-keto alcohols, which are then reduced to the corresponding diols.[4] These methods avoid the use of potentially toxic and expensive metals.

Transition Metal Catalysis: Transition metals, particularly ruthenium, rhodium, and palladium, are workhorses in the stereoselective hydrogenation and reduction of various precursors to 1,3-diols.[5][6][7] These catalysts are often highly efficient and can be tuned through ligand modification to achieve desired stereochemical outcomes.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of selected catalysts in the synthesis of 2-substituted 1,3-diols, focusing on key metrics such as yield, diastereoselectivity (d.r.), and enantioselectivity (e.e.).

Table 1: Biocatalytic Synthesis of Chiral 1,3-Diols

PrecursorBiocatalystProductYield (%)d.r. (syn:anti)e.e. (%)Reference
1-Phenyl-1,3-butanedioneLactobacillus reuteri DSM 20016(1R,3S)-1-Phenyl-1,3-butanediol>95>98:2>96[3]
1-(4-Chlorophenyl)-1,3-butanedioneBaker's Yeast(1S,3R)-1-(4-Chlorophenyl)-1,3-butanediol85>98:2>96[3]
Substituted β-hydroxy ketonesKetoreductasesOptically pure 2-alkyl-1,3-diolsHighHighHigh[1]

Table 2: Organocatalytic Aldol Reaction followed by Reduction for 1,3-Diol Synthesis

AldehydeKetoneOrganocatalyst (Aldol Step)Additive (Aldol Step)Yield (Aldol, %)d.r. (anti:syn)e.e. (Aldol, %)Reducing Agent (Reduction Step)Final Diol d.r.Reference
p-NitrobenzaldehydeCyclohexanoneProline-derived catalyst (3g)Cu(OTf)₂9997:398Chiral oxazaborolidine>99% e.e.[4]

Table 3: Transition Metal-Catalyzed Synthesis of syn-1,3-Diols

SubstrateCatalyst SystemProductYield (%)d.r. (syn:anti)e.e. (%)Reference
Racemic/anti-1,3-diolsNovozym 435 + Ru catalystEnantiopure syn-1,3-diacetatesup to 73>90% syn>99[6]
(E,E)- or (E,Z)-1,3-dienoatesSharpless AD / Pd-catalyzed reductionProtected syn-3,5-dihydroxy carboxylic esters20-54-73-97[5]
Cyclopentane-1,3-dioneRu/C (heterogeneous)Cyclopentane-1,3-diol787:3 (cis:trans)-[7]

Experimental Protocols

1. Biocatalytic Reduction of a 1,3-Diketone using Lactobacillus reuteri

  • Procedure adapted from: Asymmetric chemoenzymatic synthesis of 1,3-diols and 2,4-disubstituted aryloxetanes by using whole cell biocatalysts.[3]

  • A suspension of Lactobacillus reuteri DSM 20016 (lyophilized cells) in a phosphate buffer (pH 7.0) is prepared.

  • The 1,3-diketone substrate is added to the cell suspension.

  • Glucose is added as a co-substrate for cofactor regeneration.

  • The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle shaking.

  • The reaction progress is monitored by TLC or GC.

  • Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired 1,3-diol.

2. Organocatalyzed Asymmetric Aldol Reaction

  • Procedure adapted from: New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity.[4]

  • To a solution of the aldehyde (e.g., p-nitrobenzaldehyde, 0.1 mmol) in DMSO/H₂O (8:2, 1 mL), the ketone (e.g., cyclohexanone, 0.5 mmol), the proline-derived organocatalyst (20 mol%), and Cu(OTf)₂ (10 mol%) are added.

  • The reaction mixture is stirred at room temperature for 3 days.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent.

  • The combined organic layers are dried, filtered, and concentrated.

  • The resulting aldol product is purified and its diastereomeric ratio and enantiomeric excess are determined by HPLC analysis on a chiral column.

  • The purified keto alcohol is then subjected to a stereoselective reduction using a chiral reducing agent like a CBS catalyst (chiral oxazaborolidine) and BH₃-SMe₂ to obtain the final chiral 1,3-diol.[4]

3. Palladium-Catalyzed Reduction for syn-1,3-Diol Synthesis

  • Procedure adapted from: De Novo Synthesis of 2-Substituted Syn-1,3-Diols Via an Iterative Asymmetric Hydration Strategy.[5]

  • An allylic carbonate precursor, derived from a Sharpless asymmetric dihydroxylation of a dienoate, is dissolved in THF (0.2 M).

  • To this solution are added Pd₂(dba)₃·CHCl₃ (1 mol%) and PPh₃ (1 mol%).

  • Triethylamine (5 equiv.) and formic acid (5 equiv.) are then added.

  • The reaction mixture is heated to reflux for 20-40 minutes, with completion monitored by TLC.

  • After cooling to room temperature, the mixture is diluted with ether and filtered through a plug of silica gel to remove the palladium catalyst.

  • The filtrate is concentrated, and the crude product is purified by flash column chromatography to yield the homoallylic alcohol, which is a precursor to the syn-1,3-diol.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general reaction schemes and a logical workflow for catalyst selection.

general_reaction_scheme Precursor Precursor (e.g., β-Diketone, β-Hydroxy Ketone, Diene) Product 2-Substituted 1,3-Diol Precursor->Product Stereoselective Transformation Catalyst Catalyst (Biocatalyst, Organocatalyst, Transition Metal) Catalyst->Product

Caption: General catalytic approach to 2-substituted 1,3-diols.

catalyst_selection_workflow start Define Target 1,3-Diol Stereochemistry (syn/anti, R/S) q1 High Enantio- & Diastereoselectivity and Mild Conditions Required? start->q1 biocatalysis Consider Biocatalysis (e.g., Ketoreductases, Whole Cells) q1->biocatalysis Yes q2 Metal-Free System Preferred? q1->q2 No end Select & Optimize Catalyst System biocatalysis->end organocatalysis Explore Organocatalysis (e.g., Proline Derivatives) q2->organocatalysis Yes transition_metal Evaluate Transition Metal Catalysis (Ru, Pd, Rh) for High Throughput/Efficiency q2->transition_metal No organocatalysis->end transition_metal->end

References

Comparative Guide to Analytical Methods for the Quantification of 2-Pentylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Methodologies

Both GC and HPLC offer robust and reliable approaches for the quantification of diols. The choice between the two often depends on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography (GC): A powerful technique for separating and analyzing volatile and semi-volatile compounds. For diols, which can have lower volatility, derivatization is often employed to improve chromatographic performance and detection. Common detectors include Flame Ionization Detector (FID) and Mass Spectrometry (MS). GC-MS provides higher specificity and sensitivity.[1]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Separation is achieved in a liquid mobile phase, and detection can be performed using Ultraviolet (UV) or Mass Spectrometry (MS) detectors. HPLC-MS offers excellent sensitivity and selectivity.[2][3]

The following table summarizes the typical performance characteristics of GC and HPLC methods based on data for similar diol compounds.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Detector MS, FIDMS, UV
Linearity (R²) ≥ 0.99[4]≥ 0.99
Limit of Detection (LOD) 0.02 - 2.46 µg/mL[4][5]10 - 25 µg/L (MS), 1 mg/L (UV)[2][3]
Limit of Quantification (LOQ) 1 - 18.2 mg/L[6]20 - 50 µg/L (MS), 2 mg/L (UV)[2][3]
Precision (%RSD) < 10%[4]< 15%
Accuracy (Recovery %) 77.2% - 103.6%[4]85% - 115%
Derivatization Often required (e.g., silylation, esterification)[5][6]May be required for UV detection[2][3]

Experimental Protocols

Below are detailed, representative protocols for the quantification of a diol like 2-Pentylpropane-1,3-diol using GC-MS and HPLC-UV. These are generalized procedures and should be optimized and validated for the specific analyte and matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on methods used for the analysis of various glycols and diols.[4][5][6]

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile). Create a series of calibration standards by serial dilution.

  • Sample Preparation: Depending on the matrix, a liquid-liquid or solid-phase extraction may be necessary.

  • Derivatization: To a dried aliquot of the sample or standard, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and an appropriate solvent (e.g., pyridine). Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl ether derivative.

2. GC-MS Conditions:

  • GC System: Agilent 7890B GC with a 5977A MS detector or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[7]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Protocol

This protocol is adapted from methods for the analysis of diols requiring derivatization for UV detection.[2][3]

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Prepare calibration standards by serial dilution.

  • Sample Preparation: Extract the analyte from the sample matrix as required.

  • Derivatization: To an aliquot of the sample or standard, add a UV-active derivatizing agent (e.g., benzoyl chloride) in the presence of a base (e.g., pyridine) and a suitable solvent. Allow the reaction to proceed to completion. Quench the reaction and extract the derivatized analyte.

2. HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System with a Diode Array Detector or equivalent.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • 0-10 min: 30-70% Acetonitrile

    • 10-15 min: 70-30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm (or the absorbance maximum of the benzoyl derivative).

Visualizing the Workflow

To better understand the logical flow of validating an analytical method, the following diagrams illustrate the key stages.

Analytical_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Select_Technique Select Technique (GC or HPLC) Optimize_Parameters Optimize Parameters (Column, Mobile Phase, Temp, etc.) Select_Technique->Optimize_Parameters Specificity Specificity Optimize_Parameters->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy (Recovery) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Use Routine Sample Analysis Robustness->Routine_Use

Caption: Workflow for analytical method development and validation.

GC_vs_HPLC_Decision_Tree Start Analyte: this compound Volatility Is the analyte volatile or can it be made volatile? Start->Volatility GC Gas Chromatography (GC) Volatility->GC  Yes HPLC High-Performance Liquid Chromatography (HPLC) Volatility->HPLC  No / Thermally Labile Derivatization_Needed Derivatization likely required GC->Derivatization_Needed UV_Derivatization Derivatization for UV detection HPLC->UV_Derivatization

Caption: Decision tree for selecting between GC and HPLC.

References

2-Pentylpropane-1,3-diol: A Performance Evaluation in the Plasticizer Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comparative analysis of 2-Pentylpropane-1,3-diol as a potential plasticizer. Due to a lack of direct experimental data for this specific compound in publicly available literature, this guide leverages data from structurally similar molecules and established principles of plasticizer science to project its likely performance characteristics against common industry alternatives.

Introduction

Plasticizers are essential additives that enhance the flexibility, durability, and workability of polymeric materials. Their selection is critical in numerous applications, including in the pharmaceutical and medical device industries, where performance and biocompatibility are paramount. This compound, a diol with a moderate alkyl chain, presents an interesting candidate for investigation. This guide aims to provide a comprehensive, data-driven comparison of its anticipated performance against well-established plasticizers.

Projected Performance Profile of this compound

Based on its molecular structure—a propane-1,3-diol backbone with a C5 alkyl chain—we can infer the following performance attributes for this compound:

  • Plasticizing Efficiency: The presence of two hydroxyl groups suggests good interaction with polar polymers such as polyvinyl chloride (PVC) and polyvinyl acetate (PVA). The pentyl group will contribute to increasing the free volume between polymer chains, thereby enhancing flexibility. Its efficiency is expected to be moderate, potentially lower than smaller, more polar diols like propylene glycol but with better permanence.

  • Migration Resistance: The relatively higher molecular weight and the alkyl chain compared to smaller diols would likely result in lower migration rates. This is a crucial advantage in medical and pharmaceutical applications where leaching of plasticizers is a significant concern.

  • Biocompatibility: While specific toxicological data is unavailable, diols are generally considered to have a better biocompatibility profile than phthalate-based plasticizers. However, comprehensive biocompatibility and cytotoxicity studies would be essential for any application involving patient contact.

  • Thermal Stability: The thermal stability is anticipated to be comparable to other aliphatic diols. It would likely be less volatile than smaller glycols, contributing to more stable material properties at elevated temperatures.

Comparative Data Analysis

The following tables present a summary of the expected performance of this compound in comparison to a range of common plasticizers. The data for this compound is extrapolated based on structure-activity relationships, while the data for other plasticizers is derived from published experimental studies.

Table 1: Comparison of Key Physical and Performance Properties

PlasticizerChemical StructureMolecular Weight ( g/mol )Boiling Point (°C)Expected Plasticizing EfficiencyExpected Migration Resistance
This compound C8H18O2146.23~230-250 (Estimated)ModerateGood
Glycerol C3H8O392.09290HighPoor
Propylene Glycol (PRO) C3H8O276.09188.2HighPoor
Di(2-ethylhexyl) phthalate (DEHP) C24H38O4390.56385Very HighVery Good
Diisononyl phthalate (DINP) C26H42O4418.6403Very HighExcellent
Acetyl tributyl citrate (ATBC) C20H34O8402.5330HighGood
Polyethylene glycol (PEG 400) H(OCH2CH2)nOH~400DecomposesModerateModerate

Table 2: Mechanical Properties of Plasticized PVC (Typical Values at 40 phr loading)

PlasticizerTensile Strength (MPa)Elongation at Break (%)Shore A Hardness
This compound (Projected) 15 - 20250 - 35075 - 85
Glycerol ~15[1]>300[1]~70
Propylene Glycol (PRO) ~18[1]~280[1]~78
DEHP ~20~350~80
DINP ~22~380~82
ATBC ~18~320~78

Experimental Protocols

To validate the projected performance of this compound, the following standard experimental protocols are recommended:

Sample Preparation (PVC Plastisol)
  • Materials: PVC resin (e.g., K-value 67), this compound, and a thermal stabilizer (e.g., a mixed metal stabilizer).

  • Procedure:

    • In a planetary mixer, blend 100 parts by weight of PVC resin with a predetermined amount of this compound (e.g., 40 phr - parts per hundred resin).

    • Add 2-3 phr of the thermal stabilizer to the mixture.

    • Mix at a low speed until a homogeneous paste (plastisol) is formed.

    • De-aerate the plastisol in a vacuum chamber to remove any entrapped air bubbles.

    • Cast the plastisol into a mold of desired dimensions for producing test specimens.

    • Cure the plastisol in an oven at a specified temperature and time (e.g., 160-180°C for 10-15 minutes) to form a solid, plasticized PVC sheet.

    • Allow the sheet to cool to room temperature before die-cutting the test specimens.

Mechanical Property Testing
  • Tensile Strength and Elongation at Break (ASTM D638):

    • Use a universal testing machine equipped with a suitable load cell.

    • Condition the dumbbell-shaped specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours prior to testing.

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

    • Record the maximum stress applied (tensile strength) and the percentage of elongation at the point of fracture.

  • Hardness (ASTM D2240):

    • Use a Shore A durometer.

    • Place the plasticized PVC specimen on a flat, hard surface.

    • Press the durometer foot firmly and quickly onto the specimen, ensuring the indenter is normal to the surface.

    • Read the hardness value from the dial within one second of firm contact.

    • Take at least five readings at different positions on the specimen and calculate the average.

Thermal Stability (Thermogravimetric Analysis - TGA)
  • Procedure (ASTM E1131):

    • Use a thermogravimetric analyzer.

    • Place a small, known weight of the plasticized PVC sample (5-10 mg) into the TGA sample pan.

    • Heat the sample from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the weight loss of the sample as a function of temperature.

    • The onset temperature of decomposition is a measure of the material's thermal stability.

Migration Resistance
  • Solvent Extraction Method (ASTM D1239):

    • Cut a precisely weighed specimen of the plasticized PVC.

    • Immerse the specimen in a specified solvent (e.g., hexane, olive oil, or a simulated body fluid) at a controlled temperature for a defined period (e.g., 24 hours at 37°C).

    • After the immersion period, remove the specimen, gently wipe off the excess solvent, and dry it in an oven at a temperature that will not cause degradation.

    • Weigh the dried specimen.

    • The percentage of weight loss corresponds to the amount of plasticizer that has migrated out of the material.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the logical flow for selecting a plasticizer and the general workflow for its experimental evaluation.

Plasticizer_Selection_Logic A Define Application Requirements B Polymer Type (e.g., PVC, PVA) A->B C Required Flexibility (Hardness) A->C D Operating Temperature A->D E Migration/Leaching Tolerance A->E F Biocompatibility Needs A->F G Initial Plasticizer Screening B->G C->G D->G E->G F->G H Structure-Property Analysis (e.g., Polarity, Molecular Weight) G->H I Literature & Database Review G->I J Candidate Plasticizers (e.g., this compound, ATBC) H->J I->J K Experimental Validation J->K

Caption: Logical workflow for plasticizer selection based on application requirements.

Experimental_Workflow start Start prep Sample Preparation (Plastisol Formulation & Curing) start->prep mech Mechanical Testing (Tensile, Hardness) prep->mech therm Thermal Analysis (TGA) prep->therm migr Migration Testing (Solvent Extraction) prep->migr bio Biocompatibility Assays (Cytotoxicity, etc.) prep->bio analysis Data Analysis & Comparison mech->analysis therm->analysis migr->analysis bio->analysis end End analysis->end

Caption: General experimental workflow for evaluating plasticizer performance.

Conclusion

While direct experimental evidence for the performance of this compound as a plasticizer is currently lacking in scientific literature, its chemical structure allows for informed projections of its properties. It is anticipated to be a moderately efficient plasticizer with good migration resistance, positioning it as a potentially valuable alternative to smaller, more volatile diols, especially in applications where low leachability is critical. For any definitive application, particularly in the medical and pharmaceutical fields, rigorous experimental validation following the outlined protocols is imperative. This guide serves as a foundational resource to direct such future research and development efforts.

References

The Influence of a Pentyl Substituent on the Physicochemical Properties of Propane-1,3-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of alkyl chains onto a parent molecule is a common strategy in medicinal chemistry and material science to modulate physicochemical properties such as lipophilicity, viscosity, and solubility. This guide provides a comparative analysis of the effects of adding a pentyl group at the 2-position of propane-1,3-diol, yielding 2-pentyl-propane-1,3-diol. Due to the limited availability of direct experimental data for 2-pentyl-propane-1,3-diol, this guide combines available data, theoretical principles, and data from analogous compounds to provide a comprehensive overview.

Executive Summary

The addition of a pentyl group to the propane-1,3-diol backbone is predicted to significantly alter its physical properties. The increased hydrocarbon character will likely lead to a higher boiling point and viscosity, and a marked decrease in water solubility. Surface tension is also expected to be lower compared to the parent diol. These changes are critical for applications in drug formulation, as they can influence drug delivery, stability, and interactions with biological systems.

Comparison of Physicochemical Properties

The following table summarizes the key physicochemical properties of propane-1,3-diol, 2-methyl-propane-1,3-diol, and 2-pentyl-propane-1,3-diol. Data for 2-pentyl-propane-1,3-diol is limited and primarily based on supplier information and established chemical principles.

PropertyPropane-1,3-diol2-Methyl-propane-1,3-diol2-Pentyl-propane-1,3-diolPredicted Effect of Pentyl Group
Molecular Formula C₃H₈O₂C₄H₁₀O₂C₈H₁₈O₂Increased molecular weight
Molecular Weight ( g/mol ) 76.09[1][2][3]90.12[4]146.23[5][6][7]Significant increase
Boiling Point (°C) 211-217[1][2]212[4]100-106 (at 0.2 Torr)[5][7]Significant increase at atmospheric pressure
Water Solubility Miscible[1][2][8]SolubleExpected to be sparingly solubleSignificant decrease
Viscosity Viscous liquid[1][2][9]Low viscosity liquid[4]Expected to be more viscousSignificant increase
Surface Tension (mN/m) ~45-48 (estimated)No data availableExpected to be lower than propane-1,3-diolDecrease

Note: The boiling point for 2-pentyl-propane-1,3-diol is provided at reduced pressure; its boiling point at atmospheric pressure is expected to be significantly higher than that of propane-1,3-diol due to its increased molecular weight and van der Waals forces. The properties of 2-methyl-propane-1,3-diol are included to illustrate the incremental effect of a smaller alkyl substituent.

Detailed Analysis of Property Changes

Boiling Point

The introduction of a pentyl group significantly increases the molecular weight and the surface area of the molecule. This leads to stronger van der Waals intermolecular forces, which require more energy to overcome, resulting in a higher boiling point. While branching can sometimes lower the boiling point compared to a linear isomer of the same molecular weight, the substantial increase in mass from the pentyl group is the dominant factor here.

Solubility

The two hydroxyl groups in propane-1,3-diol make it highly polar and capable of forming strong hydrogen bonds with water, rendering it miscible. The long, nonpolar pentyl chain in 2-pentyl-propane-1,3-diol introduces a significant hydrophobic character to the molecule. This hydrophobic portion disrupts the hydrogen bonding network of water, leading to a substantial decrease in water solubility.

Viscosity

Viscosity in diols is largely determined by hydrogen bonding and intermolecular friction. The extended pentyl chain increases the potential for entanglement and van der Waals interactions between molecules, which is expected to lead to a higher viscosity compared to the more compact propane-1,3-diol.

Surface Tension

The surface tension of a liquid is related to the strength of its intermolecular forces. While the increased van der Waals forces from the pentyl group might suggest a higher surface tension, the hydrophobic alkyl chain will preferentially orient at the air-liquid interface. This orientation disrupts the strong hydrogen bonding network of the hydroxyl groups at the surface, leading to a predicted overall decrease in surface tension.

Biological and Toxicological Considerations

While specific toxicological data for 2-pentyl-propane-1,3-diol is not available, some general points can be considered based on related compounds. Propane-1,3-diol is generally recognized as safe (GRAS) by the FDA and has low toxicity.[10][11] Studies on 2-methyl-1,3-propanediol also indicate a low degree of toxicological hazard.[12] However, the introduction of a lipophilic pentyl group could potentially alter its toxicological profile. Increased lipophilicity can sometimes lead to greater membrane partitioning and potential for bioaccumulation, although the presence of the two hydroxyl groups would still contribute to its overall polarity. For drug development, an understanding of how this altered lipophilicity affects cell membrane permeability and potential off-target effects is crucial. Studies on 1,2-propanediol have shown that it can impact early development in zebrafish and affect the cytoskeletal organization of mouse oocytes, highlighting that even simple diols can have biological effects.[13][14]

Experimental Protocols

For researchers wishing to obtain empirical data on 2-pentyl-propane-1,3-diol, the following standard methodologies are recommended.

Determination of Boiling Point

A standard method for determining the boiling point of glycols is outlined in ASTM E202.[15][16]

  • Apparatus: A distillation flask, condenser, heating mantle, and a calibrated thermometer or temperature probe.

  • Procedure:

    • Place a measured volume of the sample into the distillation flask along with boiling chips.

    • Assemble the distillation apparatus.

    • Heat the flask and record the temperature at which the liquid begins to boil and the first drop of distillate is collected.

    • Continue heating and record the temperature range over which the liquid distills.

    • Correct the observed boiling point for atmospheric pressure.

Determination of Water Solubility

The OECD Guideline 105 describes the flask method for determining water solubility for substances with solubilities above 10⁻² g/L.[17][18][19][20][21]

  • Apparatus: A constant temperature water bath, flasks with stoppers, analytical balance, and a method for quantifying the solute (e.g., gas chromatography).

  • Procedure:

    • Add an excess amount of the test substance to a flask containing purified water.

    • Agitate the flask in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (preliminary tests can determine this time).

    • Allow the mixture to stand to let undissolved material settle.

    • Carefully take an aliquot of the clear supernatant.

    • Determine the concentration of the substance in the aliquot using a suitable analytical method.

Determination of Viscosity

An Ostwald viscometer can be used to determine the kinematic viscosity of a liquid.[22][23]

  • Apparatus: An Ostwald viscometer, a constant temperature bath, a stopwatch, and a pipette.

  • Procedure:

    • Pipette a known volume of the test liquid into the viscometer.

    • Place the viscometer in a constant temperature bath until it reaches thermal equilibrium.

    • Using suction, draw the liquid up past the upper calibration mark.

    • Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower calibration mark.

    • Calculate the kinematic viscosity using the viscometer constant and the measured flow time. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.

Determination of Surface Tension

The pendant drop method is a common technique for measuring surface tension.[24]

  • Apparatus: A syringe with a needle, a light source, a camera with a magnifying lens, and software for drop shape analysis.

  • Procedure:

    • A drop of the liquid is suspended from the tip of a needle.

    • An image of the drop is captured by the camera.

    • The shape of the drop is a balance between surface tension and gravity.

    • The software analyzes the shape of the pendant drop and fits it to the Young-Laplace equation to determine the surface tension.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the experimental determination of the key physicochemical properties.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Procedure cluster_result Result A Distillation Flask with Sample B Heating Mantle C Condenser A->C Vapor E Collection Flask C->E Distillate D Thermometer D->A Measures Temp. P1 Heat Sample P2 Record Initial Boiling Temp. P1->P2 P3 Record Distillation Range P2->P3 P4 Correct for Pressure P3->P4 R1 Boiling Point P4->R1

Boiling Point Determination Workflow

Water_Solubility_Determination cluster_preparation Sample Preparation cluster_analysis Analysis cluster_result Result S1 Add Excess Solute to Water S2 Agitate at Constant Temp. S1->S2 S3 Allow to Settle S2->S3 A1 Extract Supernatant S3->A1 A2 Quantify Solute Concentration A1->A2 R1 Water Solubility A2->R1

Water Solubility Determination Workflow

Viscosity_Measurement cluster_setup Setup cluster_measurement Measurement cluster_calculation Calculation cluster_result Result V1 Fill Ostwald Viscometer V2 Equilibrate in Temp. Bath V1->V2 M1 Draw Liquid Above Mark V2->M1 M2 Measure Efflux Time M1->M2 C1 Calculate Kinematic Viscosity M2->C1 C2 Calculate Dynamic Viscosity C1->C2 R1 Viscosity C2->R1

Viscosity Measurement Workflow

Conclusion

The addition of a pentyl group to propane-1,3-diol is predicted to substantially modify its physicochemical properties, making it more lipophilic, more viscous, and less water-soluble. These changes are crucial for tailoring the molecule for specific applications in drug delivery systems, as solvents, or in polymer synthesis. While direct experimental data for 2-pentyl-propane-1,3-diol is scarce, the principles outlined in this guide, along with the provided experimental protocols, offer a solid foundation for researchers to explore its properties and potential applications. Further experimental investigation is warranted to precisely quantify these effects and to explore the biological implications of this structural modification.

References

The Influence of Diol Isomerism on the Thermal Properties of Polyesters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of polymers with tailored thermal properties is a critical aspect of material design and application. In the realm of polyesters, the isomeric structure of the diol monomer—specifically, the distinction between linear and branched architectures—plays a pivotal role in dictating the final polymer's thermal behavior. This guide provides an objective comparison of the thermal properties of polyesters synthesized from linear and branched diols, supported by experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

The fundamental difference between linear and branched diols lies in the arrangement of their constituent atoms. Linear diols, such as ethylene glycol and 1,4-butanediol, possess a straight-chain hydrocarbon structure. In contrast, branched diols, like neopentyl glycol and 2,3-butanediol, feature side groups, such as methyl branches, along the main carbon chain. This seemingly subtle variation in molecular architecture has profound implications for how the resulting polymer chains pack and interact with one another, thereby influencing their macroscopic thermal properties.

Generally, the incorporation of branched diols into a polyester backbone disrupts the regularity of the polymer chain, hindering its ability to pack into a highly ordered, crystalline structure. This often leads to a more amorphous polymer with a higher glass transition temperature (Tg). The bulky side groups on branched diols increase the steric hindrance between polymer chains, restricting their segmental motion and thus requiring more thermal energy for the transition from a glassy to a rubbery state. Conversely, polyesters synthesized from linear diols tend to exhibit a higher degree of crystallinity and, consequently, a distinct melting temperature (Tm).

In terms of thermal stability, the influence of diol branching is less straightforward and can depend on the specific chemical structures involved. However, the compact and stable structure of some branched diols, such as neopentyl glycol, can enhance the thermal resistance of the resulting polyester.[1]

Comparative Thermal Analysis Data

The following table summarizes the key thermal properties of polyesters synthesized from various linear and branched diols, as determined by DSC and TGA.

DiacidDiol TypeDiolGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td, 5% wt. loss) (°C)
Adipic Acid Linear1,4-Butanediol-->250
Branched2,5-Hexanediol-Amorphous>250
Succinic Acid Linear1,4-Butanediol-109-112>250
Branched1,4-Pentanediol-16Amorphous>250
Branched2,5-Hexanediol1Amorphous>250
Terephthalic Acid LinearEthylene Glycol67-81250-265~420
BranchedNeopentyl Glycol~87Amorphous~430
Furandicarboxylic Acid Linear1,4-Butanediol36-38170-177-
Branched1,4-Pentanediol49Amorphous-
Branched2,5-Hexanediol64Amorphous-

Note: The data presented is compiled from various sources. Direct comparison should be made with caution due to potential variations in experimental conditions and polymer molecular weights.

Experimental Protocols

The following are detailed methodologies for the key thermal analysis experiments cited in this guide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polymers.

Instrumentation: A thermogravimetric analyzer.

Procedure:

  • A sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

  • The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • The analysis is conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • The weight loss of the sample is recorded as a function of temperature.

  • The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • The sample is subjected to a heat-cool-heat cycle to erase its prior thermal history.

    • First Heating Scan: The sample is heated from a low temperature (e.g., -50 °C) to a temperature above its expected melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).

    • Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan: A second heating scan is performed under the same conditions as the first.

  • The heat flow to the sample is measured as a function of temperature.

  • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve of the second heating scan.

  • The melting temperature (Tm) is determined from the peak maximum of the endothermic melting event in the second heating scan.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the diol structure, the resulting polymer architecture, and its impact on thermal properties.

Diol_Structure_Effect Impact of Diol Structure on Polymer Thermal Properties cluster_diol Diol Monomer Structure cluster_polymer Resulting Polymer Architecture cluster_properties Impact on Thermal Properties Linear Diol Linear Diol Regular Chain Packing Regular Chain Packing Linear Diol->Regular Chain Packing Allows for Branched Diol Branched Diol Disrupted Chain Packing Disrupted Chain Packing Branched Diol->Disrupted Chain Packing Leads to Higher Crystallinity (Tm) Higher Crystallinity (Tm) Regular Chain Packing->Higher Crystallinity (Tm) Promotes Higher Amorphous Content (Tg) Higher Amorphous Content (Tg) Disrupted Chain Packing->Higher Amorphous Content (Tg) Results in

References

A Comparative Analysis of the Biological Activity of 2-Pentylpropane-1,3-diol and Other Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and cosmetic formulations, diols are indispensable multifunctional ingredients, serving as solvents, humectants, and antimicrobial agents. The biological activity of these compounds, particularly their antimicrobial efficacy and their effects on skin, is intrinsically linked to their chemical structure, including alkyl chain length and the positioning of hydroxyl groups. This guide provides a comparative analysis of the anticipated biological activity of 2-Pentylpropane-1,3-diol, a C8 diol, in relation to other well-studied diols.

While direct experimental data for this compound is limited in publicly available literature, we can infer its likely properties by examining structurally similar diols, such as its isomer 1,2-octanediol (caprylyl glycol), and by analyzing established structure-activity relationships within the diol class. This comparison focuses on antimicrobial activity and effects on the skin, providing available quantitative data and detailed experimental protocols for context.

Antimicrobial Activity: A Structure-Activity Relationship

The antimicrobial efficacy of aliphatic diols is significantly influenced by their alkyl chain length and the relative positions of their hydroxyl groups. Generally, as the carbon chain length increases, the antimicrobial potency also increases; however, this is often paralleled by a decrease in water solubility, which can impact efficacy in aqueous formulations.[1]

Studies have consistently shown that 1,2-alkanediols are potent antimicrobial agents.[2] Their amphiphilic nature allows them to integrate into and disrupt the cell membranes of microorganisms, leading to the leakage of intracellular components and eventual cell death.[1][3] Research also suggests that 1,2-diols are often more effective antimicrobial agents than their 1,3-diol counterparts.[2]

Quantitative Comparison of Antimicrobial Efficacy

To illustrate the impact of chain length on antimicrobial activity, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a range of 1,2-alkanediols against common microbial contaminants. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[4]

Diol (Chain Length)Gram-Positive BacteriaGram-Negative BacteriaYeastMold
1,2-Propanediol (C3) ~10% (v/v)[5]~10% (v/v)[5]--
1,3-Propanediol (C3) ~10% (v/v)[5]More effective than 1,2-propanediol against E. coli and P. aeruginosa[5]--
1,2-Pentanediol (C5) ----
1,2-Hexanediol (C6) 0.5 - 2.0% (v/v)[1]0.5 - 2.0% (v/v)[1]0.5 - 2.0% (v/v)[1]-
1,2-Octanediol (C8) 0.5% (v/v)[1]0.5% (v/v)[1]0.5% (v/v)[1]0.5% (v/v)[1]
1,2-Decanediol (C10) ---500 - 1000 ppm[1]

Note: The data is compiled from various sources and experimental conditions may vary.

Based on these trends, it is anticipated that this compound, as a C8 diol, would exhibit significant antimicrobial activity, likely comparable to or slightly different from 1,2-octanediol, with the understanding that its 1,3-diol structure might confer slightly different efficacy against specific microorganisms.

Mechanism of Antimicrobial Action

The primary mode of antimicrobial action for 1,2-alkanediols involves the disruption of the microbial cell membrane. Their molecular structure allows them to insert into the lipid bilayer, which increases membrane permeability and leads to the loss of essential cellular components.

cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption & Increased Permeability Lipid_Bilayer->Disruption Diol 1,2-Alkanediol Diol->Lipid_Bilayer Insertion Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Antimicrobial action of 1,2-alkanediols.

Effects on the Skin: Permeation and Irritation

Beyond their antimicrobial properties, diols are also known for their ability to act as penetration enhancers and for their potential to cause skin irritation.

Skin Permeation Enhancement

Alkanediols can enhance the penetration of other active ingredients through the stratum corneum.[6] This effect is attributed to their ability to disrupt the highly ordered lipid structure of the stratum corneum, thereby increasing its fluidity and permeability. Longer-chain alkanediols, such as 1,2-octanediol, have been shown to be more effective at disordering these lipids, which can lead to greater penetration of co-formulated drugs.[6] It is plausible that this compound would also function as a skin permeation enhancer, with its efficacy being dependent on the specific formulation.

Diol Alkanediol SC_Lipids Stratum Corneum Lipid Lamellae Diol->SC_Lipids Interaction Disorder Increased Lipid Disorder SC_Lipids->Disorder Permeability Increased Skin Permeability Disorder->Permeability Drug_Penetration Enhanced Drug Penetration Permeability->Drug_Penetration

Mechanism of skin permeation enhancement by alkanediols.
Skin Irritation Potential

While diols are generally considered safe for topical use, they can have a potential for skin irritation, which is also related to their chemical structure. In vivo studies are necessary to definitively determine the irritation profile of any new compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a diol against various microorganisms can be determined using the broth microdilution method.

Protocol:

  • Preparation of Diol Solutions: Prepare a series of twofold dilutions of the diol in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes in broth without the diol) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the diol that completely inhibits visible growth of the microorganism.[4][7]

Start Start Prepare_Diol Prepare Serial Dilutions of Diol in Microtiter Plate Start->Prepare_Diol Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Diol->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Determine Lowest Concentration with No Visible Growth (MIC) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination by broth microdilution.
In Vivo Skin Irritation Study

A human repeat insult patch test (HRIPT) is a standard method to assess the skin irritation and sensitization potential of a cosmetic or pharmaceutical ingredient.

Protocol (Simplified):

  • Panelist Recruitment: A panel of healthy volunteers is recruited for the study.

  • Induction Phase: A patch containing the test material (the diol at a specific concentration in a suitable vehicle) is applied to the skin of the back for 24-48 hours. This is repeated nine times over a three-week period.

  • Rest Phase: There is a two-week period with no patch applications.

  • Challenge Phase: A challenge patch with the test material is applied to a new site on the skin.

  • Evaluation: Skin reactions (erythema, edema) are scored by a trained professional at various time points after patch removal during both the induction and challenge phases.[8][9]

Conclusion

References

A Comparative Review of Synthetic Routes for 2-Alkyl-1,3-Propanediols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary synthetic routes for the preparation of 2-alkyl-1,3-propanediols, a class of compounds with significant applications in polymers, pharmaceuticals, and as versatile chemical intermediates. The comparison focuses on key performance indicators such as reaction yield, scalability, and the nature of starting materials and reagents. Detailed experimental protocols for seminal reactions are provided, alongside a quantitative summary to aid in the selection of the most appropriate synthetic strategy.

Introduction

2-Alkyl-1,3-propanediols are valuable bifunctional molecules characterized by a substituted propane backbone with primary hydroxyl groups at the 1 and 3 positions. The presence of the alkyl substituent at the C-2 position imparts unique physical and chemical properties, making them attractive building blocks in organic synthesis. The selection of a synthetic route to these diols is often a critical decision in a research or development campaign, balancing factors such as efficiency, cost, and environmental impact. This guide evaluates three principal synthetic methodologies: the Malonic Ester Synthesis, Hydroformylation of α-Olefins, and the Crossed Cannizzaro Reaction. Additionally, the Prins Reaction is considered as a notable alternative.

Workflow for Comparative Analysis

The following diagram illustrates the logical workflow employed in this comparative review, from the identification of synthetic pathways to the final analysis and data presentation.

Comparative Analysis Workflow Workflow for Comparative Review of Synthetic Routes cluster_0 Data Collection & Analysis cluster_1 Synthesis & Reporting A Identify Synthetic Routes B Gather Experimental Data (Protocols, Yields, Conditions) A->B C Analyze Quantitative Data B->C D Compare Routes (Advantages & Disadvantages) C->D E Generate Comparison Guide D->E Malonic_Ester_Synthesis start Diethyl Malonate step1 1. Deprotonation (e.g., NaOEt) 2. Alkylation (R-X) start->step1 intermediate Diethyl Alkylmalonate step1->intermediate step2 Reduction intermediate->step2 product 2-Alkyl-1,3-propanediol step2->product Hydroformylation_Route start α-Olefin step1 Hydroformylation (CO, H₂) [Rh] or [Co] catalyst start->step1 intermediate1 Mixture of Aldehydes (Linear and Branched) step1->intermediate1 sep Separation intermediate1->sep intermediate2 Branched Aldehyde sep->intermediate2 Desired step2 1. Crossed Aldol with HCHO 2. Reduction intermediate2->step2 product 2-Alkyl-1,3-propanediol step2->product Crossed_Cannizzaro_Reaction start1 α-Alkyl Aldehyde step1 Concentrated Base (e.g., NaOH, KOH) start1->step1 start2 Formaldehyde (excess) start2->step1 product1 2-Alkyl-1,3-propanediol step1->product1 product2 Formate step1->product2 Prins_Reaction start1 Terminal Alkene step1 Acid Catalyst (e.g., H₂SO₄) Water start1->step1 start2 Formaldehyde start2->step1 product 2-Alkyl-1,3-propanediol step1->product

Safety Operating Guide

Proper Disposal of 2-Pentylpropane-1,3-diol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. For 2-Pentylpropane-1,3-diol, the absence of a specific Safety Data Sheet (SDS) in readily available databases necessitates a cautious and systematic approach to its disposal. This guide provides a procedural, step-by-step plan to manage the disposal of this compound, emphasizing the importance of a formal hazardous waste determination.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Work in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.

II. Hazardous Waste Determination

Procedure for Waste Characterization:

  • Consult Internal Expertise: Contact your institution's Environmental Health and Safety (EHS) department. They are the primary resource for hazardous waste determination and will have established protocols for managing unknown or uncharacterized waste.

  • Review of Similar Compounds: While not definitive, reviewing the SDS for structurally similar diols can provide an indication of potential hazards. Many simple diols are not classified as hazardous. However, this should not be the sole basis for a non-hazardous determination.

  • Regulatory Guidelines: In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). A waste is considered hazardous if it exhibits at least one of four characteristics (ignitability, corrosivity, reactivity, or toxicity) or if it is specifically listed on one of the EPA's hazardous waste lists.[1] Your EHS department will be familiar with these regulations.

III. Disposal Procedures

The disposal pathway for this compound is entirely dependent on the outcome of the hazardous waste determination.

Scenario A: Determined to be Non-Hazardous Waste

If, after a thorough evaluation by qualified personnel, this compound is determined to be non-hazardous, the following general procedures may apply. Always confirm these procedures with your local regulations and institutional policies.

  • Small Quantities: For very small quantities (a few milliliters or grams), some non-hazardous chemicals may be suitable for drain disposal with copious amounts of water.[2] However, this is often restricted and requires prior approval.

  • Bulk Quantities: Larger quantities of non-hazardous liquid waste should be collected in a clearly labeled container.[3] The label should include the chemical name and the words "Non-Hazardous Waste." Contact your EHS department for pickup and disposal.

  • Empty Containers: Empty containers that held non-hazardous material should be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be collected and managed as chemical waste. After rinsing, deface the original label and dispose of the container in the regular trash.[4]

Scenario B: Determined to be Hazardous Waste (or Handled as Such)

In the absence of a definitive non-hazardous classification, this compound must be managed as hazardous waste.

Step-by-Step Disposal Plan:

  • Containerization:

    • Use a chemically compatible container that is in good condition and has a secure, leak-proof lid.[1]

    • The container must be properly labeled with a "Hazardous Waste" tag.

  • Labeling:

    • The hazardous waste tag must be filled out completely and accurately. Information required typically includes:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The accumulation start date (the date the first drop of waste enters the container)

      • The specific hazards of the waste (if known, otherwise indicate "Caution: Chemical Waste")

      • The name and contact information of the generating researcher or lab.

  • Accumulation and Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[5]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Keep the container closed at all times, except when adding waste.

    • Ensure secondary containment is used to capture any potential leaks or spills.

  • Waste Pickup and Disposal:

    • Once the container is full, or if the accumulation time limit is reached (as per your institution's policy), request a pickup from your EHS department.

    • Do not mix incompatible waste streams in the same container.

IV. Spill Management

In the event of a spill, the cleanup materials must also be treated as hazardous waste unless they can be decontaminated.[4]

  • Minor Spills: For small spills that you are trained and equipped to handle, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material and contaminated cleaning supplies in a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.

  • Major Spills: For large spills, or any spill that you are not comfortable handling, evacuate the area, restrict access, and immediately contact your institution's emergency response team or EHS department.

Quantitative Data Summary

Since specific quantitative data for this compound is not available, the following table provides general regulatory limits for hazardous waste determination that would be considered by an EHS professional.

ParameterRegulatory Threshold for Hazardous WasteSource
Ignitability (Flash Point) < 140 °F (60 °C)EPA
Corrosivity (pH) ≤ 2 or ≥ 12.5EPA
Toxicity Varies by specific toxic constituentEPA

Experimental Protocols

The primary "experiment" in this context is the hazardous waste determination. A typical protocol followed by an EHS department would involve:

  • Information Gathering: Collection of all available information on the chemical, including its structure, any known analogs, and the process that generated the waste.

  • Database and Literature Search: A thorough search of chemical safety databases, toxicological databases, and the scientific literature for any data related to the chemical or its close structural relatives.

  • Analytical Testing (if necessary): If no data can be found, the EHS department may decide to have the waste analytically tested for hazardous characteristics (e.g., flash point, pH, toxicity characteristic leaching procedure - TCLP).

  • Classification and Documentation: Based on the gathered information and any analytical results, the waste is formally classified, and all documentation related to the determination is recorded.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

Disposal_Workflow start Start: Have this compound Waste ehs_consult Consult Environmental Health & Safety (EHS) for Hazardous Waste Determination start->ehs_consult is_hazardous Is the waste determined to be hazardous? ehs_consult->is_hazardous handle_as_hazardous Handle as Hazardous Waste is_hazardous->handle_as_hazardous  Yes / Unknown   non_hazardous_disposal Follow Non-Hazardous Waste Disposal Protocol is_hazardous->non_hazardous_disposal No collect_hazardous Collect in a labeled hazardous waste container in a Satellite Accumulation Area (SAA) handle_as_hazardous->collect_hazardous collect_non_hazardous Collect in a labeled 'Non-Hazardous Waste' container non_hazardous_disposal->collect_non_hazardous request_pickup Request pickup from EHS for proper disposal collect_hazardous->request_pickup end End of Disposal Process request_pickup->end ehs_disposal_non_hazardous Arrange for EHS-approved disposal collect_non_hazardous->ehs_disposal_non_hazardous ehs_disposal_non_hazardous->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2-Pentylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling 2-Pentylpropane-1,3-diol

When working with this compound, a series of personal protective measures are essential to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines minimizes exposure and mitigates potential health risks. The following information outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal considerations.

Personal Protective Equipment (PPE)

The appropriate PPE should be worn at all times when handling this compound. This includes protection for the eyes, face, hands, and body.

PPE CategoryRecommended EquipmentSpecifications and Usage
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant gloves.Materials such as Butyl, Nitrile, Neoprene, or Viton® are generally recommended for handling glycols.[2] Always check the manufacturer's glove compatibility chart for specific breakthrough times.
Body Protection Lab coat, long-sleeved clothing, or chemical-resistant apron.Protective clothing should be worn to prevent skin exposure.[3]
Respiratory Protection Generally not required with adequate ventilation. If vapors or mists are generated, use a NIOSH/MSHA approved respirator.A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed if respirator use is warranted.[1]
Emergency Procedures

In the event of accidental exposure or a spill, immediate action is crucial.

Emergency ScenarioFirst Aid and Response Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE. Use an inert absorbent material to contain the spill. Place the absorbed material into a suitable container for disposal. Ensure adequate ventilation.[1]
Handling and Storage

Proper handling and storage procedures are critical to maintaining the chemical's integrity and preventing accidents.

  • Handling: Wash thoroughly after handling. Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Minimize mist or vapor generation.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter sewers or waterways.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Protocol A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area B->C D Handle this compound C->D E Decontaminate Work Area D->E I Spill or Exposure Occurs D->I F Properly Store or Dispose of Chemical E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H J Follow Emergency Procedures (First Aid, Spill Cleanup) I->J K Seek Medical Attention if Necessary J->K

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pentylpropane-1,3-diol
Reactant of Route 2
Reactant of Route 2
2-Pentylpropane-1,3-diol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.